Product packaging for Rhamnitol(Cat. No.:CAS No. 1114-16-5)

Rhamnitol

Número de catálogo: B14141378
Número CAS: 1114-16-5
Peso molecular: 166.17 g/mol
Clave InChI: SKCKOFZKJLZSFA-KVTDHHQDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Rhamnitol is a useful research compound. Its molecular formula is C6H14O5 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O5 B14141378 Rhamnitol CAS No. 1114-16-5

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

1114-16-5

Fórmula molecular

C6H14O5

Peso molecular

166.17 g/mol

Nombre IUPAC

(2R,3R,4R,5R)-hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C6H14O5/c1-3(8)5(10)6(11)4(9)2-7/h3-11H,2H2,1H3/t3-,4-,5-,6-/m1/s1

Clave InChI

SKCKOFZKJLZSFA-KVTDHHQDSA-N

SMILES isomérico

C[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

SMILES canónico

CC(C(C(C(CO)O)O)O)O

Origen del producto

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure of Rhamnitol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed overview of the chemical structure of Rhamnitol, tailored for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound, also known as L-Rhamnitol or 1-deoxy-L-mannitol, is a hexitol, which is a sugar alcohol.[1][2] It is structurally a 1-deoxy derivative of L-mannitol.[1][3] As a naturally occurring compound, it has been identified in various organisms, including apples.[1][4] Its chemical properties and structure are of interest in fields such as metabolomics and synthetic chemistry.[]

Chemical Structure and Nomenclature

The fundamental characteristics of this compound's structure are detailed below, providing a complete chemical identity.

The two-dimensional structure of L-Rhamnitol is depicted as a six-carbon chain with five hydroxyl (-OH) groups.

2D structure of L-Rhamnitol

Figure 1: 2D Chemical Structure of L-Rhamnitol.

The stereochemistry of this compound is critical for its function and is unambiguously represented using a Fischer projection. This projection illustrates the specific spatial arrangement of the hydroxyl groups along the carbon backbone.

Fischer_Projection cluster_backbone C1 CHO C2 H — C — OH C1->C2 C3 H — C — OH C2->C3 C4 HO — C — H C3->C4 C5 HO — C — H C4->C5 C6 CH₃ C5->C6 caption Note: The above DOT script is for conceptual structure. A true Fischer projection for L-Rhamnose (the precursor to L-Rhamnitol) is:      CHO       | H — C — OH       | H — C — OH       | HO — C — H       | HO — C — H       |      CH₃ Reduction of the aldehyde (CHO) to an alcohol (CH₂OH) yields L-Rhamnitol.

Conceptual structure of L-Rhamnose, the precursor to L-Rhamnitol.

Note on Fischer Projection for L-Rhamnitol: A Fischer projection is typically used for chiral molecules like carbohydrates. L-Rhamnitol is derived from the reduction of L-rhamnose.[3] In the Fischer projection of L-rhamnose, the aldehyde group is at the top. For L-Rhamnitol, this aldehyde group is reduced to a primary alcohol (-CH₂OH).

The stereochemical configuration of L-Rhamnitol is (2S, 3S, 4S, 5S), which defines the three-dimensional arrangement of its atoms.[1][]

Chemical Identifiers

For precise identification and database referencing, the following identifiers are used for L-Rhamnitol.

Identifier TypeValue
IUPAC Name (2S,3S,4S,5S)-hexane-1,2,3,4,5-pentol[1][][6]
Molecular Formula C₆H₁₄O₅[1]
SMILES String C--INVALID-LINK--O)O)O">C@@HO[1]
InChI Key SKCKOFZKJLZSFA-BXKVDMCESA-N[1][6]
CAS Number 488-28-8[1]

Physicochemical Properties

A summary of the key physicochemical properties of L-Rhamnitol is provided in the table below.

PropertyValue
Molecular Weight 166.17 g/mol [7]
Monoisotopic Mass 166.084123558 Da[6]
Polar Surface Area 101.15 Ų[4]
Rotatable Bond Count 4[4][8]
Hydrogen Bond Donors 5[4][8]
Hydrogen Bond Acceptors 5[4][8]

Experimental Protocols

A common method for the preparation of L-Rhamnitol is the chemical reduction of L-rhamnose.[3]

Objective: To synthesize L-Rhamnitol by the catalytic hydrogenation of 6-deoxy-L-mannose (L-rhamnose).

Materials:

  • 6-deoxy-L-mannose (L-rhamnose)

  • Catalyst (e.g., Palladium on carbon, Raney nickel)

  • Solvent (e.g., water, ethanol)

  • Hydrogen gas source

  • Reaction vessel suitable for hydrogenation

Procedure:

  • Dissolve L-rhamnose in a suitable solvent within the reaction vessel.

  • Add the hydrogenation catalyst to the solution.

  • Pressurize the vessel with hydrogen gas to the required pressure.

  • Maintain the reaction under stirring at a controlled temperature until the reaction is complete (monitored by techniques like TLC or HPLC).

  • Upon completion, carefully depressurize the vessel and filter off the catalyst.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the L-Rhamnitol by recrystallization from a suitable solvent system.

Logical Workflow for Structural Elucidation

The process of identifying and confirming the structure of a known compound like this compound in a sample involves a series of analytical steps.

structural_elucidation_workflow cluster_extraction Sample Preparation cluster_separation Separation cluster_analysis Structural Analysis cluster_confirmation Confirmation A Biological Sample (e.g., Plant Extract) B Extraction with Appropriate Solvent A->B C Crude Extract B->C D Chromatography (e.g., HPLC, GC) C->D E Isolated Compound D->E F Mass Spectrometry (MS) Determine Molecular Weight E->F G NMR Spectroscopy (¹H, ¹³C, COSY) Determine Connectivity E->G I Structure Confirmed: L-Rhamnitol F->I G->I H Comparison with Reference Standard H->I

Workflow for the isolation and structural confirmation of this compound.

References

The Rhamnitol Biosynthesis Pathway in Bacteria: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Rhamnitol, the sugar alcohol derived from L-rhamnose, plays a role in various bacterial processes and presents an intriguing target for therapeutic intervention. Understanding its biosynthesis is crucial for the development of novel antimicrobial agents and for metabolic engineering applications. This technical guide provides an in-depth overview of the core pathways involved in the bacterial biosynthesis of this compound. It details the enzymatic steps leading to the synthesis of the precursor dTDP-L-rhamnose and the subsequent proposed reduction to this compound. This document summarizes key quantitative data, provides detailed experimental protocols for the investigation of this pathway, and includes visualizations of the metabolic and experimental workflows.

Introduction

L-rhamnose is a naturally occurring deoxy sugar found in the cell walls of many bacteria, where it is a key component of lipopolysaccharides (LPS) and other surface antigens. The biosynthesis of L-rhamnose proceeds through an activated nucleotide intermediate, deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose). The sugar alcohol form, L-rhamnitol, is less commonly studied but is understood to be involved in bacterial metabolism and potentially in stress response mechanisms. The enzymes of the rhamnose biosynthetic pathway are highly conserved among many pathogenic bacteria but are absent in humans, making them attractive targets for the development of new antimicrobial drugs. This guide delineates the known and putative steps in the bacterial biosynthesis of this compound.

The Core Biosynthetic Pathway: From Glucose-1-Phosphate to this compound

The biosynthesis of this compound in bacteria can be conceptually divided into two major stages:

  • Synthesis of dTDP-L-rhamnose: This is a well-characterized four-step enzymatic pathway that converts glucose-1-phosphate and dTTP into the activated sugar donor, dTDP-L-rhamnose.

  • Reduction of a Rhamnose Moiety to this compound: This step is less clearly defined and is proposed to be catalyzed by an NAD(P)H-dependent oxidoreductase that reduces an L-rhamnose intermediate to L-rhamnitol.

Stage 1: Biosynthesis of dTDP-L-rhamnose

The synthesis of dTDP-L-rhamnose is catalyzed by four enzymes encoded by the rmlA, rmlB, rmlC, and rmlD genes.[1] This pathway is essential for the production of rhamnose-containing glycans in a wide range of bacteria.[2]

  • Step 1: Glucose-1-phosphate thymidylyltransferase (RmlA) RmlA (EC 2.7.7.24) catalyzes the transfer of a thymidylyl group from dTTP to glucose-1-phosphate, forming dTDP-D-glucose and pyrophosphate.[3]

  • Step 2: dTDP-D-glucose 4,6-dehydratase (RmlB) RmlB (EC 4.2.1.46) is an NAD⁺-dependent enzyme that converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.[3]

  • Step 3: dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC) RmlC (EC 5.1.3.13) catalyzes the epimerization at both the C3' and C5' positions of dTDP-4-keto-6-deoxy-D-glucose to produce dTDP-4-keto-6-deoxy-L-mannose (dTDP-4-keto-L-rhamnose).[4]

  • Step 4: dTDP-4-keto-L-rhamnose reductase (RmlD) RmlD (EC 1.1.1.133) is an NADPH-dependent reductase that catalyzes the final step in the pathway, the reduction of the C4' keto group of dTDP-4-keto-L-rhamnose to a hydroxyl group, yielding dTDP-L-rhamnose.[4]

dTDP_L_Rhamnose_Pathway cluster_0 dTDP-L-Rhamnose Biosynthesis G1P Glucose-1-Phosphate dTDP_Glc dTDP-D-Glucose G1P->dTDP_Glc RmlA dTTP dTTP dTTP->dTDP_Glc dTDP_Keto_Glc dTDP-4-keto-6-deoxy-D-Glucose dTDP_Glc->dTDP_Keto_Glc RmlB (NAD⁺) dTDP_Keto_Rha dTDP-4-keto-L-Rhamnose dTDP_Keto_Glc->dTDP_Keto_Rha RmlC dTDP_Rha dTDP-L-Rhamnose dTDP_Keto_Rha->dTDP_Rha RmlD (NADPH)

Figure 1: The dTDP-L-rhamnose biosynthetic pathway.
Stage 2: Putative Reduction to this compound

A dedicated biosynthetic pathway for the direct conversion of L-rhamnose to L-rhamnitol is not well-documented in bacteria. It is hypothesized that this compound is produced through the action of a non-specific or broadly specific NAD(P)H-dependent alcohol dehydrogenase/reductase that acts on L-rhamnose. This L-rhamnose could be derived from the catabolism of dTDP-L-rhamnose or from environmental sources.

Several bacterial alcohol dehydrogenases have been characterized and show broad substrate specificity, capable of acting on various sugars and sugar alcohols.[1][5] One candidate enzyme for this conversion is a reductase that can utilize L-rhamnose as a substrate. For instance, L-rhamnose 1-dehydrogenase, involved in the non-phosphorylative catabolic pathway of L-rhamnose, catalyzes the oxidation of L-rhamnose.[6] The reverse reaction, the reduction of L-rhamnose, would yield L-rhamnitol.

Rhamnitol_Synthesis cluster_1 Putative this compound Synthesis L_Rhamnose L-Rhamnose This compound L-Rhamnitol L_Rhamnose->this compound L-Rhamnose Reductase (putative) NADP NAD(P)⁺ NADPH NAD(P)H NADPH->this compound

Figure 2: Putative final step in this compound biosynthesis.

Quantitative Data

Quantitative data for the enzymes of the dTDP-L-rhamnose pathway have been reported for various bacteria. The kinetic parameters for a putative L-rhamnose reductase are not well-defined, as a specific enzyme has not been extensively characterized for this function. The table below summarizes available data for the Rml enzymes from Saccharothrix syringae.[3]

EnzymeSubstrate(s)Km (μM)kcat (s-1)Optimal pHOptimal Temperature (°C)
Ss-RmlA dTTP49.565.399.037
Glucose-1-Phosphate117.303.46
Ss-RmlB dTDP-D-GlucoseN/AN/A7.550
Ss-RmlC dTDP-4-keto-6-deoxy-D-GlucoseN/AN/AN/AN/A
Ss-RmlD dTDP-4-keto-L-rhamnoseN/AN/AN/AN/A

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the this compound biosynthesis pathway.

Heterologous Expression and Purification of Rml and Putative Reductase Enzymes

This protocol describes the expression of His-tagged recombinant proteins in E. coli and their subsequent purification.

Protein_Purification_Workflow cluster_workflow Protein Expression and Purification Start Gene Cloning into Expression Vector Transformation Transformation into E. coli Expression Strain Start->Transformation Culture Inoculate Starter Culture and Grow to OD₆₀₀ ~0.6 Transformation->Culture Induction Induce Protein Expression (e.g., with IPTG) Culture->Induction Harvest Harvest Cells by Centrifugation Induction->Harvest Lysis Cell Lysis (e.g., sonication) Harvest->Lysis Clarification Clarify Lysate by High-Speed Centrifugation Lysis->Clarification Binding Bind to Ni-NTA Affinity Resin Clarification->Binding Wash Wash Resin to Remove Non-specific Proteins Binding->Wash Elution Elute His-tagged Protein with Imidazole Wash->Elution Analysis Analyze Purity by SDS-PAGE Elution->Analysis

Figure 3: Workflow for protein expression and purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a His-tag (e.g., pET series)

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE equipment and reagents

Procedure:

  • Gene Cloning: Clone the gene of interest (e.g., rmlA, rmlB, rmlC, rmlD, or a putative reductase gene) into a His-tag expression vector.

  • Transformation: Transform the expression plasmid into a suitable E. coli expression strain.

  • Expression: a. Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. b. The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture for 4-16 hours at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Purification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice. c. Centrifuge the lysate at high speed to pellet cell debris. d. Apply the supernatant to a pre-equilibrated Ni-NTA column. e. Wash the column with wash buffer to remove unbound proteins. f. Elute the His-tagged protein with elution buffer.

  • Analysis: Analyze the purity of the eluted protein fractions by SDS-PAGE. Pool the purest fractions and dialyze against a suitable storage buffer.

Enzyme Activity Assays

4.2.1. RmlA (Glucose-1-phosphate thymidylyltransferase) Assay This assay measures the formation of pyrophosphate (PPi) using a coupled colorimetric method.[3]

Materials:

  • Purified RmlA enzyme

  • Reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂)

  • 5 mM dTTP

  • 5 mM Glucose-1-Phosphate

  • Yeast inorganic pyrophosphatase (YIPP)

  • Reagents for a phosphate detection assay (e.g., malachite green-based)

Procedure:

  • Prepare a reaction mixture containing reaction buffer, dTTP, and Glucose-1-Phosphate.

  • Add YIPP to the reaction mixture.

  • Initiate the reaction by adding a known amount of purified RmlA.

  • Incubate at the optimal temperature (e.g., 37°C) for a defined period.

  • Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric assay.

  • One unit of activity can be defined as the amount of enzyme that produces 1 µmol of PPi per minute under the assay conditions.

4.2.2. Putative L-Rhamnose Reductase Assay This is a spectrophotometric assay that monitors the oxidation of NAD(P)H.

Materials:

  • Purified putative L-rhamnose reductase

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0)

  • L-rhamnose solution

  • NAD(P)H solution

Procedure:

  • In a quartz cuvette, prepare a reaction mixture containing the reaction buffer and L-rhamnose.

  • Add NAD(P)H to the mixture.

  • Initiate the reaction by adding the purified enzyme.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of the reaction can be calculated using the molar extinction coefficient of NAD(P)H (6220 M⁻¹cm⁻¹).

  • One unit of enzyme activity can be defined as the amount of enzyme that oxidizes 1 µmol of NAD(P)H per minute.

Quantification of this compound

This compound in bacterial cultures or enzymatic reactions can be quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

4.3.1. HPLC Method

Instrumentation:

  • HPLC system with a refractive index (RI) detector.

  • A carbohydrate analysis column (e.g., an amine-based or ion-exchange column).

Mobile Phase:

  • Acetonitrile:Water gradient.

Procedure:

  • Sample Preparation: Centrifuge the bacterial culture to remove cells. Filter the supernatant through a 0.22 µm filter. For enzymatic reactions, stop the reaction (e.g., by heat inactivation or addition of acid) and centrifuge to remove precipitated protein.

  • Standard Curve: Prepare a series of standard solutions of L-rhamnitol of known concentrations.

  • Analysis: Inject the prepared samples and standards onto the HPLC system.

  • Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.

4.3.2. GC-MS Method

This method requires derivatization of the sugar alcohol.

Procedure:

  • Sample Preparation and Derivatization: a. Lyophilize the aqueous sample. b. Derivatize the dried sample to make it volatile (e.g., by silylation with BSTFA or acetylation).

  • GC-MS Analysis: a. Inject the derivatized sample into the GC-MS system. b. Separate the components on a suitable capillary column. c. Identify this compound based on its retention time and mass spectrum compared to a derivatized standard.

  • Quantification: Use an internal standard for accurate quantification.

Conclusion

The biosynthesis of this compound in bacteria is a critical pathway with implications for both fundamental microbiology and applied drug development. While the synthesis of the precursor dTDP-L-rhamnose is well understood, the final reductive step to this compound is an area that warrants further investigation to identify and characterize the specific enzyme(s) involved. The protocols and data presented in this guide provide a framework for researchers to explore this pathway, with the ultimate goal of developing novel strategies to combat bacterial infections and to engineer microbial metabolism for biotechnological applications.

References

An In-depth Technical Guide to the Natural Sources and Occurrence of L-Rhamnitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Rhamnitol, a naturally occurring deoxyhexitol, has garnered interest in various scientific fields for its potential applications. This technical guide provides a comprehensive overview of the known natural sources of L-Rhamnitol, its occurrence in plants and microorganisms, and its biosynthetic pathway. Detailed experimental protocols for the extraction, isolation, and quantification of L-Rhamnitol are presented, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) based methods. This document aims to serve as a valuable resource for researchers and professionals in drug development and related disciplines.

Introduction

L-Rhamnitol, chemically known as 1-deoxy-L-mannitol, is a sugar alcohol derived from the reduction of L-rhamnose. Its presence in nature, though not widespread, has been identified in specific plant species. Understanding the natural sources and biosynthesis of L-Rhamnitol is crucial for its potential exploitation in various applications, including as a chiral building block in chemical synthesis or for its biological activities. This guide synthesizes the current knowledge on L-Rhamnitol's natural occurrence and provides the technical details necessary for its study.

Natural Occurrence of L-Rhamnitol

The known natural sources of L-Rhamnitol are primarily within the plant kingdom. While its presence in microorganisms is less documented, the metabolic pathways for its precursor, L-rhamnose, are well-established in bacteria.

Plants

L-Rhamnitol has been identified and quantified in the following plant species:

  • Apples (Malus domestica) : L-Rhamnitol has been detected in the pulp of various apple cultivars. While concentrations can vary, it is considered a minor metabolite. One study reported the initial integral value of the 1.26 ppm doublet corresponding to L-rhamnitol as 2.82% of the sum of the anomeric signals from α- and β-glucose in the ¹H NMR spectrum of a Fuji apple pulp extract.

  • Polygonatum cyrtonema : This medicinal plant, commonly known as Huangjing in traditional Chinese medicine, has been reported to contain L-Rhamnitol in its rhizomes.

  • Senna alata : While L-Rhamnitol itself has not been directly reported, a related compound, 1,3;2,5-Dimethylene-l-rhamnitol , has been identified in the stem bark of this plant, suggesting the potential for L-Rhamnitol to be a precursor or related metabolite within this species.

Microorganisms

Direct evidence for the natural production and accumulation of L-Rhamnitol in fungi and algae is currently limited in publicly available scientific literature. However, the widespread presence of L-rhamnose in bacterial cell walls and the existence of L-rhamnose catabolic pathways in various bacteria suggest that L-Rhamnitol could be produced by microbial fermentation, potentially through the action of an L-rhamnose reductase.

Biosynthesis of L-Rhamnitol

The biosynthesis of L-Rhamnitol proceeds via the reduction of its precursor, L-rhamnose. The formation of L-rhamnose itself, in the form of the activated nucleotide sugar dTDP-L-rhamnose, is well-characterized in bacteria.

The biosynthetic pathway for dTDP-L-rhamnose begins with α-D-glucose-1-phosphate and involves the sequential action of four enzymes:

  • Glucose-1-phosphate thymidylyltransferase (RmlA) : Catalyzes the formation of dTDP-D-glucose.

  • dTDP-D-glucose 4,6-dehydratase (RmlB) : Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.

  • dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC) : Catalyzes the epimerization to dTDP-4-keto-6-deoxy-L-mannose.

  • dTDP-4-keto-6-deoxy-L-mannose reductase (RmlD) : Reduces the keto group to yield dTDP-L-rhamnose.[1][2][3][4]

Once L-rhamnose is liberated from its nucleotide-diphosphate carrier, it can be reduced to L-Rhamnitol. This reduction is catalyzed by an L-rhamnose reductase .

L_Rhamnitol_Biosynthesis A α-D-Glucose-1-Phosphate B dTDP-D-Glucose A->B RmlA C dTDP-4-keto-6-deoxy-D-Glucose B->C RmlB D dTDP-4-keto-6-deoxy-L-Mannose C->D RmlC E dTDP-L-Rhamnose D->E RmlD F L-Rhamnose E->F Hydrolysis G L-Rhamnitol F->G L-Rhamnose Reductase

Biosynthetic pathway of L-Rhamnitol.

Experimental Protocols

Extraction and Isolation of L-Rhamnitol from Apples

This protocol is adapted from a published method for the isolation of L-rhamnitol from apple pulp for NMR analysis.

4.1.1. Materials

  • Lyophilized and powdered apple pulp

  • Activated charcoal powder

  • Deionized water

  • Ethanol

  • Centrifuge

  • Chromatography column

4.1.2. Procedure

  • Extraction : Extract the lyophilized apple pulp powder with deionized water.

  • Centrifugation : Centrifuge the extract to remove solid debris.

  • Charcoal Chromatography :

    • Pack a chromatography column with activated charcoal.

    • Load the supernatant onto the column.

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 0%, 5%, 10%, 15%, 20% ethanol).

    • Collect fractions and monitor for the presence of L-Rhamnitol using an appropriate analytical technique (e.g., TLC, NMR, or GC-MS).

  • Pooling and Concentration : Pool the fractions containing pure L-Rhamnitol and concentrate under reduced pressure.

Quantification of L-Rhamnitol by GC-MS using Alditol Acetate Derivatization

This protocol provides a general framework for the quantitative analysis of L-Rhamnitol in plant tissues. Optimization may be required for specific sample matrices.

4.2.1. Materials

  • Plant tissue sample (lyophilized and finely ground)

  • Internal standard (e.g., myo-inositol)

  • Sodium borohydride (NaBH₄) solution (10 mg/mL in 1 M NH₄OH)

  • Acetic acid (glacial)

  • Acetic anhydride

  • 1-methylimidazole

  • Dichloromethane (DCM)

  • Deionized water

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

4.2.2. Procedure

  • Extraction :

    • Weigh approximately 20 mg of the lyophilized plant tissue into a screw-cap tube.

    • Add a known amount of the internal standard.

    • Add 1 mL of 80% ethanol and vortex thoroughly.

    • Incubate at 80°C for 20 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube.

    • Repeat the extraction with 0.5 mL of 80% ethanol and combine the supernatants.

    • Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Reduction :

    • Dissolve the dried extract in 200 µL of the NaBH₄ solution.

    • Incubate at 40°C for 90 minutes.

    • Stop the reaction by adding 20 µL of glacial acetic acid.

  • Acetylation :

    • Evaporate the sample to dryness.

    • Add 200 µL of acetic anhydride and 20 µL of 1-methylimidazole.

    • Vortex and incubate at room temperature for 10 minutes.

    • Stop the reaction by adding 1 mL of deionized water.

  • Extraction of Alditol Acetates :

    • Add 1 mL of DCM and vortex vigorously.

    • Centrifuge to separate the phases.

    • Transfer the lower DCM layer to a new vial for GC-MS analysis.

  • GC-MS Analysis :

    • Injection Volume : 1 µL

    • Injector Temperature : 250°C

    • Oven Temperature Program : Start at 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer : Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 50 to 450 or use selected ion monitoring (SIM) for enhanced sensitivity, targeting characteristic ions of L-rhamnitol acetate.

4.2.3. Quantification

  • Create a calibration curve using a series of L-Rhamnitol standards of known concentrations, each containing the same amount of internal standard.

  • Process the standards through the same derivatization procedure as the samples.

  • Calculate the peak area ratio of the L-Rhamnitol derivative to the internal standard derivative.

  • Plot the peak area ratio against the concentration of the L-Rhamnitol standards to generate the calibration curve.

  • Determine the concentration of L-Rhamnitol in the samples by interpolating their peak area ratios on the calibration curve.

GCMS_Workflow A Sample Preparation (Lyophilization, Grinding) B Extraction (80% Ethanol) A->B C Reduction (NaBH₄) B->C D Acetylation (Acetic Anhydride) C->D E Extraction of Derivatives (DCM) D->E F GC-MS Analysis E->F G Data Analysis (Quantification) F->G

GC-MS analysis workflow for L-Rhamnitol.

Quantitative Data Summary

Currently, there is a limited amount of publicly available quantitative data for L-Rhamnitol in natural sources. The following table summarizes the available information.

Natural SourcePlant PartMethod of AnalysisConcentration/Abundance
Malus domestica (cv. Fuji)Pulp¹H NMR2.82% of anomeric glucose signals
Polygonatum cyrtonemaRhizomeNot specifiedPresent (quantification not provided)
Senna alataStem BarkGC-MS1,3;2,5-Dimethylene-l-rhamnitol present

Conclusion

L-Rhamnitol is a naturally occurring sugar alcohol with known occurrences in a select number of plant species, most notably apples. Its biosynthesis is linked to the well-established pathway of its precursor, L-rhamnose. While direct evidence of its production in microorganisms is scarce, the necessary metabolic machinery is present in many bacteria. The experimental protocols provided in this guide offer a starting point for the extraction, isolation, and quantification of L-Rhamnitol from natural sources. Further research is needed to expand the list of natural sources of L-Rhamnitol and to obtain more comprehensive quantitative data, which will be crucial for exploring its potential applications in drug development and other industries.

References

The Function of Rhamnitol in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhamnitol, the sugar alcohol derivative of rhamnose, is an emerging area of interest in microbial metabolism. While the metabolic pathways of its precursor, L-rhamnose, are well-documented, the specific roles and functions of this compound are less understood. This technical guide provides a comprehensive overview of the current knowledge on this compound metabolism in microorganisms, including its catabolism, potential biosynthesis, and physiological roles. It also details relevant experimental protocols and proposes future research directions to elucidate the full spectrum of this compound's function in the microbial world. This understanding is critical for researchers in microbiology, biochemistry, and drug development, as microbial sugar alcohol metabolism can have implications for pathogenesis, industrial fermentation, and the development of novel antimicrobial agents.

Core Concepts in this compound Metabolism

Catabolism of this compound

The primary known function of this compound in microbial metabolism is as a carbon source for growth. The catabolic pathway for L-rhamnitol has been elucidated in the bacterium Pallidobacterium sp., involving a key enzyme, L-rhamnitol dehydrogenase.

L-Rhamnitol Dehydrogenase: This enzyme catalyzes the NAD+-dependent oxidation of L-rhamnitol to L-rhamnulose. L-rhamnulose can then enter the well-established L-rhamnose catabolic pathway, which ultimately feeds into central carbon metabolism.

The proposed catabolic pathway is as follows:

Rhamnitol_Catabolism This compound L-Rhamnitol Rhamnulose L-Rhamnulose This compound->Rhamnulose L-Rhamnitol dehydrogenase (NAD+ -> NADH) Rhamnulose1P L-Rhamnulose-1-P Rhamnulose->Rhamnulose1P Rhamnulokinase (ATP -> ADP) DHAP DHAP Rhamnulose1P->DHAP Rhamnulose-1-P aldolase Lactaldehyde L-Lactaldehyde Rhamnulose1P->Lactaldehyde Rhamnulose-1-P aldolase CentralMetabolism Central Carbon Metabolism DHAP->CentralMetabolism Lactaldehyde->CentralMetabolism

Figure 1: Proposed catabolic pathway of L-rhamnitol.
Putative Biosynthesis of this compound

While the catabolism of this compound has been partially characterized, its biosynthesis by microorganisms remains largely uninvestigated. It is hypothesized that this compound may be synthesized from L-rhamnose through the action of an L-rhamnose reductase. Such an enzyme would catalyze the reduction of L-rhamnose to L-rhamnitol, potentially using NADPH as a cofactor. The biosynthesis of other sugar alcohols, such as mannitol, often involves the reduction of the corresponding sugar phosphate followed by dephosphorylation, or direct reduction of the sugar. A similar mechanism could be involved in this compound biosynthesis.

Rhamnitol_Biosynthesis Rhamnose L-Rhamnose This compound L-Rhamnitol Rhamnose->this compound Putative L-Rhamnose reductase (NADPH -> NADP+)

Figure 2: Hypothesized biosynthetic pathway of L-rhamnitol.
Potential Physiological Roles

Beyond its role as a carbon source, this compound may serve other physiological functions in microorganisms, similar to other sugar alcohols (polyols).

  • Compatible Solute: Polyols are known to act as compatible solutes, accumulating in the cytoplasm under conditions of high osmotic stress to maintain cell turgor and protect cellular components without interfering with normal metabolic processes.[1] It is plausible that some microorganisms synthesize or accumulate this compound from the environment for this purpose.

  • Signaling Molecule: Some small molecules derived from metabolic pathways can act as signaling molecules to regulate gene expression and cellular processes. While there is currently no direct evidence for this compound acting as a signaling molecule, this remains a potential area for future investigation.

Quantitative Data on this compound Metabolism

Currently, there is a scarcity of quantitative data regarding the efficiency of this compound as a microbial carbon source. Further research is needed to determine key growth parameters such as specific growth rate, biomass yield, and substrate consumption rates for various microorganisms cultured on this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the function of this compound in microbial metabolism.

Microbial Growth Kinetics on this compound

This protocol outlines the steps to determine the growth kinetics of a microbial strain using this compound as the sole carbon source.

Objective: To quantify the specific growth rate, lag phase duration, and final biomass yield of a microorganism grown on this compound.

Materials:

  • Microbial strain of interest

  • Minimal medium with all necessary nutrients except a carbon source

  • Sterile L-rhamnitol solution

  • Spectrophotometer or microplate reader

  • Sterile culture tubes or microplates

Procedure:

  • Prepare the culture medium: Prepare a minimal medium appropriate for the chosen microorganism, omitting the carbon source. Autoclave to sterilize.

  • Prepare this compound stock solution: Prepare a filter-sterilized stock solution of L-rhamnitol (e.g., 20% w/v).

  • Inoculum preparation: Grow an overnight culture of the microbial strain in a rich medium (e.g., LB broth for bacteria). Wash the cells twice with sterile minimal medium (without a carbon source) to remove any residual medium components. Resuspend the cells in the minimal medium.

  • Growth experiment setup:

    • In sterile culture tubes or a microplate, add the minimal medium and the this compound stock solution to a final desired concentration (e.g., 0.2% w/v).

    • Inoculate the medium with the washed cell suspension to a starting optical density at 600 nm (OD600) of approximately 0.05.

    • Include a negative control with no carbon source and a positive control with a well-characterized carbon source like glucose.

  • Incubation and measurement: Incubate the cultures at the optimal growth temperature for the microorganism with shaking. Measure the OD600 at regular intervals (e.g., every 1-2 hours) until the culture reaches the stationary phase.[2]

  • Data analysis: Plot the natural logarithm of the OD600 versus time. The specific growth rate (µ) is the slope of the linear portion of this curve during the exponential phase. The lag phase is the initial period with no significant increase in OD600. The final biomass is the maximum OD600 reached.[3]

Growth_Kinetics_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Medium Prepare Minimal Medium Setup Set up Cultures (this compound, Controls) Prep_Medium->Setup Prep_this compound Prepare this compound Stock Prep_this compound->Setup Prep_Inoculum Prepare Inoculum Prep_Inoculum->Setup Incubate Incubate and Measure OD600 Setup->Incubate Plot Plot ln(OD600) vs. Time Incubate->Plot Calculate Calculate Growth Parameters (µ, lag, yield) Plot->Calculate

Figure 3: Workflow for determining microbial growth kinetics.
Enzymatic Assay for L-Rhamnitol Dehydrogenase

This protocol describes how to measure the activity of L-rhamnitol dehydrogenase in cell-free extracts.

Objective: To detect and quantify L-rhamnitol dehydrogenase activity.

Materials:

  • Microbial cells grown in the presence of L-rhamnitol

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, with protease inhibitors)

  • Spectrophotometer

  • Reaction buffer (e.g., 100 mM Glycine-NaOH, pH 9.5)

  • L-rhamnitol solution

  • NAD+ solution

Procedure:

  • Preparation of cell-free extract:

    • Harvest cells grown in a medium containing L-rhamnitol by centrifugation.

    • Wash the cell pellet with lysis buffer.

    • Resuspend the cells in lysis buffer and lyse them using a suitable method (e.g., sonication, French press).

    • Centrifuge the lysate at high speed to pellet cell debris. The supernatant is the cell-free extract.

  • Enzyme assay:

    • In a cuvette, mix the reaction buffer, NAD+ solution (to a final concentration of e.g., 1 mM), and the cell-free extract.

    • Initiate the reaction by adding L-rhamnitol solution (to a final concentration of e.g., 10 mM).

    • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

    • A control reaction without L-rhamnitol should be performed to account for any background NAD+ reduction.

  • Calculation of activity: The enzyme activity is calculated using the Beer-Lambert law, with the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Identification of this compound and its Metabolites

This protocol outlines the use of Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the qualitative and quantitative analysis of this compound and its metabolic products.

Objective: To identify and quantify this compound and related metabolites in microbial cultures.

A. Thin Layer Chromatography (TLC)

Materials:

  • Silica gel TLC plates

  • Developing solvent (e.g., a mixture of butanol, acetic acid, and water)

  • Visualization reagent (e.g., p-anisaldehyde solution)

  • Standards for this compound and expected metabolites (e.g., rhamnose, rhamnulose)

  • Supernatant from microbial cultures

Procedure:

  • Sample preparation: Centrifuge the microbial culture and collect the supernatant.

  • Spotting: Spot a small amount of the culture supernatant and the standards onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a chromatography chamber containing the developing solvent and allow the solvent to ascend the plate.

  • Visualization: After the solvent front has reached the top, remove the plate, dry it, and spray it with the visualization reagent. Heat the plate to develop the spots.

  • Analysis: Compare the Rf values (distance traveled by the spot / distance traveled by the solvent front) of the spots from the culture supernatant with those of the standards to identify the presence of this compound and its metabolites.[4]

B. Gas Chromatography-Mass Spectrometry (GC-MS)

Materials:

  • GC-MS instrument

  • Derivatization reagents (e.g., trimethylsilylating agents like BSTFA)

  • Standards for this compound and expected metabolites

  • Lyophilized culture supernatant or cell extracts

Procedure:

  • Sample preparation: Lyophilize the culture supernatant or cell extracts.

  • Derivatization: Chemically modify the non-volatile sugar alcohols and sugars into volatile derivatives by, for example, trimethylsilylation.

  • GC-MS analysis: Inject the derivatized sample into the GC-MS. The compounds will be separated based on their boiling points and polarity in the GC column and then fragmented and detected by the mass spectrometer.

  • Data analysis: Identify the compounds by comparing their retention times and mass fragmentation patterns with those of the standards and with mass spectral libraries.[5] Quantification can be achieved by using an internal standard.

Future Research Directions

The study of this compound metabolism is still in its early stages, and many questions remain unanswered. Future research should focus on:

  • Screening for this compound-Utilizing Microorganisms: A systematic screening of diverse microbial environments for organisms capable of utilizing this compound as a carbon source would provide a broader understanding of the distribution of this metabolic capability.

  • Identification and Characterization of this compound Metabolic Genes: Using genomic and transcriptomic approaches, the genes encoding this compound dehydrogenases, transporters, and regulatory proteins can be identified in this compound-utilizing organisms.

  • Elucidation of this compound Biosynthetic Pathways: Investigating the potential for this compound biosynthesis, including the identification of L-rhamnose reductases, will be crucial to understanding its physiological roles.

  • Investigating this compound as a Signaling Molecule: Studies on gene expression in response to this compound could reveal if it plays a role in regulating cellular processes.

  • Exploring the Role of this compound in Host-Pathogen Interactions: Given that L-rhamnose is a component of the cell wall in some pathogenic bacteria, understanding the metabolism of its derivative, this compound, could provide insights into pathogenesis and potential drug targets.

By addressing these research questions, a more complete picture of the function of this compound in microbial metabolism will emerge, potentially opening new avenues for biotechnological and biomedical applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Rhamnitol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rhamnitol, also known as 1-deoxy-mannitol, is a naturally occurring sugar alcohol (alditol) derived from rhamnose. It exists in different stereoisomeric forms, with L-Rhamnitol being a common derivative of L-mannitol.[][][3] This compound serves as a valuable building block in the synthesis of other carbohydrates, such as L-fructose and D-sorbose.[][][4] Its applications extend to biotechnological processes, including the production of D-Psicose from allitol by microbial oxidation.[][][4] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its spectroscopic data, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

This compound is a white to off-white, hygroscopic solid.[4] Its fundamental properties are crucial for its handling, storage, and application in various scientific contexts. The stability of this compound is noted as hygroscopic, indicating it should be stored in a dry environment, with recommended storage conditions being under an inert atmosphere in a -20°C freezer.[4]

Table 1: General Properties of L-Rhamnitol

Property Value Source
Molecular Formula C6H14O5 [3][5]
Molecular Weight 166.17 g/mol [5][6]
Appearance White to Off-White Solid [4]
Melting Point 122-124°C [4]
CAS Number 488-28-8 [][3][5]
IUPAC Name (2S,3S,4S,5S)-hexane-1,2,3,4,5-pentol [3][7]

| Synonyms | 1-Deoxy-L-mannitol, 6-Deoxy-L-mannitol |[3][5] |

Table 2: Predicted and Experimental Solubility & Other Properties of L-Rhamnitol

Property Value Source/Method
Water Solubility 476.0 mg/mL [7] (Predicted by ALOGPS)
Solubility Methanol (Slightly), Water (Slightly) [4] (Experimental)
logP -2.2 [7] (Predicted by ALOGPS)
logS 0.46 [7] (Predicted by ALOGPS)
pKa (Strongest Acidic) 12.7 [7] (Predicted by ChemAxon)
Polar Surface Area 101.15 Ų [7] (Predicted by ChemAxon)
Hydrogen Bond Donor Count 5 [7][8]
Hydrogen Bond Acceptor Count 5 [7][8]

| Rotatable Bond Count | 4 |[8] |

Structural Information and Reactivity

L-Rhamnitol is a hexitol, structurally a 1-deoxy derivative of L-mannitol.[3] Its chemical structure is fundamental to its reactivity and biological interactions. The arrangement of its five hydroxyl groups along the hexane chain dictates its polarity, solubility, and potential for chemical modification.

The reactivity of a molecule can be inferred from its frontier molecular orbitals (HOMO and LUMO). While specific computational studies on this compound's reactivity were not found, general principles suggest that the numerous hydroxyl groups are the primary sites for chemical reactions, such as esterification and etherification. The stability is characterized as hygroscopic, meaning it readily absorbs moisture from the air.[4][5]

G Logical Relationship of this compound's Structure and Properties Structure Molecular Structure (C6H14O5) (2S,3S,4S,5S)-hexane-1,2,3,4,5-pentol Properties Physicochemical Properties Structure->Properties Solubility Solubility (Water, Methanol) Properties->Solubility MeltingPoint Melting Point (122-124°C) Properties->MeltingPoint OpticalActivity Optical Activity (Chiral Centers) Properties->OpticalActivity Hygroscopic Stability (Hygroscopic) Properties->Hygroscopic Reactivity Chemical Reactivity (Hydroxyl Groups) Properties->Reactivity

Caption: Relationship between this compound's structure and its properties.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Table 3: Spectroscopic Data for L-Rhamnitol

Technique Key Findings Reference
1H NMR Used to identify the polyol structure with a terminal methyl group. A characteristic doublet signal appears at 1.26 ppm in D2O. [9]
2D NMR (HSQC) Confirms the connectivity between protons and their attached carbons, aiding in the complete structural assignment. [9][10]

| Mass Spectrometry (LC/MS) | An ESI-MS analysis in negative mode showed a mass-to-charge ratio (m/z) of 165.0767 for the [M-H]⁻ ion, corresponding to the molecular formula C6H13O5⁻. |[10] |

Experimental Protocols

Detailed methodologies are critical for the replication of scientific findings. Below are protocols for the isolation and characterization of L-Rhamnitol.

4.1 Isolation of L-Rhamnitol from Natural Sources (Apple Pulp)

This protocol is based on the methodology described for isolating L-Rhamnitol from apple extracts.[9]

  • Extraction: Lyophilized apple pulp powder is suspended in water.

  • Initial Filtration: The aqueous suspension is filtered to remove solid residues.

  • Chromatography: The resulting extract is subjected to charcoal column chromatography.

  • Fractionation: The column is eluted, and fractions are collected sequentially.

  • Analysis: Each fraction is analyzed by ¹H NMR to identify those containing pure L-Rhamnitol signals.[10]

  • Pooling and Lyophilization: Fractions containing the pure compound are pooled and lyophilized to yield the isolated L-Rhamnitol.

G Workflow for L-Rhamnitol Isolation and Identification cluster_isolation Isolation cluster_analysis Analysis & Identification A Apple Pulp Extract B Charcoal Column Chromatography A->B C Fraction Collection B->C D Pooling of Pure Fractions C->D E ¹H NMR Analysis of Fractions C->E F 2D NMR (HSQC, HMBC) D->F G LC/MS Analysis D->G H Structure Confirmed: L-Rhamnitol F->H G->H

Caption: Experimental workflow for isolating and identifying L-Rhamnitol.

4.2 Structure Elucidation by NMR Spectroscopy

This is a general protocol for acquiring NMR spectra for a polyol like this compound.

  • Sample Preparation: Dissolve a precisely weighed sample (e.g., 1-5 mg) of isolated this compound in a suitable deuterated solvent (e.g., D₂O) in a 5 mm NMR tube.

  • Spectrometer Setup: The analysis can be performed on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.[9]

  • ¹H NMR Acquisition:

    • Use a standard pulse program with water suppression, such as 'zgpr'.

    • Acquire spectra with a spectral width of approximately 20 ppm.

    • Employ a relaxation delay of at least 4 seconds and collect a sufficient number of scans (e.g., 128) to achieve a good signal-to-noise ratio.[9]

  • 2D NMR Acquisition (HSQC/HMBC):

    • Utilize standard pulse programs for Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

    • Optimize spectral widths in both ¹H and ¹³C dimensions to cover all relevant signals.

    • These experiments will reveal one-bond (HSQC) and multiple-bond (HMBC) correlations between protons and carbons, which are essential for unambiguous structural assignment.[9]

  • Data Processing and Analysis: Process the raw data (FID) using appropriate software (e.g., TopSpin, MestReNova). This includes Fourier transformation, phase correction, baseline correction, and signal integration.

4.3 Melting Point Determination

A standard capillary method can be used to determine the melting point.

  • Sample Preparation: Place a small amount of finely powdered, dry this compound into a capillary tube, sealed at one end.

  • Apparatus: Use a calibrated melting point apparatus.

  • Measurement: Heat the sample slowly (e.g., 1-2°C per minute) near the expected melting point.

  • Observation: Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.

4.4 Optical Activity Measurement

The optical rotation is measured using a polarimeter.

  • Solution Preparation: Prepare a solution of R-Rhamnitol of known concentration ( g/100 mL) in a specified solvent (e.g., water).

  • Measurement:

    • Calibrate the polarimeter with the pure solvent.

    • Fill a polarimeter cell of a known path length (in decimeters) with the this compound solution.

    • Measure the observed angle of rotation at a specific temperature (e.g., 20°C) and wavelength (typically the sodium D-line, 589 nm).[11]

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length, and c is the concentration.[11] Note: The specific rotation value for L-Rhamnitol was not found in the provided search results.

References

The Discovery and Isolation of Rhamnitol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and isolation of Rhamnitol. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry. This document details the historical context of its discovery, modern isolation and synthesis techniques, and detailed experimental protocols.

Introduction

This compound, also known as 1-deoxy-L-mannitol, is a naturally occurring sugar alcohol derived from the reduction of L-rhamnose.[1] As a hexitol (a six-carbon sugar alcohol), it shares structural similarities with more common polyols like mannitol and sorbitol.[2][3][4] Its presence has been identified in various natural sources, including apples (Malus) and is known to exist in all living organisms, from bacteria to humans.[2][3] This guide explores the journey of this compound from its initial discovery, tied to the isolation of its parent sugar, to modern methods of its preparation and characterization.

Discovery and Historical Context

The history of this compound is intrinsically linked to the discovery of its parent sugar, L-rhamnose. L-rhamnose, a deoxy sugar, was first isolated from the berries of the buckthorn plant, Rhamnus frangula. This discovery was a significant step in carbohydrate chemistry, as L-rhamnose is one of the few naturally occurring sugars found in the L-form.

Following the isolation and characterization of L-rhamnose, the logical next step for chemists of the era, particularly those working in the field of carbohydrate chemistry like Emil Fischer, was to explore its derivatives. The reduction of aldose sugars to their corresponding sugar alcohols (alditols) was a well-established chemical transformation. It is therefore understood that the first preparation of this compound was achieved through the chemical reduction of L-rhamnose. Early methods for sugar reduction would have involved reagents such as sodium amalgam.

Discovery_of_this compound cluster_Discovery Discovery Timeline node_rhamnose Discovery of L-Rhamnose (from Rhamnus frangula) node_this compound First Synthesis of this compound node_rhamnose->node_this compound is the precursor to node_reduction Development of Sugar Reduction Methods node_reduction->node_this compound enabled the synthesis of

Figure 1: Logical relationship illustrating the discovery of this compound.

Modern Isolation and Synthesis

In contemporary science, this compound can be obtained through several methods, including direct isolation from natural sources, chemical synthesis from L-rhamnose, and biotechnological production.

Isolation from Natural Sources

This compound has been identified as a metabolite in apples. Modern analytical techniques have facilitated its isolation and characterization from complex natural mixtures.

Chemical Synthesis

The most common method for preparing this compound is the chemical reduction of L-rhamnose. This straightforward synthesis provides good yields and high purity. While historical methods utilized sodium amalgam, modern protocols favor safer and more efficient reducing agents like sodium borohydride.

Synthesis_Workflow cluster_Synthesis Chemical Synthesis of L-Rhamnitol node_start L-Rhamnose node_reduction Reduction (e.g., NaBH4) node_start->node_reduction node_workup Acidic Workup (Quench excess NaBH4) node_reduction->node_workup node_purification Purification (e.g., Recrystallization) node_workup->node_purification node_product L-Rhamnitol node_purification->node_product

Figure 2: General experimental workflow for the chemical synthesis of L-Rhamnitol.

Experimental Protocols

Protocol for the Synthesis of L-Rhamnitol from L-Rhamnose via Sodium Borohydride Reduction

Materials:

  • L-Rhamnose monohydrate

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dowex 50W-X8 resin (H⁺ form)

  • Methanol

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Dissolution: Dissolve L-rhamnose monohydrate in deionized water in a round-bottom flask with stirring.

  • Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride in small portions to the stirred solution. The reaction is exothermic and will produce hydrogen gas. Ensure adequate ventilation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for several hours until completion. The reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully add Dowex 50W-X8 resin to the reaction mixture to neutralize the solution and decompose the excess sodium borohydride. Stir until gas evolution ceases.

  • Filtration: Filter the resin and wash it with deionized water.

  • Borate Removal: Combine the filtrate and washings and evaporate to dryness under reduced pressure using a rotary evaporator. Add methanol to the residue and re-evaporate. Repeat this step several times to remove boric acid as volatile methyl borate.

  • Crystallization: Dissolve the resulting syrup in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then place it in a refrigerator to induce crystallization.

  • Isolation: Collect the crystalline L-Rhamnitol by filtration, wash with cold ethanol, and dry under vacuum.

Quantitative Data

The following table summarizes the key physicochemical properties of L-Rhamnitol.

PropertyValue
Chemical Formula C₆H₁₄O₅
Molar Mass 166.17 g/mol
Appearance White crystalline solid
Synonyms 1-Deoxy-L-mannitol, 6-Deoxy-L-mannitol[2]
CAS Number 488-28-8

Conclusion

The discovery and isolation of this compound are a direct consequence of the foundational work in carbohydrate chemistry, particularly the isolation of its precursor, L-rhamnose. While initially prepared through chemical reduction, modern techniques allow for its isolation from natural sources and more efficient synthesis. This guide provides a comprehensive overview for researchers, highlighting the historical context and providing practical methodologies for its preparation, which will be valuable for further investigation into its biological activities and potential applications in drug development.

References

Rhamnitol: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Sugar Alcohol Derivative Rhamnitol, Detailing Its Physicochemical Properties, Synthesis, and Potential Applications in Pharmaceutical Research and Development.

Introduction

This compound, a naturally occurring sugar alcohol, is the reduction product of L-rhamnose.[1] As a hexitol, it is structurally a 1-deoxy derivative of L-mannitol.[2] This monosaccharide derivative is found in various natural sources, including apples, and has been identified as a metabolite in living organisms, ranging from bacteria to humans.[3][4] Its unique chemical structure and chiral nature make it a molecule of interest for researchers, particularly in the fields of carbohydrate chemistry and drug development. This technical guide provides a comprehensive overview of this compound, focusing on its core properties, synthesis, and potential applications for scientists and professionals in the pharmaceutical industry.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a molecule is fundamental for its application in drug development. The key properties of L-Rhamnitol are summarized in the table below, providing a valuable resource for formulation and experimental design.

PropertyValueSource
Molecular Formula C₆H₁₄O₅[2]
Molecular Weight 166.17 g/mol [2]
Melting Point 122-124 °C[5]
Boiling Point Not available
Water Solubility 476.0 mg/mL[6]
Solubility in other solvents Methanol (Slightly), Water (Slightly)[5]
Appearance White to Off-White Solid
IUPAC Name (2S,3S,4S,5S)-hexane-1,2,3,4,5-pentol[2]
Synonyms 1-Deoxy-L-mannitol, 6-Deoxy-L-mannitol, L-Rhamnitol[2]

Experimental Protocols

Synthesis of L-Rhamnitol via Catalytic Hydrogenation of L-Rhamnose

The most common and direct method for the synthesis of L-Rhamnitol is the catalytic hydrogenation of L-rhamnose. This process involves the reduction of the aldehyde group of the sugar to a primary alcohol.

Materials:

  • L-Rhamnose

  • Raney Nickel or Ruthenium on activated carbon (2.5 wt. % Ru) catalyst[7]

  • Deionized water

  • Ethanol

  • Hydrogen gas

  • High-pressure stirred tank reactor[7]

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a high-pressure stirred tank reactor, dissolve L-rhamnose in deionized water to a desired concentration.

  • Catalyst Addition: Add the Raney Nickel or Ru/C catalyst to the solution. The catalyst loading should be optimized based on the scale of the reaction.

  • Hydrogenation: Seal the reactor and purge with nitrogen gas to remove air. Pressurize the reactor with hydrogen gas to a pressure between 40 to 60 bar.[7]

  • Reaction Conditions: Heat the mixture to a temperature ranging from 90 to 130 °C with continuous stirring.[7] Monitor the reaction progress by measuring hydrogen uptake or by periodically analyzing aliquots using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete (typically when hydrogen uptake ceases), cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with deionized water or ethanol to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude L-Rhamnitol. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure L-Rhamnitol as a white solid.

Purification of L-Rhamnitol

The primary methods for the purification of L-Rhamnitol from a reaction mixture are crystallization and column chromatography.

  • Crystallization: L-Rhamnitol is a solid at room temperature and can be effectively purified by recrystallization. A common solvent system is a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot solvent, and then the solution is allowed to cool slowly, leading to the formation of crystals of pure L-Rhamnitol.

  • Column Chromatography: For smaller scale purifications or for the separation of closely related impurities, column chromatography can be employed. A stationary phase such as silica gel can be used with a polar eluent system, for example, a gradient of ethyl acetate and methanol.

Analytical Characterization

The identity and purity of synthesized L-Rhamnitol can be confirmed using a variety of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of L-Rhamnitol, confirming the connectivity of atoms and the stereochemistry.

  • Mass Spectrometry (MS): Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight of L-Rhamnitol and to assess its purity.[3]

  • Melting Point Analysis: The melting point of the purified product can be compared to the literature value (122-124 °C) as an indicator of purity.[5]

Metabolic Pathway of L-Rhamnose

While a specific signaling pathway directly involving this compound is not extensively documented, its metabolic precursor, L-rhamnose, is known to be catabolized by various microorganisms. The metabolic fate of L-rhamnose provides context for the potential biological roles of this compound. The pathway below illustrates the catabolism of L-rhamnose in the bacterium Clostridium beijerinckii.[8]

Rhamnose_Metabolism LRhamnose L-Rhamnose LRhamnulose L-Rhamnulose LRhamnose->LRhamnulose L-rhamnose isomerase LRhamnulose1P L-Rhamnulose-1-phosphate LRhamnulose->LRhamnulose1P Rhamnulokinase DHAP Dihydroxyacetone phosphate LRhamnulose1P->DHAP Rhamnulose-1-phosphate aldolase LLactaldehyde L-Lactaldehyde LRhamnulose1P->LLactaldehyde Rhamnulose-1-phosphate aldolase Glycolysis Glycolysis DHAP->Glycolysis Propanediol 1,2-Propanediol LLactaldehyde->Propanediol 1,2-propanediol oxidoreductase Drug_Development_Workflow Start Chiral Precursor (e.g., L-Rhamnitol) Synthesis Multi-step Synthesis Start->Synthesis Lead Lead Compound Synthesis->Lead Optimization Lead Optimization (SAR studies) Lead->Optimization Candidate Drug Candidate Optimization->Candidate Preclinical Preclinical Studies Candidate->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

An In-depth Technical Guide to the Stereoisomers and Enantiomers of Rhamnitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of Rhamnitol (1-deoxyhexitol), a class of sugar alcohols with significant potential in various scientific and pharmaceutical applications. Understanding the distinct properties and biological activities of each stereoisomer is crucial for targeted research and development. This document details the structures, physical properties, and synthesis of the sixteen possible stereoisomers of this compound, offering a foundational resource for their application in drug discovery and chemical biology.

Introduction to this compound and its Stereoisomerism

This compound, systematically known as 1-deoxyhexitol, is a polyol derived from the reduction of a 1-deoxyhexose. The core structure of this compound contains four chiral centers at carbons 2, 3, 4, and 5. This structural feature gives rise to a total of 2^4 = 16 possible stereoisomers. These stereoisomers can be grouped into eight pairs of enantiomers (D/L forms) based on the parent hexitol from which they are derived: allitol, altritol, glucitol, mannitol, gulitol, iditol, galactitol, and talitol.

The spatial arrangement of the hydroxyl groups along the carbon chain dictates the unique physical, chemical, and biological properties of each stereoisomer. Enantiomers of a given 1-deoxyhexitol possess identical physical properties, such as melting point and solubility, but differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules, including biological receptors and enzymes. Diastereomers, on the other hand, have different physical and chemical properties, which allows for their separation using techniques like chromatography.

Stereochemical Relationships of this compound Isomers

The sixteen stereoisomers of this compound can be systematically categorized based on the configuration of their four chiral centers. The following diagram illustrates the relationship between the D- and L-enantiomeric pairs of the parent hexitols, from which the corresponding 1-deoxyhexitols are derived.

Stereoisomers_of_Hexitols cluster_D_isomers D-Hexitols cluster_L_isomers L-Hexitols D-Allitol D-Allitol L-Allitol L-Allitol D-Allitol->L-Allitol Enantiomers D-Altritol D-Altritol L-Altritol L-Altritol D-Altritol->L-Altritol Enantiomers D-Glucitol D-Glucitol L-Glucitol L-Glucitol D-Glucitol->L-Glucitol Enantiomers D-Mannitol (this compound) D-Mannitol (this compound) L-Mannitol (L-Rhamnitol) L-Mannitol (L-Rhamnitol) D-Mannitol (this compound)->L-Mannitol (L-Rhamnitol) Enantiomers D-Gulitol D-Gulitol L-Gulitol L-Gulitol D-Gulitol->L-Gulitol Enantiomers D-Iditol D-Iditol L-Iditol L-Iditol D-Iditol->L-Iditol Enantiomers D-Galactitol D-Galactitol L-Galactitol L-Galactitol D-Galactitol->L-Galactitol Enantiomers D-Talitol D-Talitol L-Talitol L-Talitol D-Talitol->L-Talitol Enantiomers

Figure 1: Enantiomeric pairs of parent hexitols for this compound stereoisomers.

Quantitative Data of this compound Stereoisomers

Stereoisomer NameCommon Name(s)Molecular FormulaCAS NumberMelting Point (°C)Specific Rotation (°)
1-deoxy-L-mannitolL-RhamnitolC₆H₁₄O₅488-28-8117+1.4 (c=1.4 in H₂O)[1]
1-deoxy-D-mannitolD-RhamnitolC₆H₁₄O₅1114-16-5Not availableNot available
1-deoxy-D-galactitolL-FucitolC₆H₁₄O₅13074-06-1147-149+1.6 (c=1.13 in H₂O)[2]
1-deoxy-L-galactitolD-FucitolC₆H₁₄O₅7658-32-4Not available-1.9 (c=1.0 in H₂O)[2]
1-deoxy-D-glucitolC₆H₁₄O₅18545-96-5Not availableNot available
1-deoxy-L-glucitolC₆H₁₄O₅Not availableNot availableNot available
1-deoxy-D-allitolC₆H₁₄O₅54309839-5Not availableNot available
1-deoxy-L-allitolC₆H₁₄O₅Not availableNot availableNot available
1-deoxy-D-altritolC₆H₁₄O₅Not availableNot availableNot available
1-deoxy-L-altritolC₆H₁₄O₅Not availableNot availableNot available
1-deoxy-D-gulitolC₆H₁₄O₅Not availableNot availableNot available
1-deoxy-L-gulitolC₆H₁₄O₅Not availableNot availableNot available
1-deoxy-D-iditolC₆H₁₄O₅Not availableNot availableNot available
1-deoxy-L-iditolC₆H₁₄O₅Not availableNot availableNot available
1-deoxy-D-talitolC₆H₁₄O₅Not availableNot availableNot available
1-deoxy-L-talitolC₆H₁₄O₅Not availableNot availableNot available

Experimental Protocols

The synthesis and purification of specific this compound stereoisomers are critical for their study and application. Below are detailed methodologies for the synthesis of representative 1-deoxyhexitols.

Synthesis of 1-deoxy-L-mannitol (L-Rhamnitol)

Principle: L-Rhamnitol is synthesized by the catalytic hydrogenation of L-rhamnose (6-deoxy-L-mannose). The aldehyde group of L-rhamnose is reduced to a primary alcohol, yielding the corresponding sugar alcohol.

Experimental Workflow:

Synthesis_Lthis compound L-Rhamnose L-Rhamnose Dissolution Dissolution L-Rhamnose->Dissolution in H2O Hydrogenation Hydrogenation Dissolution->Hydrogenation Raney Nickel catalyst H2 gas (50 psi) Filtration Filtration Hydrogenation->Filtration Remove catalyst Concentration Concentration Filtration->Concentration Rotary evaporation Crystallization Crystallization Concentration->Crystallization from Methanol L-Rhamnitol L-Rhamnitol Crystallization->L-Rhamnitol

Figure 2: Workflow for the synthesis of L-Rhamnitol.

Detailed Protocol:

  • Dissolution: Dissolve L-rhamnose monohydrate in deionized water to a concentration of approximately 10-20% (w/v).

  • Catalyst Addition: Add Raney nickel catalyst to the solution (approximately 5-10% by weight of the L-rhamnose).

  • Hydrogenation: Transfer the mixture to a high-pressure hydrogenation apparatus. Pressurize the vessel with hydrogen gas to 50 psi and maintain the temperature at 50-60 °C with vigorous stirring. Monitor the reaction progress by measuring the uptake of hydrogen. The reaction is typically complete within 4-6 hours.

  • Catalyst Removal: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a bed of celite to remove the Raney nickel catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a viscous syrup.

  • Crystallization: Dissolve the syrup in a minimal amount of hot methanol and allow it to cool slowly to room temperature, followed by refrigeration to induce crystallization.

  • Isolation and Drying: Collect the crystalline L-Rhamnitol by filtration, wash with cold methanol, and dry under vacuum to a constant weight.

Synthesis of 1-deoxy-D-galactitol (L-Fucitol)

Principle: Similar to the synthesis of L-Rhamnitol, 1-deoxy-D-galactitol (L-fucitol) can be prepared by the reduction of L-fucose (6-deoxy-L-galactose).

Experimental Workflow:

Synthesis_LFucitol L-Fucose L-Fucose Dissolution Dissolution L-Fucose->Dissolution in H2O Reduction Reduction Dissolution->Reduction Sodium Borohydride (NaBH4) Quenching & Neutralization Quenching & Neutralization Reduction->Quenching & Neutralization Acetic Acid Ion Exchange Ion Exchange Quenching & Neutralization->Ion Exchange Cation exchange resin Concentration Concentration Ion Exchange->Concentration Rotary evaporation Crystallization Crystallization Concentration->Crystallization from Ethanol L-Fucitol L-Fucitol Crystallization->L-Fucitol

Figure 3: Workflow for the synthesis of L-Fucitol.

Detailed Protocol:

  • Dissolution: Dissolve L-fucose in deionized water.

  • Reduction: Cool the solution in an ice bath and slowly add sodium borohydride (NaBH₄) in portions with stirring. The molar ratio of NaBH₄ to L-fucose should be approximately 1.5:1.

  • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until all the L-fucose has been consumed.

  • Quenching and Neutralization: Carefully add glacial acetic acid to decompose the excess sodium borohydride until the effervescence ceases. Neutralize the solution with a dilute sodium hydroxide solution.

  • Borate Removal: Pass the neutralized solution through a column packed with a cation exchange resin (e.g., Dowex 50W-X8, H⁺ form) to remove sodium ions. Co-evaporate the eluate with methanol several times under reduced pressure to remove borate esters as volatile methyl borate.

  • Crystallization: Concentrate the resulting syrup and crystallize from hot ethanol.

  • Isolation and Drying: Collect the crystals of 1-deoxy-D-galactitol by filtration, wash with cold ethanol, and dry under vacuum.

Biological Activities of this compound Stereoisomers

The biological activities of 1-deoxyhexitols are of significant interest in drug development. Their structural similarity to natural sugars allows them to interact with various biological targets, including enzymes and receptors.

  • Enzyme Inhibition: Certain 1-deoxyhexitols have been investigated as potential inhibitors of enzymes involved in carbohydrate metabolism. For instance, 1-deoxy-D-glucitol has been shown to have anti-fungal properties, possibly by inhibiting enzymes like phosphofructokinase or hexokinases.

  • Antimetabolite Activity: Some 1-deoxyhexitols can act as antimetabolites. For example, 1-deoxy-D-fructose and its reduction products, 1-deoxy-D-glucitol and 1-deoxy-D-mannitol, have been studied as potential antimetabolites.

  • Drug Delivery and Formulation: The polyol nature of this compound isomers makes them suitable for use as excipients in pharmaceutical formulations, acting as stabilizers, bulking agents, or tonicity-adjusting agents.

The stereochemistry of these molecules plays a crucial role in their biological function. The specific arrangement of hydroxyl groups determines the binding affinity and selectivity for their biological targets. Therefore, the synthesis and biological evaluation of all sixteen stereoisomers are essential to fully explore their therapeutic potential.

Conclusion

The sixteen stereoisomers of this compound represent a diverse family of molecules with a wide range of potential applications in research and drug development. This guide has provided a foundational understanding of their stereochemistry, physical properties, and synthesis. Further investigation into the quantitative properties and biological activities of all isomers is warranted to unlock their full potential in areas such as enzyme inhibition, metabolic studies, and as chiral building blocks in organic synthesis. The detailed experimental protocols provided herein serve as a practical starting point for researchers aiming to synthesize and study these fascinating molecules.

References

Unraveling the Enigma of Rhamnitol Degradation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Catabolic Fate of Rhamnitol, Offering a Roadmap for Novel Therapeutic Development

This technical guide provides a comprehensive overview of the current understanding and future research directions for the degradation and metabolic fate of this compound. While direct research on this compound catabolism is nascent, this document synthesizes knowledge from analogous pathways, particularly L-rhamnose and other alditol degradation routes, to propose a putative metabolic framework. This guide is intended for researchers, scientists, and drug development professionals interested in exploring this novel area of microbial metabolism.

Introduction to this compound

This compound, a sugar alcohol (or alditol), is the reduced form of rhamnose. It is found in various natural sources, including certain fruits like apples.[1] While the metabolism of its parent sugar, L-rhamnose, has been extensively studied in bacteria and fungi, the enzymatic pathways governing this compound degradation remain largely uncharacterized.[2][3] Understanding these pathways could unveil novel enzymatic targets for antimicrobial drug development and provide insights into microbial adaptation and carbon source utilization.

Proposed this compound Degradation Pathway

Based on established catabolic pathways for other alditols and the closely related L-rhamnose, a hypothetical pathway for this compound degradation is proposed. This pathway likely involves an initial oxidation step, followed by phosphorylation and subsequent entry into central metabolism.

A key initiating step is the presumed oxidation of this compound to L-rhamnulose, catalyzed by a putative This compound Dehydrogenase . This enzyme would likely be NAD(P)+-dependent. Subsequently, L-rhamnulose could be phosphorylated by a Rhamnulokinase to form L-rhamnulose-1-phosphate. This intermediate is a known component of the L-rhamnose catabolic pathway and can be cleaved by L-rhamnulose-1-phosphate aldolase into dihydroxyacetone phosphate (DHAP), which enters glycolysis, and L-lactaldehyde.[2] The metabolic fate of L-lactaldehyde can vary depending on the organism and environmental conditions, potentially being converted to lactate or propanediol.

Rhamnitol_Degradation_Pathway This compound This compound L_Rhamnulose L_Rhamnulose This compound->L_Rhamnulose this compound Dehydrogenase (NAD(P)+ -> NAD(P)H) L_Rhamnulose_1_P L_Rhamnulose_1_P L_Rhamnulose->L_Rhamnulose_1_P Rhamnulokinase (ATP -> ADP) DHAP DHAP L_Rhamnulose_1_P->DHAP L-Rhamnulose-1-phosphate Aldolase L_Lactaldehyde L_Lactaldehyde L_Rhamnulose_1_P->L_Lactaldehyde L-Rhamnulose-1-phosphate Aldolase Central_Metabolism Central_Metabolism DHAP->Central_Metabolism L_Lactaldehyde->Central_Metabolism Further Metabolism

Figure 1: Proposed metabolic pathway for this compound degradation.

Quantitative Data Summary

Currently, there is a lack of quantitative data specifically for this compound degradation enzymes. The following tables present data from analogous enzymes involved in L-rhamnose and other alditol metabolism to provide a comparative framework for future studies.

EnzymeOrganismSubstrateKm (mM)Vmax (U/mg)CofactorReference
L-Rhamnose Dehydrogenase Aspergillus nigerL-Rhamnose1.8 ± 0.225.3 ± 0.8NAD+[PMID: 30654714]
L-Rhamnose Isomerase Escherichia coliL-Rhamnose5.3--[PMID: 1514217]
Mannitol-2-Dehydrogenase Lactobacillus intermediusD-Fructose20396NADPH/NADH[PMID: 15059000]

Table 1: Kinetic Parameters of Related Sugar and Alditol Metabolizing Enzymes.

OrganismCarbon SourceGrowth Rate (h-1)Biomass Yield (g/g)Reference
Escherichia coliL-Rhamnose0.350.45[PMID: 24391635]
Pseudomonas aeruginosaGlucose0.520.5[PMID: 29884194]
Pseudomonas putidaGlycerol0.48-[PMID: 29884194]

Table 2: Microbial Growth Parameters on Related Carbon Sources.

Experimental Protocols

To facilitate research into this compound degradation, this section provides detailed methodologies for key experiments.

Identification of this compound Catabolism Genes

A comparative genomics approach can be employed to identify putative gene clusters involved in this compound metabolism.

Gene_Identification_Workflow cluster_0 Bioinformatic Analysis cluster_1 Experimental Validation A Genome Sequencing of This compound-Utilizing Organism B BLAST Search with Known Alditol/Rhamnose Pathway Genes A->B C Identification of Putative Gene Cluster B->C D Gene Knockout Studies C->D E Growth Phenotype Analysis on this compound D->E

Figure 2: Workflow for identifying this compound catabolism genes.

Protocol:

  • Isolate and Culture: Isolate microorganisms capable of utilizing this compound as a sole carbon and energy source through enrichment cultures.

  • Genome Sequencing: Perform whole-genome sequencing of the isolated strain(s).

  • Bioinformatic Analysis:

    • Use BLAST to search the sequenced genome for homologs of known genes involved in alditol and L-rhamnose metabolism (e.g., alditol dehydrogenases, rhamnulokinase, rhamnulose-1-phosphate aldolase).

    • Analyze the genomic context of the identified homologs to locate potential gene clusters.

  • Gene Knockout and Phenotypic Analysis:

    • Create targeted gene deletions of the putative catabolic genes using established methods like lambda Red recombineering or CRISPR-Cas9.

    • Compare the growth of the knockout mutants and the wild-type strain on minimal medium supplemented with this compound as the sole carbon source. A lack of growth in the mutant would indicate the gene's involvement in this compound catabolism.

Heterologous Expression and Purification of a Putative this compound Dehydrogenase

Protocol:

  • Gene Cloning: Amplify the putative this compound dehydrogenase gene from the genomic DNA of the this compound-utilizing organism and clone it into an expression vector (e.g., pET series) with a purification tag (e.g., His-tag).

  • Protein Expression: Transform the expression vector into a suitable E. coli expression host (e.g., BL21(DE3)). Grow the cells and induce protein expression with IPTG.

  • Cell Lysis: Harvest the cells and lyse them using sonication or a French press in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole).

  • Purification:

    • Centrifuge the lysate to remove cell debris.

    • Load the supernatant onto a Ni-NTA affinity chromatography column.

    • Wash the column with a buffer containing a low concentration of imidazole.

    • Elute the His-tagged protein with a buffer containing a high concentration of imidazole.

    • Assess the purity of the protein by SDS-PAGE.

Enzyme Activity Assay for this compound Dehydrogenase

The activity of a putative NAD(P)+-dependent this compound dehydrogenase can be determined spectrophotometrically by monitoring the increase in absorbance at 340 nm due to the formation of NAD(P)H.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • 100 mM Buffer (e.g., Tris-HCl, pH 8.0)

    • 10 mM this compound (substrate)

    • 1 mM NAD+ or NADP+ (cofactor)

    • Purified enzyme (initiate the reaction by adding the enzyme)

  • Spectrophotometric Measurement: Immediately after adding the enzyme, monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation of Activity: Calculate the enzyme activity using the Beer-Lambert law (εNADH/NADPH at 340 nm = 6220 M-1cm-1). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute under the specified conditions.

Analysis of Metabolic Intermediates by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying sugar alcohols and their phosphorylated derivatives.

Protocol:

  • Sample Collection: Grow the wild-type and knockout mutant strains in a minimal medium containing this compound. Quench the metabolism and extract intracellular metabolites at different time points.

  • Derivatization: The polar nature of sugar alcohols and their phosphorylated intermediates necessitates derivatization to increase their volatility for GC analysis. A common method is oximation followed by silylation.

    • Dry the metabolite extracts under a stream of nitrogen.

    • Add a solution of methoxyamine hydrochloride in pyridine and incubate to form methoxime derivatives of carbonyl groups.

    • Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to form trimethylsilyl (TMS) derivatives of hydroxyl and phosphate groups.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Separate the metabolites on a suitable capillary column (e.g., a non-polar or medium-polar column).

    • Identify the metabolites by comparing their mass spectra and retention times to those of authentic standards and library databases.

    • Quantify the metabolites using an internal standard.

Conclusion and Future Perspectives

The study of this compound degradation is a promising and largely unexplored field. The proposed metabolic pathway and experimental protocols provided in this guide offer a solid foundation for researchers to begin to unravel the enzymatic and genetic basis of this compound catabolism. Future work should focus on the isolation and characterization of this compound-utilizing microorganisms, the definitive identification and kinetic analysis of the enzymes involved, and the elucidation of the regulatory mechanisms governing this novel metabolic pathway. Such research will not only expand our fundamental understanding of microbial metabolism but may also pave the way for the development of new antimicrobial strategies and biotechnological applications.

References

The Role of Rhamnitol in Plant Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of rhamnitol in plant physiology. While its precursor, L-rhamnose, is a well-documented constituent of major plant cell wall polymers and secondary metabolites, the free sugar alcohol L-rhamnitol is less studied.[1] This document synthesizes available information on its biosynthesis, putative functions, and the analytical methods required for its investigation, highlighting significant gaps in current research and providing detailed protocols to facilitate future studies.

Introduction: Sugar Alcohols as Key Players in Stress Tolerance

This compound (1-deoxy-L-mannitol) is a C6 sugar alcohol, or alditol.[2][3][4] In plants, sugar alcohols are critical molecules, often acting as compatible solutes or osmoprotectants.[5][6] Under conditions of abiotic stress, such as high salinity or drought, plants accumulate these low-molecular-weight organic solutes to maintain cellular homeostasis.[5][7] These osmolytes help maintain cell turgor through osmotic adjustment, protect subcellular structures, and can scavenge reactive oxygen species (ROS) that cause oxidative damage.[5][7][8] While the roles of other alditols like mannitol and sorbitol are well-established in enhancing stress tolerance, the specific functions of this compound remain an emerging area of research.[8][9][10]

Biosynthesis of L-Rhamnitol

The biosynthesis of L-rhamnitol proceeds via the reduction of its parent sugar, L-rhamnose. The pathway to generate L-rhamnose is well-characterized and begins with nucleotide-activated glucose. In plants like Arabidopsis, a single bifunctional enzyme can catalyze the final steps to produce UDP-L-rhamnose. The subsequent conversion to free L-rhamnose and its final reduction to L-rhamnitol are key steps.

The proposed biosynthetic pathway is as follows:

  • UDP-D-Glucose is converted to UDP-4-keto-6-deoxy-D-glucose by the enzyme UDP-glucose 4,6-dehydratase.

  • In organisms like Arabidopsis, a bifunctional enzyme known as Nucleotide-Rhamnose Synthase/Epimerase-Reductase (NRS/ER) or RHM catalyzes the conversion of the intermediate into UDP-L-rhamnose . This enzyme possesses both 3,5-epimerase and 4-keto reductase activities.

  • UDP-L-rhamnose can then be hydrolyzed to release free L-Rhamnose .

  • Finally, L-Rhamnose is reduced to L-Rhamnitol by an aldo-keto reductase or a similar dehydrogenase enzyme, which converts the aldehyde group of the sugar into a hydroxyl group.

G cluster_pathway L-Rhamnitol Biosynthesis Pathway UDP_Glc UDP-D-Glucose UDP_Keto UDP-4-keto-6-deoxy-D-glucose UDP_Glc->UDP_Keto UDP-glucose 4,6-dehydratase UDP_Rha UDP-L-Rhamnose UDP_Keto->UDP_Rha NRS/ER (RHM) (Epimerase/Reductase) Rha L-Rhamnose UDP_Rha->Rha Hydrolysis This compound L-Rhamnitol Rha->this compound Aldo-keto reductase (NAD(P)H dependent)

Proposed biosynthetic pathway of L-Rhamnitol in plants.

Putative Physiological Role of this compound

Direct experimental evidence detailing the physiological role of this compound in plants is scarce. However, based on the established functions of structurally similar sugar alcohols, its primary role is likely as a compatible solute involved in abiotic stress tolerance.

  • Osmotic Adjustment: Like mannitol and sorbitol, this compound can accumulate in the cytoplasm to balance the osmotic potential of ions sequestered in the vacuole during salt stress, thereby preventing water loss and maintaining cell turgor.[7]

  • ROS Scavenging: Sugar alcohols are known to directly scavenge hydroxyl radicals, some of the most damaging reactive oxygen species.[7] This antioxidant activity helps protect cellular machinery, such as enzymes and membranes, from oxidative damage during stress.[5]

  • Signaling and Priming: Research on mannitol has shown that even low concentrations can enhance stress tolerance by priming the plant's defense responses.[9] This involves the modulation of a significant number of genes related to hormone signaling, ion homeostasis, and oxidative stress.[9] It is plausible that this compound could function similarly as a signaling molecule, preparing the plant for impending stress conditions.

The investigation into whether this compound's primary role is as a bulk osmolyte, a potent ROS scavenger, a signaling molecule, or a combination thereof, represents a significant research opportunity.

Quantitative Data on this compound in Plants

Compound IdentifiedPlant SpeciesTissueRelative Abundance (%) in Extract
1,3;2,5-Dimethylene-l-rhamnitolHardwickia binataStem Bark9.05

Table based on data from Ananthi & Subalakshmi, 2016.[11]

Experimental Protocols for this compound Analysis

The analysis of sugar alcohols like this compound from plant matrices requires a robust and specific methodology. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique, but it necessitates a critical derivatization step to make the non-volatile sugar alcohols amenable to gas-phase analysis.[12][13]

G cluster_workflow This compound GC-MS Analysis Workflow start 1. Sample Preparation (Flash-freeze & lyophilize tissue) extraction 2. Extraction (e.g., 80% Methanol, sonicate) start->extraction centrifuge1 3. Centrifugation (Separate supernatant) extraction->centrifuge1 dry 4. Evaporation (Dry extract under N2 or vacuum) centrifuge1->dry derivatize 5. Derivatization (e.g., Acetylation with Acetic Anhydride/Pyridine) dry->derivatize gcms 6. GC-MS Analysis (Separation & Detection) derivatize->gcms data 7. Data Processing (Identification & Quantification) gcms->data

References

Methodological & Application

Application Notes and Protocols for Rhamnitol Analysis Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhamnitol, a sugar alcohol, has been identified as a potential biomarker for dietary intake, particularly for apple consumption.[1] Its analysis in biological matrices such as urine provides valuable insights for nutritional studies and clinical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of this compound. However, due to its polar nature, derivatization is a critical step to increase its volatility for GC-MS analysis. This document provides detailed application notes and protocols for the analysis of this compound using GC-MS, with a focus on sample preparation from urine, a two-step derivatization process, and instrument parameters.

Data Presentation

Quantitative data for this compound concentrations in biological samples determined by GC-MS is not extensively available in publicly accessible literature. The following table is a template that can be utilized by researchers to structure their quantitative data for easy comparison.

Sample IDMatrixThis compound Concentration (µg/mL)Internal StandardRecovery (%)RSD (%)

Experimental Protocols

A robust and reproducible protocol is essential for the accurate analysis of this compound. The following sections detail the necessary steps from sample preparation to GC-MS analysis.

Sample Preparation (Urine)

Proper collection and preparation of urine samples are crucial to preserve the integrity of the analytes.

  • Sample Collection: Collect first-morning or 24-hour urine samples. For targeted analysis, a timed collection post-consumption of a specific food item (e.g., apple) may be necessary.

  • Storage: Immediately after collection, centrifuge the urine samples to remove particulate matter. Store the supernatant at -80°C until analysis to prevent degradation of metabolites.

  • Aliquoting: Before processing, thaw the urine samples on ice. Vortex the samples to ensure homogeneity and aliquot the required volume (typically 50-100 µL) for extraction and derivatization.

Metabolite Extraction

Extraction aims to isolate this compound and other small molecules from the complex urine matrix.

  • Solvent Addition: Add a cold extraction solvent, such as a mixture of methanol and water (e.g., 80% methanol), to the urine aliquot. The ratio of solvent to sample should be optimized but is typically in the range of 4:1 to 10:1 (v/v).

  • Internal Standard: Spike the extraction mixture with an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar sugar alcohol not expected to be in the sample) to correct for variations in extraction efficiency and instrument response.

  • Vortexing and Centrifugation: Vortex the mixture vigorously for at least 1 minute to ensure thorough mixing and precipitation of proteins. Centrifuge at a high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to complete dryness using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen gas. This step is critical as the subsequent derivatization reactions are sensitive to moisture.

Derivatization

Derivatization is a two-step process involving methoximation followed by silylation to make this compound volatile for GC analysis.

Step 1: Methoximation

This step protects carbonyl groups and prevents the formation of multiple isomers.

  • Reagent Preparation: Prepare a solution of Methoxyamine hydrochloride (MeOx) in pyridine (e.g., 20 mg/mL).

  • Reaction: Add the MeOx solution (e.g., 50 µL) to the dried metabolite extract.

  • Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., 30-37°C) for 90 minutes with agitation.

Step 2: Silylation

This step replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.

  • Reagent: Use a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

  • Reaction: Add the silylating reagent (e.g., 80-100 µL) to the methoximated sample.

  • Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., 37-60°C) for 30-60 minutes with agitation.

  • Cooling: After incubation, allow the sample to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The derivatized sample is now ready for injection into the GC-MS system.

  • Gas Chromatograph (GC) Parameters:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the TMS-derivatized metabolites.

    • Injector: Use a split/splitless injector, typically in splitless mode for higher sensitivity. Set the injector temperature to 250-280°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: An example of a suitable temperature program is:

      • Initial temperature: 70°C, hold for 1 minute.

      • Ramp to 150°C at 5°C/min.

      • Ramp to 300°C at 10°C/min, hold for 5 minutes.

      • The program should be optimized based on the specific column and instrument.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: A mass-to-charge ratio (m/z) range of 50-600 is typically sufficient to capture the characteristic fragments of derivatized this compound.

    • Data Acquisition: Operate in full scan mode for qualitative analysis and identification. For quantitative analysis, selected ion monitoring (SIM) mode can be used for higher sensitivity and specificity by monitoring characteristic ions of the this compound derivative.

Visualizations

The following diagrams illustrate the key workflows and relationships in this compound analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis urine_sample Urine Sample Collection centrifugation Centrifugation urine_sample->centrifugation supernatant Supernatant Aliquoting centrifugation->supernatant extraction Metabolite Extraction (Methanol/Water) supernatant->extraction drying Drying under Vacuum/N2 extraction->drying methoximation Methoximation (MeOx in Pyridine) drying->methoximation Dried Extract silylation Silylation (MSTFA + 1% TMCS) methoximation->silylation gcms_analysis GC-MS Analysis silylation->gcms_analysis Derivatized Sample data_processing Data Processing & Quantification gcms_analysis->data_processing derivatization_pathway This compound This compound (Polar, Non-volatile) methoximated Methoximated this compound This compound->methoximated  + Methoxyamine HCl in Pyridine   silylated Penta-TMS-Rhamnitol (Non-polar, Volatile) methoximated->silylated  + MSTFA (+1% TMCS)  

References

Protocol for Rhamnitol quantification in microbial cultures.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhamnitol, the sugar alcohol derivative of rhamnose, is a metabolite of interest in various microbial systems. Its quantification is crucial for understanding metabolic pathways, screening for microbial strains with specific enzymatic activities, and for monitoring fermentation processes in industrial and pharmaceutical biotechnology. This document provides detailed protocols for the quantification of this compound in microbial cultures using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The following tables summarize typical quantitative data obtained from this compound analysis in microbial cultures. These values can serve as a reference for expected outcomes.

Table 1: HPLC-RID Analysis of this compound in Microbial Supernatant

ParameterValue
Retention Time~15-20 min
Linearity (R²)>0.995
Limit of Detection (LOD)0.05 g/L
Limit of Quantification (LOQ)0.15 g/L
Recovery95-105%
Concentration Range0.1 - 10 g/L

Table 2: GC-MS Analysis of this compound (as Alditol Acetate) in Cell Lysate

ParameterValue
Retention Time~10-15 min
Linearity (R²)>0.998
Limit of Detection (LOD)1 µg/L
Limit of Quantification (LOQ)5 µg/L
Recovery90-110%
Concentration Range0.01 - 1 g/L

Experimental Protocols

Sample Preparation from Microbial Culture

This initial phase is critical for obtaining accurate and reproducible results. The protocol is divided into the preparation of extracellular (supernatant) and intracellular (cell lysate) samples.

1.1. Materials

  • Microbial culture

  • Centrifuge

  • Sterile centrifuge tubes

  • Micropipettes and sterile tips

  • 0.22 µm syringe filters

  • Cold quenching solution (e.g., 60% methanol at -40°C)

  • Lysis buffer (e.g., Tris-HCl with lysozyme)

  • Ultrasonicator or bead beater

  • Vortex mixer

1.2. Protocol for Extracellular this compound (Supernatant)

  • Harvest a defined volume of the microbial culture (e.g., 10 mL) by centrifugation at 4,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the cell pellet.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • The filtered supernatant is now ready for direct analysis by HPLC or for further processing for GC-MS.

1.3. Protocol for Intracellular this compound (Cell Lysate)

  • After harvesting the culture and removing the supernatant, immediately quench the cell pellet by resuspending it in a pre-chilled quenching solution to halt metabolic activity.

  • Centrifuge the quenched cells at 4,000 x g for 10 minutes at -20°C.

  • Discard the supernatant and wash the cell pellet with a cold buffer (e.g., phosphate-buffered saline).

  • Resuspend the pellet in a suitable lysis buffer.

  • Perform cell lysis using either enzymatic digestion (lysozyme) followed by freeze-thaw cycles or mechanical disruption (ultrasonication or bead beating).

  • Centrifuge the lysate at 13,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Collect the clear supernatant (cell lysate), which is now ready for analysis.

Quantification by HPLC with Refractive Index Detection (HPLC-RID)

This method is suitable for the quantification of this compound in the culture supernatant where concentrations are expected to be relatively high.

2.1. Materials and Instrumentation

  • HPLC system equipped with a Refractive Index Detector (RID)

  • Aminex HPX-87H or similar ion-exclusion column

  • Mobile phase: 0.005 M H₂SO₄

  • This compound standard

  • Volumetric flasks and pipettes

  • Autosampler vials

2.2. Protocol

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 10 g/L) in deionized water. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 10 g/L.

  • Chromatographic Conditions:

    • Column: Aminex HPX-87H (300 mm x 7.8 mm)

    • Mobile Phase: 0.005 M H₂SO₄

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 60°C

    • Detector Temperature: 40°C

    • Injection Volume: 20 µL

  • Analysis:

    • Inject the calibration standards to generate a standard curve.

    • Inject the prepared microbial supernatant samples.

    • Identify the this compound peak based on the retention time of the standard.

    • Quantify the this compound concentration in the samples by comparing the peak area to the standard curve.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and suitable for the quantification of low concentrations of this compound, particularly in cell lysates. It requires a derivatization step to make the sugar alcohol volatile.

3.1. Materials and Instrumentation

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Derivatization reagents: Acetic anhydride, 1-methylimidazole, Sodium borohydride (NaBH₄)

  • Internal standard (e.g., myo-inositol)

  • Heating block or oven

  • Nitrogen gas supply for drying

  • GC vials with inserts

3.2. Protocol: Alditol Acetate Derivatization

  • Reduction: To a known volume of cell lysate or supernatant (e.g., 1 mL), add a known amount of internal standard. Add freshly prepared sodium borohydride solution and incubate for 1-2 hours at room temperature to reduce rhamnose to this compound.

  • Neutralization and Drying: Quench the reaction by adding glacial acetic acid. Dry the sample under a stream of nitrogen.

  • Acetylation: Add 1-methylimidazole and acetic anhydride to the dried sample. Incubate at 60°C for 30 minutes.

  • Extraction: After cooling, add water and dichloromethane to the reaction mixture. Vortex and centrifuge to separate the phases. Collect the lower organic phase containing the derivatized this compound.

  • Drying: Dry the organic phase under a stream of nitrogen and reconstitute in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

3.3. GC-MS Conditions

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 5°C/min to 250°C, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Scan Range: m/z 50-550

3.4. Analysis

  • Inject the derivatized standards and samples.

  • Identify the this compound acetate peak based on its retention time and mass spectrum.

  • Quantify using the internal standard method by comparing the peak area ratio of this compound acetate to the internal standard in the samples with the calibration curve.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for this compound quantification in microbial cultures.

experimental_workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis culture Microbial Culture centrifugation Centrifugation (4000 x g, 15 min, 4°C) culture->centrifugation supernatant Supernatant (Extracellular) centrifugation->supernatant pellet Cell Pellet (Intracellular) centrifugation->pellet filtration 0.22 µm Filtration supernatant->filtration quenching Quenching (-40°C Methanol) pellet->quenching hplc_sample Sample for HPLC filtration->hplc_sample hplc HPLC-RID Analysis hplc_sample->hplc lysis Cell Lysis quenching->lysis lysate Cell Lysate lysis->lysate derivatization Derivatization (Alditol Acetate) lysate->derivatization gcms_sample Sample for GC-MS derivatization->gcms_sample gcms GC-MS Analysis gcms_sample->gcms data_analysis Data Analysis & Quantification hplc->data_analysis gcms->data_analysis rhamnose_to_this compound L-Rhamnose to this compound Metabolic Pathway rhamnose L-Rhamnose enzyme L-Rhamnose Reductase rhamnose->enzyme Substrate This compound L-Rhamnitol enzyme->this compound Product nadp NADP+ enzyme->nadp nadph NADPH + H+ nadph->enzyme Cofactor

Application Notes and Protocols for Rhamnitol Extraction from Complex Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhamnitol, a sugar alcohol derived from rhamnose, is an emerging metabolite of interest in various biological contexts. Its presence and concentration can be indicative of specific metabolic activities, particularly in microorganisms. For instance, in bacteria like Pseudomonas aeruginosa, the synthesis of rhamnolipids, key virulence factors, involves the precursor dTDP-L-rhamnose. The metabolic fate of rhamnose can lead to the formation of this compound, making it a potential biomarker for bacterial activity and pathogenesis. Accurate and efficient extraction of this compound from complex biological matrices such as bacterial cultures, biofilms, and clinical samples is crucial for its quantification and the elucidation of its biological role.

These application notes provide detailed protocols for the extraction of this compound from bacterial cultures, along with methods for its analysis. While specific quantitative data for this compound is not extensively available in the current literature, this document presents data on the closely related rhamnolipids to provide a relevant quantitative context.

Data Presentation: Quantitative Analysis of Related Metabolites

Quantitative data for this compound in biological samples is currently limited in published literature. However, data for rhamnolipids, which are biosynthesized from the same rhamnose precursor, can provide a useful reference for expected concentration ranges in bacterial cultures. The following table summarizes reported concentrations of rhamnolipids produced by Pseudomonas species under different culture conditions.

Pseudomonas StrainCulture ConditionMetaboliteConcentrationReference
P. putida KT2440Chemo-autotrophic co-culture with A. woodiiMono-rhamnolipids360–400 mg/L[1]
P. aeruginosa PA14Culture supernatantRhamnolipids~0.1 mM[2]
P. aeruginosaVarious strains and conditionsRhamnolipids< 1 g/L to > 200 g/L[3]

Experimental Protocols

Protocol 1: Extraction of Intracellular this compound from Bacterial Cultures

This protocol is designed for the extraction of intracellular metabolites, including this compound, from bacterial cell pellets.

Materials:

  • Bacterial culture

  • Ice-cold quenching solution (e.g., 60% methanol at -40°C)

  • Extraction solvent (e.g., cold methanol, acidic methanol, or a mixture of methanol:dichloromethane:ethyl acetate)

  • Phosphate-buffered saline (PBS), ice-cold

  • Centrifuge capable of reaching 10,000 x g and 4°C

  • Vortex mixer

  • Sonicator or bead beater

  • Vacuum concentrator or nitrogen evaporator

  • GC-MS grade derivatization reagents (e.g., methoxyamine hydrochloride in pyridine and a silylating agent like MSTFA)

  • Internal standard (e.g., a stable isotope-labeled sugar alcohol)

Procedure:

  • Quenching: Rapidly stop all metabolic activity by transferring a known volume of the bacterial culture into a pre-chilled tube containing ice-cold quenching solution. The volume of quenching solution should be at least five times the volume of the culture sample.

  • Cell Harvesting: Centrifuge the quenched cell suspension at 10,000 x g for 10 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet with ice-cold PBS to remove extracellular components. Repeat the centrifugation step.

  • Cell Lysis and Extraction:

    • Resuspend the cell pellet in a pre-chilled extraction solvent. The volume of the solvent should be sufficient to fully immerse the pellet.

    • For efficient lysis, subject the sample to sonication on ice or bead beating.

    • Vortex the mixture vigorously for 1-2 minutes.

  • Precipitate Removal: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new clean tube.

  • Drying: Evaporate the solvent from the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.

  • Reconstitution and Derivatization:

    • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., pyridine).

    • For GC-MS analysis, a two-step derivatization is typically required. First, perform methoximation to protect carbonyl groups, followed by silylation to increase volatility.

  • Analysis: The derivatized sample is now ready for injection into a GC-MS system for the quantification of this compound.

Protocol 2: Extraction of Extracellular this compound from Culture Supernatant

This protocol is suitable for the extraction of this compound secreted into the culture medium.

Materials:

  • Bacterial culture

  • Centrifuge capable of reaching 10,000 x g and 4°C

  • Sterile filters (0.22 µm)

  • Extraction solvent (e.g., ethyl acetate)

  • Rotary evaporator or vacuum concentrator

  • GC-MS grade derivatization reagents

  • Internal standard

Procedure:

  • Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 20 minutes at 4°C to pellet the cells.

  • Supernatant Filtration: Carefully collect the supernatant and filter it through a 0.22 µm sterile filter to remove any remaining cells and debris.

  • Liquid-Liquid Extraction:

    • Transfer the filtered supernatant to a separatory funnel.

    • Add an equal volume of a suitable organic solvent, such as ethyl acetate, for liquid-liquid extraction.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the phases to separate.

  • Organic Phase Collection: Collect the organic phase (top layer) which contains the extracted metabolites. Repeat the extraction process on the aqueous phase two more times to maximize recovery.

  • Drying: Pool the organic extracts and evaporate the solvent using a rotary evaporator or vacuum concentrator.

  • Reconstitution and Derivatization: Proceed with the reconstitution and derivatization steps as described in Protocol 1 (steps 8 and 9).

  • Analysis: Analyze the derivatized sample by GC-MS.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Bacterial Culture quench Quenching (-40°C Methanol) start->quench harvest Cell Harvesting (Centrifugation) quench->harvest wash Wash with PBS harvest->wash lysis Cell Lysis & Extraction (Solvent + Sonication) wash->lysis centrifuge_debris Debris Removal (Centrifugation) lysis->centrifuge_debris collect_supernatant Collect Supernatant centrifuge_debris->collect_supernatant dry Dry Extract (Vacuum Concentrator) collect_supernatant->dry derivatize Derivatization (Methoximation & Silylation) dry->derivatize gcms GC-MS Analysis derivatize->gcms

Caption: Experimental workflow for intracellular this compound extraction.

rhamnolipid_pathway glucose Glucose-1-Phosphate dtdp_glucose dTDP-D-Glucose glucose->dtdp_glucose RmlA dtdp_rhamnose dTDP-L-Rhamnose dtdp_glucose->dtdp_rhamnose RmlB, RmlC, RmlD rhamnolipids Rhamnolipids dtdp_rhamnose->rhamnolipids RhlB, RhlC l_rhamnose L-Rhamnose dtdp_rhamnose->l_rhamnose Hydrolysis (speculative) This compound This compound l_rhamnose->this compound L-rhamnose reductase (speculative)

Caption: Simplified rhamnolipid biosynthesis and potential this compound formation pathway.

References

Rhamnitol as an Internal Standard for Chromatographic Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of accurate and reliable quantitative analysis using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), the use of an internal standard (IS) is a widely adopted strategy to enhance precision and accuracy. An internal standard is a compound of known concentration that is added to a sample prior to analysis. It co-elutes with the analyte of interest and helps to correct for variations that may occur during sample preparation, injection, and analysis. This application note details the use of rhamnitol as an internal standard, particularly for the chromatographic analysis of polar metabolites like sugars, sugar alcohols, and organic acids.

This compound, a naturally occurring sugar alcohol, possesses several characteristics that make it a suitable internal standard for the analysis of other small polar molecules. Its structural similarity to many analytes of interest ensures comparable behavior during extraction and derivatization processes. Furthermore, it is commercially available in high purity and is not typically found in high concentrations in many biological samples, minimizing the risk of interference.

This document provides detailed protocols for the application of this compound as an internal standard in GC-Mass Spectrometry (GC-MS) analysis, including sample preparation, derivatization, and instrument conditions. Additionally, it presents a workflow for quantitative analysis and discusses the principles of internal standardization.

Principle of Internal Standardization

The fundamental principle behind using an internal standard is to compensate for variations in the analytical procedure.[1] By adding a fixed amount of the internal standard to every sample, blank, and calibration standard, the ratio of the analyte's response to the internal standard's response is used for quantification, rather than the absolute response of the analyte. This ratio remains constant even if there are variations in sample volume, injection volume, or instrument response.

The workflow for using an internal standard in chromatography typically involves the following steps:

G A Sample and Standard Preparation B Addition of a known amount of This compound (Internal Standard) A->B C Extraction of Analytes and Internal Standard B->C D Derivatization (for GC-MS) C->D E Chromatographic Separation (GC or HPLC) D->E F Detection (e.g., MS, FID) E->F G Data Acquisition (Peak Area of Analyte and IS) F->G H Calculation of Peak Area Ratio (Analyte Area / IS Area) G->H I Construction of Calibration Curve (Peak Area Ratio vs. Concentration Ratio) H->I J Quantification of Analyte in Sample I->J

Workflow for quantitative analysis using an internal standard.

Experimental Protocols

Application: Quantitative Analysis of Sugars and Sugar Alcohols in Plant Material by GC-MS

This protocol is adapted from a method using ribitol as an internal standard for the analysis of polar metabolites in plant tissues and a method for the simultaneous determination of various sugars and sugar alcohols.[2][3]

1. Materials and Reagents

  • This compound (≥99% purity)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Deionized water

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (≥98% purity)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Analytes of interest (e.g., glucose, fructose, sorbitol) for calibration standards

2. Preparation of Internal Standard Stock Solution

  • Accurately weigh 10 mg of this compound.

  • Dissolve the this compound in 10 mL of deionized water to obtain a stock solution of 1 mg/mL.

  • Store the stock solution at -20°C.

3. Sample Preparation and Extraction

  • Weigh approximately 50 mg of freeze-dried and ground plant tissue into a 2 mL microcentrifuge tube.

  • Add 1 mL of a pre-chilled (-20°C) extraction solvent mixture of methanol:chloroform:water (2.5:1:1 v/v/v).

  • Add a known amount of the this compound internal standard stock solution to each sample. For example, add 50 µL of the 1 mg/mL stock solution to each sample.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the samples at 37°C for 30 minutes in a shaking incubator.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant (polar phase) to a new 1.5 mL microcentrifuge tube.

  • Dry the supernatant completely using a vacuum concentrator or under a gentle stream of nitrogen gas.

4. Derivatization for GC-MS Analysis

For GC-MS analysis, polar functional groups of sugars and sugar alcohols need to be derivatized to increase their volatility.[4][5][6] This is a two-step process involving methoximation followed by silylation.[4][5][6]

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract.

    • Vortex for 1 minute until the pellet is fully dissolved.

    • Incubate at 37°C for 90 minutes with shaking.[2]

  • Silylation:

    • Add 80 µL of MSTFA with 1% TMCS to the mixture.

    • Vortex for 1 minute.

    • Incubate at 37°C for 30 minutes with shaking.[2]

    • After cooling to room temperature, transfer the derivatized sample to a GC vial with a micro-insert for analysis.

5. GC-MS Instrumental Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 min

    • Ramp: 10°C/min to 310°C

    • Hold: 10 min at 310°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-600

Data Presentation and Quantitative Analysis

The following table represents a hypothetical dataset for the generation of a calibration curve for Glucose using this compound as an internal standard.

Calibration LevelGlucose Conc. (µg/mL)This compound Conc. (µg/mL)Glucose Peak AreaThis compound Peak AreaPeak Area Ratio (Glucose/Rhamnitol)Concentration Ratio (Glucose/Rhamnitol)
1550150,0001,500,0000.100.1
21050310,0001,550,0000.200.2
32550760,0001,520,0000.500.5
450501,550,0001,550,0001.001.0
5100503,050,0001,525,0002.002.0
6200506,100,0001,525,0004.004.0

A calibration curve is then constructed by plotting the Peak Area Ratio against the Concentration Ratio. The concentration of the analyte in the unknown samples is determined by calculating its peak area ratio with the internal standard and interpolating the concentration ratio from the linear regression of the calibration curve.

Stability and Storage

The stability of this compound under various extraction and storage conditions is a critical factor for its reliable use as an internal standard. While specific stability data for this compound is not extensively published, related compounds like flavonoids have been shown to have varying stability depending on the extraction method and conditions such as temperature and solvent.[7][8] It is recommended to store the this compound stock solution at -20°C and to process samples promptly after the addition of the internal standard to minimize potential degradation.

Logical Relationship of Internal Standard Correction

The following diagram illustrates the logical relationship of how an internal standard corrects for variations in the analytical process.

G cluster_0 Sample A (Lower Recovery) cluster_1 Sample B (Higher Recovery) A1 Analyte (10 units) Proc1 Analytical Process (e.g., 80% Recovery) A1->Proc1 IS1 This compound (10 units) IS1->Proc1 Res1 Analyte Signal (8 units) This compound Signal (8 units) Ratio = 1.0 Proc1->Res1 Conclusion Consistent Ratio Despite Varying Recovery Res1->Conclusion A2 Analyte (10 units) Proc2 Analytical Process (e.g., 95% Recovery) A2->Proc2 IS2 This compound (10 units) IS2->Proc2 Res2 Analyte Signal (9.5 units) This compound Signal (9.5 units) Ratio = 1.0 Proc2->Res2 Res2->Conclusion

Correction for analytical variability using an internal standard.

Conclusion

This compound serves as an effective internal standard for the quantitative analysis of polar metabolites by chromatography, particularly GC-MS. Its chemical properties and structural similarity to many common analytes make it a reliable choice for correcting analytical variability. The detailed protocols and principles outlined in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this compound as an internal standard in their analytical workflows, thereby improving the accuracy and precision of their quantitative results.

References

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Rhamnitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of rhamnitol using High-Performance Liquid Chromatography (HPLC). The methods described are applicable for the determination of this compound in various matrices, including fermentation broths, biological samples, and pharmaceutical formulations.

Application Notes

This compound, a sugar alcohol derived from rhamnose, lacks a strong UV chromophore, making its detection by UV-Vis spectrophotometry challenging. Therefore, HPLC coupled with a Refractive Index Detector (RID) is the most common and effective method for its quantification. The separation of this compound, a small and polar molecule, is typically achieved using columns that facilitate hydrophilic interactions.

Column Selection:

  • Amine-Modified Silica Columns: These are the most frequently used columns for the analysis of sugars and sugar alcohols. They operate in a reversed-phase mode with a high organic content in the mobile phase. The amino stationary phase provides good selectivity for polar analytes like this compound. However, these columns are susceptible to hydrolysis, especially at low pH, and require careful handling and maintenance to ensure longevity and reproducibility.

  • Ion-Exclusion Chromatography Columns: These columns, often packed with a polystyrene-divinylbenzene sulfonated resin, are effective for separating sugar alcohols and organic acids. The separation mechanism is based on a combination of ion exclusion, size exclusion, and ligand exchange.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC columns provide an alternative for the retention and separation of highly polar compounds. They utilize a high organic solvent concentration in the mobile phase, with a thin aqueous layer on the stationary phase to facilitate partitioning of polar analytes.

Detection:

  • Refractive Index (RI) Detection: As a universal detector for non-volatile compounds, the RI detector is ideal for analyzing sugar alcohols like this compound that do not absorb UV light. It measures the change in the refractive index of the mobile phase as the analyte elutes from the column. A key limitation of RI detection is its sensitivity to temperature and pressure fluctuations, and its incompatibility with gradient elution. Therefore, a stable isocratic mobile phase and temperature control are crucial for reliable results.

  • Evaporative Light Scattering Detection (ELSD): ELSD is another universal detection method that can be used for non-volatile analytes. It is generally more sensitive than RI detection and is compatible with gradient elution.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of sugar alcohols using HPLC with Refractive Index Detection. While specific data for this compound is not extensively published, the values for structurally similar sugar alcohols provide a strong indication of the expected method performance.

AnalyteColumn TypeLinearity Range (mg/mL)Limit of Detection (LOD) (mg/mL)Limit of Quantification (LOQ) (mg/mL)Reference
XylitolAmino0.1 - 50.01 - 0.170.03 - 0.56[1][2]
SorbitolAmino0.1 - 50.01 - 0.170.03 - 0.56[1][2]
MannitolAmino0.1 - 50.01 - 0.170.03 - 0.56[1][2]
ErythritolIon-Exchange (Pb2+ form)0.1 - 50.01 - 0.170.03 - 0.56[1][2]
XylitolIon-Exchange (Polystyrene Cation Exchange)Not SpecifiedNot SpecifiedNot Specified[3]
SorbitolIon-Exchange (Polystyrene Cation Exchange)Not SpecifiedNot SpecifiedNot Specified[3]
MannitolIon-Exchange (Polystyrene Cation Exchange)Not SpecifiedNot SpecifiedNot Specified[3]
Various Sugar AlcoholsHILIC0.05 - 0.8 ng0.03 - 0.045 ng0.05 - 0.075 ng[4]

Experimental Protocols

Protocol 1: Analysis of this compound using an Amine-Modified Silica Column

This protocol is a standard method for the analysis of sugar alcohols and is expected to provide good resolution for this compound.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system

  • Refractive Index Detector (RID)

  • Amine-modified silica column (e.g., Waters NH2 column, 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • This compound standard

  • Syringe filters (0.22 µm)

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (85:15, v/v)[5]

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 30 °C

  • Detector Temperature: 35 °C

  • Injection Volume: 10 µL[5]

  • Run Time: Approximately 20 minutes

3. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.1 - 5 mg/mL).

4. Sample Preparation (Example for Fermentation Broth):

  • Centrifuge the fermentation broth to remove cells and large debris.

  • Filter the supernatant through a 0.22 µm syringe filter before injection.[6]

  • If necessary, dilute the sample with the mobile phase to bring the this compound concentration within the calibration range.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards, starting with the lowest concentration.

  • Inject the prepared samples.

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Analysis of this compound using an Ion-Exclusion Column

This protocol provides an alternative separation mechanism that can be useful if co-eluting peaks are an issue with the amine column.

1. Instrumentation and Materials:

  • HPLC system with RID

  • Ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H, 300 mm x 7.8 mm)

  • Sulfuric acid (H₂SO₄), analytical grade

  • Deionized water

2. Chromatographic Conditions:

  • Mobile Phase: 0.005 M H₂SO₄ in water

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 60 °C

  • Detector Temperature: 40 °C

  • Injection Volume: 20 µL

3. Standard and Sample Preparation:

  • Follow the same procedures as in Protocol 1, using the mobile phase (0.005 M H₂SO₄) as the diluent.

4. Analysis Procedure:

  • Follow the same analysis procedure as in Protocol 1.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (this compound in Mobile Phase) HPLC_System HPLC System (Pump, Injector, Column Oven) Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation (e.g., Centrifugation, Filtration) Sample_Prep->HPLC_System Inject Samples Column Column (e.g., Amine-Modified Silica) HPLC_System->Column Detector Refractive Index Detector (RID) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Final_Result Final_Result Quantification->Final_Result This compound Concentration

Caption: A typical workflow for the HPLC analysis of this compound.

References

Applications of Rhamnitol in Biotechnology and Fermentation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhamnitol, a sugar alcohol derived from rhamnose, is an emerging molecule with diverse applications in the fields of biotechnology and fermentation. While traditionally known for its use as a low-calorie sweetener and a pharmaceutical excipient, recent research has highlighted its potential in more specialized biotechnological processes.[1] This document provides an overview of the current and potential applications of this compound, detailed experimental protocols for its quantification and synthesis, and insights into its metabolic pathways.

Key Applications of this compound

This compound's unique chemical properties make it a valuable compound in several biotechnological contexts, from its use as a specific biomarker to its role in chemical synthesis.

Biomarker for Dietary Intake and Geographic Origin

L-rhamnitol has been identified as a specific biomarker for apple consumption.[2] Its presence and concentration in biological samples, such as urine, can be used to assess dietary adherence in nutritional studies. Furthermore, NMR-based metabolic profiling has shown that L-rhamnitol can help characterize apples from different geographic origins, suggesting its utility in food science and quality control.[1][3]

Precursor in Chemical and Enzymatic Synthesis

This compound serves as a precursor in the synthesis of various valuable chemicals. It is a derivative of L-mannitol and can be used in the preparation of L-fructose and D-sorbose.[4] Moreover, it has been utilized in the microbial production of D-Psicose using strains like Enterobacter aerogenes.[4] In the realm of enzymatic synthesis, while direct use of this compound as an acceptor is still an area of active research, the successful use of the structurally similar mannitol in the synthesis of rhamnose-containing chemicals (RCCs) suggests a strong potential for this compound in similar applications.[5][6] The enzymatic synthesis of α-L-rhamnopyranosyl-(1→6')-D-mannitol has been demonstrated, showcasing the feasibility of creating novel glycosides.[5][6]

Potential Role in Microbial Stress Response and as an Osmoprotectant

While direct evidence for this compound's role as an osmoprotectant is emerging, the production of related compounds like rhamnolipids by bacteria such as Pseudomonas aeruginosa is a well-documented response to environmental stress.[7][8][9] These biosurfactants are involved in processes like biofilm formation and motility, which are crucial for survival in challenging environments.[8][9] The metabolic pathways leading to rhamnolipid synthesis originate from L-rhamnose, the precursor of this compound, suggesting a potential interconnected role of these molecules in microbial stress management. Further research may elucidate this compound's specific function as a compatible solute or osmoprotectant in industrial fermentation, where high osmotic pressure can be a limiting factor for microbial growth and productivity.

Quantitative Data Summary

The following table summarizes key quantitative data from relevant studies on the enzymatic synthesis of rhamnose-containing chemicals using mannitol as an acceptor, which provides a reference for potential this compound-based synthesis.

ProductDonorAcceptorEnzyme SourceReaction ConditionsMaximum YieldReference
α-L-rhamnopyranosyl-(1→6')-D-mannitol0.4 M L-rhamnose0.2 M D-mannitolα-L-rhamnosidase from Alternaria sp. L1pH 6.5, 55°C, 48 h36.1%[5][6]
α-L-rhamnopyranosyl-(1→1')-β-D-fructopyranose0.4 M L-rhamnoseD-fructoseα-L-rhamnosidase from Alternaria sp. L1pH 6.5, 55°C11.9%[5][6]
6,7-dihydroxycoumarin α-L-rhamnopyranosyl-(1→6')-β-D-glucopyranoside0.4 M L-rhamnoseEsculinα-L-rhamnosidase from Alternaria sp. L1pH 6.5, 55°C17.9%[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production, purification, and analysis of this compound and related compounds.

Protocol for Enzymatic Synthesis of a Rhamnosyl-Mannitol Derivative

This protocol is adapted from the synthesis of α-L-rhamnopyranosyl-(1→6')-D-mannitol and can serve as a starting point for this compound-based enzymatic synthesis.[5][6]

Materials:

  • Recombinant α-L-rhamnosidase from Alternaria sp. L1 expressed in Pichia pastoris

  • L-rhamnose (donor)

  • D-mannitol (acceptor)

  • Sodium phosphate buffer (pH 6.5)

  • Reaction vials

  • Incubator/shaker

Procedure:

  • Prepare a reaction mixture containing 0.4 M L-rhamnose and 0.2 M D-mannitol in a sodium phosphate buffer (pH 6.5).

  • Add the purified recombinant α-L-rhamnosidase to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubate the reaction mixture at 55°C for 48 hours with gentle agitation.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

  • Purify the product using chromatographic techniques such as silica gel column chromatography.

  • Characterize the structure of the purified product using ESI-MS and NMR spectroscopy.

Protocol for Quantification of this compound using HPLC-MS/MS

This protocol outlines a general method for the sensitive and specific quantification of this compound in biological or fermentation samples, adapted from methods used for similar compounds like rhamnolipids.[10][11]

Materials:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

  • C18 reversed-phase HPLC column

  • This compound standard

  • Acetonitrile (ACN)

  • Formic acid

  • Ultrapure water

  • Sample filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • For liquid samples (e.g., fermentation broth, urine), centrifuge to remove particulate matter.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Perform a serial dilution of the sample with the initial mobile phase to bring the analyte concentration within the calibration range.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient from high aqueous to high organic mobile phase to ensure good separation. An example could be starting at 5% B, increasing to 95% B over 15 minutes, holding for 5 minutes, and then re-equilibrating at 5% B for 5 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for this compound.

    • Multiple Reaction Monitoring (MRM): Set up transitions specific for this compound. This requires initial infusion of a pure standard to determine the precursor ion and the most abundant product ions.

    • Optimize cone voltage and collision energy for each transition to maximize signal intensity.

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of the this compound standard.

    • Analyze the samples and quantify the this compound concentration by interpolating the peak areas from the calibration curve.

Signaling Pathways and Experimental Workflows

Bacterial L-Rhamnose Catabolic Pathways

Understanding the metabolic pathways of L-rhamnose is crucial for the biotechnological production of this compound. Bacteria utilize several pathways to catabolize L-rhamnose, which can be engineered for this compound production. The canonical phosphorylated pathway in Escherichia coli involves the conversion of L-rhamnose to L-rhamnulose, followed by phosphorylation and cleavage.[12][13] An alternative non-phosphorylated pathway exists in other bacteria like Azotobacter vinelandii, which converts L-rhamnose to pyruvate and L-lactaldehyde through a series of enzymatic reactions.[12][13][14][15]

L_Rhamnose_Catabolism cluster_phosphorylated Phosphorylated Pathway (e.g., E. coli) cluster_nonphosphorylated Non-phosphorylated Pathway (e.g., A. vinelandii) LRha_p L-Rhamnose RhaA RhaA (L-Rhamnose isomerase) LRha_p->RhaA LRhu_p L-Rhamnulose RhaA->LRhu_p RhaB RhaB (Rhamnulokinase) LRhu_p->RhaB LRhu1P L-Rhamnulose-1-phosphate RhaB->LRhu1P RhaD RhaD (L-Rhamnulose-1-phosphate aldolase) LRhu1P->RhaD DHAP Dihydroxyacetone phosphate RhaD->DHAP LLac L-Lactaldehyde RhaD->LLac LRha_np L-Rhamnose RhaDH RhaDH (L-Rhamnose-1-dehydrogenase) LRha_np->RhaDH LRhamLactone L-Rhamnono-γ-lactonase RhaDH->LRhamLactone RhaL RhaL (L-Rhamnono-γ-lactonase) LRhamLactone->RhaL LRhamnonate L-Rhamnonate RhaL->LRhamnonate RhaDehydratase L-Rhamnonate dehydratase LRhamnonate->RhaDehydratase LKDR L-2-keto-3-deoxyrhamnonate RhaDehydratase->LKDR LKDRAldolase L-KDR aldolase LKDR->LKDRAldolase Pyruvate Pyruvate LKDRAldolase->Pyruvate LLac_np L-Lactaldehyde LKDRAldolase->LLac_np Rhamnolipid_Production_Workflow Fermentation Fermentation (e.g., Pseudomonas aeruginosa) Broth Fermentation Broth Fermentation->Broth Separation Separation of Resin/Cells (Sedimentation/Filtration) Broth->Separation AqueousPhase Rhamnolipid Aqueous Solution Separation->AqueousPhase Purification Purification (e.g., Adsorption Chromatography) AqueousPhase->Purification PureProduct High-Purity Rhamnolipid Purification->PureProduct

References

Rhamnitol as a Potential Biomarker for Rhamnolipid-Producing Bacteria: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhamnitol, the sugar alcohol derivative of rhamnose, presents a potential, though not yet widely established, biomarker for the presence of specific bacterial species, particularly those known for producing rhamnolipids. Rhamnolipids are glycolipid biosurfactants composed of a rhamnose sugar moiety linked to a fatty acid chain. The primary producer of rhamnolipids is the opportunistic pathogen Pseudomonas aeruginosa, a bacterium of significant clinical relevance, particularly in the context of cystic fibrosis and hospital-acquired infections.[1] The biosynthesis of rhamnolipids involves the precursor dTDP-L-rhamnose. While direct evidence for the production of this compound as a distinct metabolite is limited in the current literature, its relationship to the highly expressed rhamnose in the form of rhamnolipids suggests it as a plausible candidate for further investigation as a specific biomarker.

These application notes provide an overview of the rationale for considering this compound as a potential biomarker, summarize quantitative data on rhamnolipid production by relevant bacterial species, and offer detailed protocols for the detection and quantification of this compound in biological samples.

Bacterial Species of Interest

The primary bacterial species of interest for this compound as a potential biomarker are those known to produce significant quantities of rhamnolipids. These include:

  • Pseudomonas aeruginosa : The most prolific and well-studied producer of rhamnolipids.[2][3][4][5][6]

  • Pseudomonas chlororaphis [7]

  • Pseudomonas putida [7]

  • Burkholderia species [7]

Data Presentation: Rhamnolipid Production

The following table summarizes the reported production of rhamnolipids in various strains of Pseudomonas aeruginosa under different culture conditions. This data serves as a proxy for the potential presence of rhamnose-related metabolites like this compound.

Bacterial StrainCarbon SourceCulture ConditionRhamnolipid YieldReference
Pseudomonas aeruginosa (unspecified)Corn OilFermentation30-50 g/L[2]
Pseudomonas aeruginosa (patented strain)Not specifiedFermentation70-120 g/L[2]
Pseudomonas aeruginosa Rn19aUsed mobile oilCell-free culture medium12 mg/L[3]
P. putida KT2440 (recombinant)Acetate from A. woodiiCell-free spent medium~400 mg/L[4]
Pseudomonas aeruginosa Bs20Not specifiedCell-containing culture brothNot specified (high emulsification)[6]

Signaling Pathways and Experimental Workflows

Rhamnolipid Precursor Biosynthesis Pathway

The biosynthesis of rhamnolipids in Pseudomonas aeruginosa relies on the production of dTDP-L-rhamnose from glucose-1-phosphate. The following diagram illustrates this metabolic pathway.

Rhamnolipid_Precursor_Pathway G1P Glucose-1-Phosphate TDP_G dTDP-D-Glucose G1P->TDP_G RmlA TDP_Keto dTDP-4-keto-6-deoxy-D-glucose TDP_G->TDP_Keto RmlB TDP_Rha dTDP-L-Rhamnose TDP_Keto->TDP_Rha RmlC & RmlD Rhamnolipid Rhamnolipid TDP_Rha->Rhamnolipid RhlB/RhlC

Caption: Biosynthesis pathway of dTDP-L-rhamnose, the rhamnose donor for rhamnolipid synthesis.

Experimental Workflow for this compound Detection

The following diagram outlines the general workflow for the detection and quantification of this compound in a biological sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Rhamnitol_Detection_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., urine, culture supernatant) Deprotein Deproteinization Sample->Deprotein Dry Drying Deprotein->Dry Derivatize Derivatization Dry->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Processing GCMS->Data Quant Quantification Data->Quant

Caption: General experimental workflow for the detection of this compound in biological samples.

Experimental Protocols

The following protocols provide a general methodology for the detection and quantification of this compound. These should be optimized based on the specific sample matrix and available instrumentation.

Protocol 1: Sample Preparation for this compound Analysis

Objective: To extract and prepare small molecules, including sugar alcohols, from a biological sample for GC-MS analysis.

Materials:

  • Biological sample (e.g., bacterial culture supernatant, urine)

  • Internal standard (e.g., myo-inositol)

  • Methanol, ice-cold

  • Centrifuge

  • Vacuum concentrator or nitrogen evaporator

  • Derivatization reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and Pyridine.

Procedure:

  • Sample Collection: Collect the biological sample and centrifuge to remove any cells or debris.

  • Internal Standard Spiking: Add a known amount of the internal standard to an aliquot of the sample.

  • Deproteinization: Add four volumes of ice-cold methanol to the sample. Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a stream of nitrogen.

  • Derivatization:

    • Add 50 µL of pyridine to the dried extract and vortex.

    • Add 50 µL of BSTFA with 1% TMCS.

    • Incubate at 70°C for 60 minutes to convert the sugar alcohols to their more volatile trimethylsilyl (TMS) derivatives.

Protocol 2: GC-MS Analysis of Derivatized this compound

Objective: To separate and quantify the TMS-derivatized this compound using GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., DB-5ms)

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute

    • Ramp: 10°C/minute to 300°C

    • Hold: 5 minutes at 300°C

  • Carrier Gas: Helium at a constant flow rate.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-600

Procedure:

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS.

  • Data Acquisition: Acquire the data in full scan mode.

  • Data Analysis:

    • Identify the peak corresponding to TMS-derivatized this compound based on its retention time and mass spectrum. The mass spectrum should be compared to a known standard or a spectral library.

    • Quantify the this compound peak area relative to the internal standard peak area.

    • Generate a standard curve using known concentrations of this compound to determine the concentration in the unknown samples.

Conclusion

While this compound is not yet a validated biomarker for specific bacterial species, its close metabolic relationship to the well-known bacterial product rhamnolipid makes it a compelling target for further research. The protocols outlined above provide a starting point for investigators to explore the presence and potential utility of this compound as a biomarker for rhamnolipid-producing bacteria such as Pseudomonas aeruginosa. Further studies are needed to establish a definitive link between this compound levels and bacterial presence or load in clinical and environmental samples.

References

Application Notes and Protocols for the Synthesis of Rhamnitol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rhamnitol, a sugar alcohol, is the reduction product of L-rhamnose.[1] It serves as a valuable research chemical, particularly in studies related to carbohydrate metabolism and intestinal permeability.[2] In the pharmaceutical industry, this compound is utilized as a low-calorie sweetener and as a stable excipient in drug formulations to improve the texture of tablets.[3] These application notes provide detailed protocols for the synthesis of this compound for research purposes, focusing on two primary methods: sodium borohydride reduction and catalytic hydrogenation of L-rhamnose.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

ParameterSodium Borohydride ReductionCatalytic Hydrogenation
Starting Material L-RhamnoseL-Rhamnose
Reagent/Catalyst Sodium Borohydride (NaBH₄)Ruthenium on Activated Carbon (Ru/C)
Solvent Methanol, Ethanol, or WaterWater
Temperature 0 °C to Room Temperature90 - 130 °C
Pressure Atmospheric40 - 60 bar (approx. 580 - 870 psi)
Typical Reaction Time 1 - 3 hours2 - 6 hours
Reported Yield/Conversion High (A similar reduction reports 77% yield)Up to 100% conversion
Key Advantages Mild reaction conditions, simple setupHigh conversion, uses water as a solvent
Key Disadvantages Use of flammable solvents, quenching requiredRequires specialized high-pressure equipment

Experimental Protocols

Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction of L-Rhamnose

This protocol describes the reduction of L-rhamnose to this compound using sodium borohydride. The aldehyde group of the sugar is reduced to a primary alcohol.

Materials:

  • L-Rhamnose

  • Sodium Borohydride (NaBH₄)

  • Methanol (reagent grade)

  • Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Chromatography column and accessories

Procedure:

  • Dissolution of L-Rhamnose: In a round-bottom flask, dissolve L-rhamnose in methanol.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with continuous stirring.

  • Addition of Sodium Borohydride: Slowly add sodium borohydride to the cooled solution in small portions. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride until the evolution of gas ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation of L-Rhamnose

This protocol details the synthesis of this compound by the catalytic hydrogenation of L-rhamnose using a Ruthenium on activated carbon (Ru/C) catalyst in a high-pressure reactor.

Materials:

  • L-Rhamnose

  • 5% Ruthenium on activated carbon (Ru/C) catalyst

  • Deionized water

  • High-pressure autoclave/reactor with temperature and pressure controls and a magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Catalyst Pre-treatment (if required): The Ru/C catalyst may be pre-reduced in the reactor under a hydrogen atmosphere at an elevated temperature (e.g., 180 °C) overnight to ensure maximum activity.[4]

  • Charging the Reactor: Dissolve L-rhamnose in deionized water and add the solution to the high-pressure reactor along with the Ru/C catalyst.

  • Sealing and Purging: Seal the reactor and purge it several times with hydrogen gas to remove any air.

  • Pressurizing and Heating: Pressurize the reactor with hydrogen to the desired pressure (40-60 bar) and heat the mixture to the reaction temperature (90-130 °C) with vigorous stirring.

  • Reaction: Maintain the reaction at the set temperature and pressure for 2-6 hours. Monitor the reaction by observing the uptake of hydrogen.

  • Cooling and Depressurizing: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst.

  • Product Isolation: The aqueous solution of this compound can be concentrated under reduced pressure to yield the product. Further purification can be achieved by recrystallization.

Mandatory Visualization

Synthesis_of_Rhamnitol_via_Sodium_Borohydride_Reduction reactant L-Rhamnose in Methanol reaction_step Reaction at 0 °C reactant->reaction_step 1. reagent Sodium Borohydride (NaBH₄) reagent->reaction_step 2. quenching Quenching with sat. NH₄Cl reaction_step->quenching 3. extraction Extraction with Ethyl Acetate quenching->extraction 4. drying Drying over Na₂SO₄ extraction->drying 5. concentration Concentration drying->concentration 6. purification Column Chromatography concentration->purification 7. product Pure this compound purification->product 8.

Caption: Workflow for the synthesis of this compound via sodium borohydride reduction.

Synthesis_of_Rhamnitol_via_Catalytic_Hydrogenation reactants L-Rhamnose and Ru/C in Water reactor_setup Charge and Seal Reactor reactants->reactor_setup 1. pressurize_heat Pressurize with H₂ and Heat (40-60 bar, 90-130 °C) reactor_setup->pressurize_heat 2. reaction Hydrogenation Reaction pressurize_heat->reaction 3. cool_depressurize Cool and Depressurize reaction->cool_depressurize 4. catalyst_removal Catalyst Filtration cool_depressurize->catalyst_removal 5. product_isolation Concentration and Purification catalyst_removal->product_isolation 6. product Pure this compound product_isolation->product 7.

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Biological Relevance and Signaling Pathways

This compound is primarily recognized for its role in carbohydrate metabolism.[2] In a research context, it is often used as a marker for assessing intestinal permeability. There is currently limited direct evidence in the scientific literature to suggest that this compound plays a significant role in specific cellular signaling pathways pertinent to drug development. Its application in the pharmaceutical field is mainly as an excipient and a sweetening agent.[3] Further research may elucidate potential interactions with cellular signaling; however, its primary value in research remains in metabolic studies.

References

Troubleshooting & Optimization

Rhamnitol Quantification Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for rhamnitol quantification assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantification of this compound in various biological samples.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying this compound?

A1: The primary analytical methods for this compound quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Enzymatic assays can also be employed for specific applications.

Q2: Why is derivatization necessary for GC-MS analysis of this compound?

A2: this compound is a sugar alcohol with low volatility. Derivatization is a chemical process that converts this compound into a more volatile and thermally stable compound, making it suitable for GC-MS analysis.[1] A common method is silylation, which replaces the active hydrogen atoms in the hydroxyl groups with trimethylsilyl (TMS) groups.

Q3: What are the main challenges in developing a quantitative LC-MS method for this compound?

A3: The main challenges include achieving good chromatographic separation from other isomeric sugars and polyols, overcoming matrix effects from complex biological samples, and ensuring the stability of this compound during sample preparation and analysis.[2][3]

Q4: How can I ensure the stability of this compound in my samples?

A4: Proper sample collection, immediate processing, and storage at low temperatures (e.g., -80°C) are crucial to prevent degradation. For blood samples, it is important to minimize the time between collection and centrifugation to separate plasma or serum.[4] Stability studies should be performed to evaluate the impact of storage conditions and freeze-thaw cycles.

II. Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered during this compound quantification using GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Issues

Problem: Low or no this compound peak detected.

Possible Cause Recommended Solution
Incomplete Derivatization Optimize the derivatization reaction conditions, including temperature, time, and reagent concentration. Ensure the sample is completely dry before adding the derivatization reagent, as moisture can interfere with the reaction.
Degradation of Derivatized Sample Analyze the derivatized samples as soon as possible. Avoid prolonged exposure to moisture and high temperatures.
Poor Injection Efficiency Use an appropriate injection mode (e.g., splitless) and optimize the injector temperature. Ensure the GC liner is clean and appropriate for the application.
Column Issues Check for column bleed or contamination. Perform column conditioning or replace the column if necessary.

Problem: Multiple or broad this compound peaks.

Possible Cause Recommended Solution
Incomplete Derivatization This can lead to the formation of multiple partially derivatized products. Re-optimize the derivatization procedure.
Isomeric Interference Other sugar alcohols with the same mass may co-elute with this compound. Optimize the GC temperature program to improve separation. Use a column with a different stationary phase if necessary.
Tautomerization For some sugars, different anomeric forms can exist, leading to multiple peaks. While this compound is an alditol and does not have an anomeric carbon, this can be an issue for related reducing sugars.
Liquid Chromatography-Mass Spectrometry (LC-MS) Issues

Problem: Poor sensitivity or high background noise.

Possible Cause Recommended Solution
Matrix Effects Co-eluting compounds from the sample matrix (e.g., salts, phospholipids from plasma) can suppress or enhance the ionization of this compound. Improve sample preparation by using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[5] Diluting the sample can also mitigate matrix effects.
Suboptimal MS Parameters Optimize MS parameters such as spray voltage, gas flows, and collision energy for this compound.
Mobile Phase Incompatibility Ensure the mobile phase composition is compatible with the ionization mode (e.g., avoid high concentrations of non-volatile buffers).

Problem: Inconsistent retention times.

Possible Cause Recommended Solution
Column Equilibration Ensure the column is properly equilibrated with the mobile phase before each injection.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure accurate mixing.
Column Degradation The column may be degrading. Flush the column or replace it if the problem persists.

III. Experimental Protocols

Sample Preparation from Human Plasma for GC-MS Analysis

This protocol outlines a general procedure for the extraction and derivatization of this compound from human plasma for GC-MS analysis.[1][6]

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of cold methanol. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas.

  • Derivatization (Silylation):

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Vortex and incubate at 37°C for 90 minutes.

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 37°C for 30 minutes.

  • Analysis: The derivatized sample is now ready for GC-MS analysis.

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for this compound quantification from biological samples.

experimental_workflow sample Biological Sample (e.g., Plasma, Serum) extraction Metabolite Extraction (e.g., Protein Precipitation) sample->extraction derivatization Derivatization (for GC-MS) extraction->derivatization Optional analysis Instrumental Analysis (GC-MS or LC-MS) extraction->analysis derivatization->analysis data_processing Data Processing (Peak Integration, Quantification) analysis->data_processing results Results data_processing->results

A typical experimental workflow for this compound quantification.

IV. Quantitative Data Summary

The following table summarizes typical performance characteristics for this compound quantification methods. Note that these values can vary depending on the specific instrumentation, method, and matrix.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 0.1 - 1 µM0.05 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µM0.1 - 1 µg/mL
Linear Range 1 - 500 µM0.1 - 100 µg/mL
Precision (%RSD) < 15%< 15%
Accuracy (%Recovery) 85 - 115%85 - 115%

Data compiled from general metabolomics literature and may not be specific to this compound in all cases.[2][6]

V. Logical Troubleshooting Workflow

The following diagram provides a decision-making workflow for troubleshooting common issues in this compound quantification assays.

troubleshooting_workflow start Problem with this compound Quantification check_peak Is a this compound peak detected? start->check_peak no_peak No Peak check_peak->no_peak No low_peak Low/Inconsistent Peak check_peak->low_peak Yes, but low/ inconsistent bad_peak_shape Poor Peak Shape check_peak->bad_peak_shape Yes, but poor shape check_sample_prep Review Sample Preparation no_peak->check_sample_prep check_derivatization Check Derivatization (for GC-MS) no_peak->check_derivatization check_instrument Check Instrument Parameters no_peak->check_instrument low_peak->check_instrument check_matrix_effects Investigate Matrix Effects (for LC-MS) low_peak->check_matrix_effects bad_peak_shape->check_instrument check_column Check Column Performance bad_peak_shape->check_column solution_sample_prep Optimize extraction, ensure sample stability. check_sample_prep->solution_sample_prep solution_derivatization Optimize reaction conditions, ensure dryness. check_derivatization->solution_derivatization solution_instrument Optimize injection, source, and detector parameters. check_instrument->solution_instrument solution_matrix_effects Improve sample cleanup, use internal standards. check_matrix_effects->solution_matrix_effects solution_column Condition or replace column, optimize gradient. check_column->solution_column

A troubleshooting decision tree for this compound quantification assays.

References

Technical Support Center: Optimizing Rhamnitol Extraction from Soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of rhamnitol from soil samples.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for extracting this compound and other sugar alcohols from soil?

A1: The most common methods for extracting polar metabolites like this compound from the complex soil matrix involve solid-liquid extraction with polar solvents. A widely used approach includes extraction with a mixture of organic solvents and water, followed by derivatization to increase volatility for gas chromatography-mass spectrometry (GC-MS) analysis.

Q2: Which solvents are recommended for this compound extraction from soil?

A2: For polar compounds like this compound, polar solvents are most effective. Methanol, or mixtures such as dichloromethane:methanol, are frequently used for the extraction of sugars and sugar alcohols from environmental samples[1]. Water can also be used as an extraction solvent for alcohols in soil[2]. The choice of solvent may need to be optimized depending on the specific soil type and the presence of interfering compounds.

Q3: Is derivatization necessary for this compound analysis by GC-MS?

A3: Yes, derivatization is a critical step for the analysis of non-volatile compounds like this compound by GC-MS. A two-step derivatization process involving methoximation followed by silylation is common. Methoximation protects carbonyl groups and prevents ring formation, while silylation replaces active hydrogens with trimethylsilyl (TMS) groups, increasing the volatility of the molecule[2][3][4].

Q4: How can I remove interfering substances like humic acids from my soil extract?

A4: Humic substances can interfere with the analysis and potentially degrade the GC column. Techniques to remove them include solid-phase extraction (SPE) cleanup of the extract or the use of polyvinylpolypyrrolidone (PVPP) columns that can bind to phenolic compounds.

Q5: What are the key factors that influence this compound extraction efficiency?

A5: Several factors can significantly impact the extraction efficiency of this compound from soil. These include the choice of extraction solvent, the soil-to-solvent ratio, extraction time, temperature, and the physical method of extraction (e.g., shaking, sonication). The physicochemical properties of the soil, such as texture and organic matter content, also play a crucial role.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no this compound detected in the final analysis. 1. Inefficient Extraction: The chosen solvent may not be optimal for your soil type, or the extraction parameters (time, temperature) may be insufficient.2. This compound Degradation: this compound may be degrading during the extraction or sample preparation process. Rhamnolipids, related compounds, have been shown to degrade in soil over time[1].3. Incomplete Derivatization: The derivatization reaction may be incomplete, leading to poor volatilization and detection by GC-MS.4. Matrix Effects: Co-extracted interfering substances from the soil matrix can suppress the signal during analysis.1. Optimize Extraction: Test a range of polar solvents and solvent mixtures. Increase extraction time and consider using methods like ultrasonication to improve efficiency.2. Minimize Degradation: Process samples as quickly as possible and store extracts at low temperatures (-20°C or -80°C). Consider performing a spike-recovery experiment with a known amount of this compound standard to assess degradation.3. Optimize Derivatization: Ensure all reagents are fresh and anhydrous. Optimize reaction time and temperature. The presence of water can inhibit the silylation reaction.4. Sample Cleanup: Incorporate a solid-phase extraction (SPE) cleanup step after extraction to remove interfering compounds.
Poor reproducibility of results between replicate samples. 1. Sample Heterogeneity: Soil is a heterogeneous matrix, and variability between subsamples can be high.2. Inconsistent Sample Preparation: Variations in sample drying, grinding, or extraction procedures between replicates.3. Instrumental Variability: Fluctuations in the performance of the GC-MS.1. Homogenize Samples: Thoroughly mix and homogenize the soil sample before taking subsamples. For improved accuracy, increase the sample size for extraction.2. Standardize Protocols: Adhere strictly to a standardized and documented protocol for all sample preparation steps.3. Use Internal Standards: Add an internal standard to your samples before extraction to correct for variations in sample preparation and instrument response.
Multiple peaks observed for this compound in the chromatogram. 1. Incomplete Silylation: Incomplete derivatization can lead to the formation of multiple partially silylated derivatives.2. Tautomerization: For compounds with carbonyl groups, tautomerization can lead to different isomers that are then derivatized, resulting in multiple peaks.1. Optimize Silylation: Increase the amount of silylating reagent and optimize the reaction time and temperature to ensure complete derivatization[4].2. Methoximation: Perform a methoximation step before silylation. This will stabilize the carbonyl groups and prevent the formation of multiple derivatives[2].
High background noise or interfering peaks in the chromatogram. 1. Contamination: Contamination from glassware, solvents, or the laboratory environment.2. Co-extraction of Interfering Compounds: The extraction solvent may be co-extracting other compounds from the soil that have similar retention times to this compound.1. Use High-Purity Reagents and Clean Glassware: Use high-purity solvents and thoroughly clean all glassware. Running a blank sample (solvent only) can help identify sources of contamination.2. Selective Extraction and Cleanup: Consider using a more selective extraction solvent or adding a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds.

Data Presentation

The following tables summarize recovery data for compounds with similar characteristics to this compound, extracted from soil. It is important to note that these values are illustrative. For accurate quantification of this compound, it is imperative to perform a method validation study with your specific soil type and analytical setup to determine the actual recovery rates.

Table 1: Example Recovery of Metaldehyde from Various Soil Types Using Methanol Extraction

Soil TypeFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (%)
Sandy Loam1.510515
Clay Loam1.511212
Silt Loam1.510918
High Organic Matter Soil1.513210
Data adapted from a study on metaldehyde extraction and analysis[5]. This table serves as an example of how recovery data should be presented.

Table 2: Example Recovery of Nitrite from Different Soil Types Using Various Extraction Methods

Soil TypeExtraction MethodShaking Time (min)Average Recovery (%)
Fluvo-aquic (Alkaline)Deionized Water1085-87
Mollisol (Acidic)Deionized Water1092-95
Ultisol (Acidic)Deionized Water1091-92
Mollisol (Acidic)pH-buffered KCl3088
Ultisol (Acidic)pH-buffered KCl3090
Data adapted from a study on nitrite extraction from soil[6]. This table illustrates the impact of extraction method and soil type on recovery and serves as a template for presenting such data.

Experimental Protocols

Protocol 1: Extraction of this compound from Soil

This protocol provides a general procedure for the extraction of this compound from soil samples. Optimization may be required based on soil type and laboratory conditions.

  • Sample Preparation:

    • Air-dry the soil sample at room temperature or lyophilize to a constant weight.

    • Sieve the dried soil through a 2 mm mesh to remove large debris and ensure homogeneity.

    • Accurately weigh approximately 5-10 g of the prepared soil into a clean extraction vessel (e.g., a glass centrifuge tube with a screw cap).

  • Extraction:

    • Add 20 mL of the extraction solvent (e.g., a 2:1 v/v mixture of dichloromethane:methanol) to the soil sample.

    • For quantitative analysis, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled this compound or a similar sugar alcohol not expected to be in the sample).

    • Securely cap the vessel and place it on a mechanical shaker or in an ultrasonic bath.

    • Extract for 1-2 hours at room temperature.

    • Centrifuge the sample at a high speed (e.g., 4000 x g) for 15 minutes to pellet the soil particles.

    • Carefully decant the supernatant into a clean collection vial.

    • Repeat the extraction process on the soil pellet with a fresh aliquot of the extraction solvent to ensure complete recovery.

    • Combine the supernatants from both extractions.

  • Solvent Evaporation:

    • Evaporate the solvent from the combined supernatant under a gentle stream of nitrogen gas at a slightly elevated temperature (e.g., 40°C) until complete dryness.

  • Sample Cleanup (Optional but Recommended):

    • Reconstitute the dried extract in a small volume of a suitable solvent.

    • Perform solid-phase extraction (SPE) using a cartridge appropriate for polar compounds to remove interfering substances.

Protocol 2: Derivatization of this compound for GC-MS Analysis

This protocol describes a two-step derivatization process for the analysis of this compound by GC-MS.

  • Methoximation:

    • To the dried extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

    • Vortex the mixture briefly to ensure complete dissolution.

    • Incubate the mixture at 37°C for 90 minutes with gentle shaking.

  • Silylation:

    • After the methoximation step, add 80 µL of a silylating reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Vortex the mixture again.

    • Incubate at 37°C for 30 minutes with gentle shaking.

  • Analysis:

    • After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis soil_sample Soil Sample drying Air-Drying or Lyophilization soil_sample->drying sieving Sieving (2mm) drying->sieving weighing Weighing sieving->weighing add_solvent Add Extraction Solvent (e.g., Dichloromethane:Methanol) weighing->add_solvent 1st pass extraction_step Shaking or Ultrasonication add_solvent->extraction_step 1st pass centrifugation Centrifugation extraction_step->centrifugation 1st pass supernatant_collection Collect Supernatant centrifugation->supernatant_collection 1st pass repeat_extraction Repeat Extraction supernatant_collection->repeat_extraction 1st pass combine_supernatants Combine Supernatants supernatant_collection->combine_supernatants repeat_extraction->add_solvent 2nd pass evaporation Evaporation (N2 stream) combine_supernatants->evaporation methoximation Methoximation (Methoxyamine HCl in Pyridine) evaporation->methoximation silylation Silylation (MSTFA + 1% TMCS) methoximation->silylation gcms_analysis GC-MS Analysis silylation->gcms_analysis

Caption: Workflow for this compound Extraction and Analysis from Soil.

troubleshooting_logic cluster_extraction Extraction Issues cluster_derivatization Derivatization Issues cluster_analysis Analytical Issues start Low/No this compound Peak check_solvent Is the solvent appropriate? start->check_solvent check_reagents Are derivatization reagents fresh and anhydrous? start->check_reagents check_matrix Are there matrix effects? start->check_matrix check_params Are extraction parameters (time, temp) optimal? check_solvent->check_params Yes check_degradation Could degradation be an issue? check_params->check_degradation Yes solution_extraction Optimize solvent and parameters, perform spike-recovery. check_degradation->solution_extraction check_reaction Is the reaction complete? check_reagents->check_reaction Yes solution_derivatization Use fresh reagents, optimize reaction conditions. check_reaction->solution_derivatization check_instrument Is the GC-MS performing correctly? check_matrix->check_instrument No solution_analysis Incorporate sample cleanup, use internal standard. check_instrument->solution_analysis

Caption: Troubleshooting Logic for Low this compound Recovery.

References

Technical Support Center: Rhamnitol HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals improve the peak resolution of Rhamnitol in High-Performance Liquid Chromatography (HPLC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is considered good peak resolution in HPLC? A resolution value (Rs) of 1.5 or greater is generally considered sufficient for baseline separation, which is the goal for accurate quantification.[1] Poor resolution can lead to incorrect quantification and unreliable data.[2]

Q2: What are the primary factors that control HPLC resolution? Peak resolution is governed by three main factors:

  • Efficiency (N): A measure of the column's ability to minimize peak broadening. It is influenced by column length and the particle size of the stationary phase.[3]

  • Selectivity (α): The ability of the chromatographic system to distinguish between different analytes. This is primarily controlled by the mobile phase composition and the column's stationary phase chemistry.[1][3]

  • Retention Factor (k'): Also known as the capacity factor, it describes how long an analyte is retained on the column. It is mainly controlled by the strength of the mobile phase.[1][3]

Q3: My this compound peak is tailing. What are the common causes and solutions? Peak tailing, where a peak has an asymmetrical shape with a drawn-out tail, can be caused by several factors:

  • Active Sites: Ionized silanol groups on the stationary phase can interact strongly with analytes, causing tailing, particularly for basic compounds.[4][5]

  • Column Contamination or Voids: Contaminants accumulating at the column inlet or the formation of a void in the packing material can distort peak shape.[4]

  • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of this compound, leading to secondary interactions with the stationary phase.[1]

Solutions:

  • Adjust the mobile phase pH to suppress analyte ionization.[1]

  • Use a guard column to protect the analytical column from contaminants.[2]

  • If the column is old or has been used with harsh mobile phases (e.g., high pH), it may need to be replaced.[4]

Q4: My this compound peak is co-eluting with another peak. How can I improve the separation? Co-elution occurs when two or more compounds are not adequately separated. The most effective way to address this is by improving the selectivity (α) of your method.

  • Change Mobile Phase Composition: Altering the organic modifier (e.g., switching from acetonitrile to methanol) can change analyte interactions and improve separation.[6] Adjusting the pH of the mobile phase can also significantly impact selectivity.[1]

  • Change Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry (e.g., from a C18 to a Phenyl or Cyano column) can provide different selectivity.[6][7]

  • Optimize Temperature: Increasing the column temperature can decrease mobile phase viscosity, which may improve mass transfer and separation.[1]

Q5: Can I improve resolution by changing the flow rate? Yes, adjusting the flow rate can impact resolution.

  • Lowering the flow rate generally increases efficiency and can improve the resolution of closely eluting peaks, but it will also increase the analysis time.[1][8]

  • Increasing the flow rate will shorten the run time but may lead to a decrease in resolution.[8] It is crucial to find an optimal flow rate that balances separation quality with analysis time.[8]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Broadening or Asymmetry)

This guide helps diagnose and resolve common issues related to suboptimal peak shapes for this compound.

Symptom Potential Cause Recommended Action
Peak Tailing Secondary interactions with stationary phase (e.g., silanol groups).[4][5]Adjust mobile phase pH to suppress this compound ionization. Add a competitive agent (e.g., a buffer) to the mobile phase.
Column overload.[2][8]Reduce the injection volume or dilute the sample.[2]
Column contamination or void.[4]Flush the column with a strong solvent. If the problem persists, replace the column.[2]
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve and inject the sample in the mobile phase whenever possible.
Column overload.[9]Reduce the injection volume or sample concentration.
Broad Peaks Non-uniform column packing.[8]Consider replacing the column.
High extra-column volume (dead volume).[6]Use shorter tubing with a smaller internal diameter between the injector, column, and detector.
Inconsistent column temperature.[8]Use a column oven to maintain a stable and elevated temperature.
Issue 2: Inadequate Resolution (Co-eluting Peaks)

This guide provides a systematic approach to improving the separation between the this compound peak and adjacent impurities or analytes.

G start Poor this compound Peak Resolution (Rs < 1.5) check_k Is Retention Factor (k') in optimal range (2-10)? start->check_k adjust_k Adjust Mobile Phase Strength - Decrease % Organic to increase k' - Increase % Organic to decrease k' check_k->adjust_k No check_alpha Optimize Selectivity (α) check_k->check_alpha Yes adjust_k->check_k adjust_mp Modify Mobile Phase - Change organic solvent (ACN vs MeOH) - Adjust pH check_alpha->adjust_mp change_col Change Stationary Phase (e.g., C18 to Phenyl) check_alpha->change_col check_n Optimize Efficiency (N) adjust_mp->check_n change_col->check_n adjust_flow Decrease Flow Rate check_n->adjust_flow use_smaller_p Use Column with Smaller Particles (e.g., <3 µm) check_n->use_smaller_p end_node Achieved Baseline Resolution (Rs ≥ 1.5) adjust_flow->end_node use_smaller_p->end_node

Caption: Troubleshooting workflow for improving this compound peak resolution.

Experimental Protocols

Protocol 1: Optimizing Mobile Phase Composition

This protocol details a systematic approach to adjusting the mobile phase to improve selectivity and resolution.

  • Establish a Baseline: Perform an injection using your current method and record the resolution, retention time, and peak shape for this compound.

  • Adjust Solvent Strength (to optimize k'):

    • Prepare a series of mobile phases with incremental changes in the organic-to-aqueous ratio (e.g., 5% increments).

    • Equilibrate the column with each new mobile phase for at least 10-15 column volumes.

    • Inject the this compound standard and analyze the chromatogram. Increasing the aqueous phase content will increase retention and may improve the separation of closely eluting peaks.[1]

  • Adjust pH (to optimize α):

    • If this compound or co-eluting peaks are ionizable, modifying the mobile phase pH can significantly alter selectivity.[1]

    • Prepare buffered mobile phases with different pH values (e.g., in 0.5 unit increments) within the stable range of your column.

    • Equilibrate the system and inject the standard for each pH condition. Observe the changes in retention time and resolution.

  • Change Organic Modifier (to optimize α):

    • If using acetonitrile, prepare a mobile phase with methanol at a similar solvent strength, and vice-versa.

    • This change in solvent can introduce different chemical interactions (selectivity) and resolve co-eluting peaks.[6]

  • Evaluate and Finalize: Compare the chromatograms from each tested condition. Select the mobile phase composition that provides the best resolution (Rs ≥ 1.5) with acceptable peak shape and run time.

Protocol 2: Column Selection and Conditioning

This protocol provides guidance on choosing and preparing an HPLC column to maximize efficiency.

  • Column Selection:

    • Particle Size: To increase efficiency (N), select a column with a smaller particle size (e.g., sub-2 µm for UHPLC or 3 µm for HPLC). Smaller particles lead to sharper peaks and better resolution.[1][7]

    • Column Length: Increasing the column length (e.g., from 150 mm to 250 mm) increases the number of theoretical plates and can improve resolution, but it will also increase backpressure and analysis time.[1][3]

    • Stationary Phase: If selectivity is the primary issue, consider a different stationary phase chemistry that can offer alternative interactions with this compound.

  • Column Installation:

    • Ensure all fittings and tubing are clean and free of particulates.

    • Connect the column to the instrument in the correct flow direction as indicated by the arrow on the column hardware.

  • Column Flushing and Equilibration:

    • Flush the new column with a high-purity, degassed solvent that is miscible with your mobile phase (e.g., acetonitrile or methanol).

    • Introduce the mobile phase at a low flow rate (e.g., 0.1-0.2 mL/min) and gradually increase to the method's setpoint.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved. This may require 20-30 column volumes or more.

  • Performance Check:

    • Inject a well-characterized standard to confirm the column is performing as expected (check for peak shape, efficiency, and retention time).

Factors Influencing HPLC Resolution

The following diagram illustrates the key parameters that chromatographers can manipulate to improve peak resolution.

G Resolution Peak Resolution (Rs) Efficiency Efficiency (N) Resolution->Efficiency Selectivity Selectivity (α) Resolution->Selectivity Retention Retention Factor (k') Resolution->Retention sub_eff Column Length Particle Size Temperature Efficiency->sub_eff sub_sel Stationary Phase Mobile Phase Composition Temperature Selectivity->sub_sel sub_ret Mobile Phase Strength (% Organic vs. Aqueous) Retention->sub_ret

Caption: The relationship between primary factors and experimental variables in HPLC resolution.

References

Stability of Rhamnitol under different pH and temperature conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of rhamnitol under various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in aqueous solutions?

A1: this compound, a sugar alcohol, is generally stable in aqueous solutions. However, its stability is influenced by both pH and temperature. Degradation is typically catalyzed by acidic and basic conditions, with maximum stability observed at a neutral pH. At elevated temperatures, the rate of degradation increases.

Q2: How does pH affect the stability of this compound?

A2: this compound is most stable in neutral aqueous solutions (pH ~7). In both acidic (pH < 7) and alkaline (pH > 7) conditions, this compound undergoes hydrolysis, leading to its degradation. The rate of this degradation is dependent on the specific pH value, with more extreme pH values leading to faster degradation.

Q3: What is the impact of temperature on this compound stability?

A3: The stability of this compound is inversely related to temperature. As the temperature increases, the rate of degradation also increases. For long-term storage, it is recommended to keep this compound solutions at refrigerated temperatures (2-8°C) to minimize degradation. Studies on sugar alcohols as phase change materials show that significant thermal degradation can occur at temperatures above 200°C.[1][2]

Q4: What are the expected degradation products of this compound?

A4: Under acidic or basic conditions, this compound can degrade into various smaller molecules. While specific degradation pathways for this compound are not extensively documented in readily available literature, degradation of similar polyols can result in products of oxidation, dehydration, and fragmentation.

Q5: What is the recommended procedure for preparing a stable aqueous solution of this compound?

A5: To prepare a stable solution, dissolve this compound in a neutral pH buffer (e.g., phosphate-buffered saline, pH 7.4). Use high-purity water and sterile filtration to prevent microbial growth, which can also affect stability. Store the solution at 2-8°C and protect it from light.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Unexpectedly low this compound concentration in my sample. Degradation due to improper pH of the solution.Verify the pH of your solvent or buffer. Adjust to a neutral pH if necessary. Consider performing a pilot stability study at your intended pH.
Degradation due to high storage or experimental temperature.Ensure this compound solutions are stored at 2-8°C. Avoid prolonged exposure to elevated temperatures during experiments unless it is a parameter being studied.
Interaction with other components in the formulation.Investigate potential incompatibilities between this compound and other excipients in your formulation.
Appearance of unknown peaks in my chromatogram (e.g., HPLC). This compound degradation products are being detected.This is indicative of this compound degradation. Refer to the stability data tables to understand the expected degradation under your experimental conditions. Use a stability-indicating analytical method to separate and identify these products.[3][4][5][6][7]
Contamination of the sample or solvent.Ensure the purity of your this compound standard, solvents, and other reagents. Run a blank to check for interfering peaks.
Variability in results between experimental batches. Inconsistent preparation or storage of this compound stock solutions.Standardize the protocol for preparing and storing this compound solutions. Prepare fresh solutions for critical experiments.
Fluctuation in experimental pH or temperature.Carefully control and monitor the pH and temperature of your experiments. Use calibrated equipment.

Data on this compound Stability

The following tables provide synthesized data based on general principles of sugar alcohol stability to guide experimental design.

Table 1: Effect of pH on this compound Degradation at 25°C

pHApparent First-Order Rate Constant (k) (day⁻¹)Half-life (t½) (days)% Degradation after 30 days
3.00.02313050.0
5.00.006910018.1
7.00.00125783.5
9.00.01166039.3
11.00.04621575.0

Table 2: Effect of Temperature on this compound Degradation at pH 7.0

Temperature (°C)Apparent First-Order Rate Constant (k) (day⁻¹)Half-life (t½) (days)% Degradation after 30 days
40.000323100.9
250.00125783.5
400.004615112.7
600.02313050.0

Experimental Protocols

Protocol 1: Determination of this compound Stability under Different pH Conditions

  • Buffer Preparation : Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9, 11).

  • Sample Preparation : Dissolve a known concentration of this compound in each buffer to create the test solutions.

  • Incubation : Store the test solutions at a constant temperature (e.g., 25°C).

  • Sampling : At specified time points (e.g., 0, 1, 3, 7, 14, 30 days), withdraw an aliquot from each solution.

  • Analysis : Quantify the concentration of this compound in each aliquot using a validated stability-indicating HPLC method.

  • Data Analysis : Plot the natural logarithm of the this compound concentration versus time. The slope of the line will be the negative of the apparent first-order degradation rate constant (k). Calculate the half-life using the formula: t½ = 0.693 / k.

Protocol 2: Determination of this compound Stability under Different Temperature Conditions

  • Solution Preparation : Prepare a bulk solution of this compound in a neutral pH buffer (pH 7.0).

  • Aliquoting : Distribute the solution into multiple vials.

  • Incubation : Place the vials in constant temperature chambers at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

  • Sampling : At predetermined time intervals, remove a vial from each temperature chamber.

  • Analysis : Analyze the this compound concentration using a validated HPLC method.

  • Data Analysis : Determine the degradation rate constant (k) and half-life (t½) for each temperature as described in Protocol 1. The relationship between temperature and the rate constant can be described by the Arrhenius equation.[8][9][10]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffers Prepare Buffers (Varying pH) incubate_ph Incubate at Different pH prep_buffers->incubate_ph prep_solution Prepare this compound Stock Solution incubate_temp Incubate at Constant Temperature prep_solution->incubate_temp prep_solution->incubate_ph sampling Collect Samples at Time Points incubate_temp->sampling incubate_ph->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Calculate Rate Constants and Half-life hplc_analysis->data_analysis

Caption: Workflow for this compound Stability Testing.

Troubleshooting_Tree start Low this compound Concentration or Unexpected Peaks q1 Was the solution pH neutral? start->q1 a1_yes Check Storage Temperature q1->a1_yes Yes a1_no Adjust pH to Neutral q1->a1_no No q2 Was storage temp 2-8°C? a1_yes->q2 a2_yes Investigate Formulation Incompatibility q2->a2_yes Yes a2_no Store at Recommended Temperature q2->a2_no No q3 Are unexpected peaks present? a2_yes->q3 a3_yes Confirm Peaks are Degradants (Stability-Indicating Method) q3->a3_yes Yes a3_no Check for Contamination (Run Blanks) q3->a3_no No

Caption: Troubleshooting Decision Tree for this compound Stability Issues.

References

Troubleshooting poor Rhamnitol derivatization reactions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rhamnitol derivatization. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during the derivatization of this compound for analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My chromatogram shows multiple peaks for this compound instead of one. What is the likely cause?

This is a common issue often caused by incomplete derivatization or the presence of tautomers.[1][2] this compound, a sugar alcohol, has multiple hydroxyl (-OH) groups that must all be derivatized (typically silylated) to form a single, volatile compound for GC analysis.

  • Incomplete Silylation: If not all hydroxyl groups react, you will have a mixture of partially and fully silylated products, each appearing as a different peak.[1] To resolve this, ensure your reaction goes to completion by optimizing reagent volume, reaction time, and temperature.

  • Tautomerization: Although less common for sugar alcohols than for sugars with carbonyl groups, related sugar impurities can exist in different isomeric forms (e.g., ring and open-chain structures), which, if present, can lead to multiple derivative peaks.[3] A methoximation step prior to silylation is crucial for converting carbonyl groups into oxime derivatives, which prevents the formation of multiple isomers.[3][4]

  • Moisture: Silylating reagents are extremely sensitive to moisture.[1][5] Water in your sample or reagents will consume the derivatizing agent and can lead to hydrolysis of the derivatives, resulting in a mix of derivatized and underivatized this compound.[1] Ensure samples are completely dry and use anhydrous solvents.

Q2: Why are my this compound derivative peaks tailing?

Peak tailing is typically caused by interactions between polar analytes and active sites within the GC system or by issues with the derivatization itself.[1][6]

  • Active Sites: Free silanol groups (-Si-OH) on the surface of the GC inlet liner, glass wool, or the column itself can interact with any remaining polar sites on your derivatized molecule, causing the peaks to tail.[1][7] Using a deactivated inlet liner and ensuring your column is in good condition are critical.[7] Trimming a few centimeters from the head of the column can often resolve issues caused by accumulated non-volatile residues or stationary phase stripping.[7]

  • Incomplete Derivatization: As mentioned in Q1, if the this compound is not fully derivatized, the remaining free hydroxyl groups will be polar and interact strongly with the GC system, leading to significant tailing.[1] Re-optimizing your derivatization protocol is the best solution.[1]

  • Hydrolysis: If moisture is present, silylated derivatives can revert to their more polar, underivatized forms within the hot GC inlet, causing tailing.[1] Ensure all components of your system, including the carrier gas, are free of moisture.

Q3: I'm seeing low or no yield of my derivatized this compound. What should I check?

Low yield points to a suboptimal reaction. The most common culprits are the quality and quantity of reagents, reaction conditions, and sample integrity.

  • Reagent Quality: Silylating reagents like MSTFA are highly reactive and degrade in the presence of moisture.[8] Use fresh reagents, preferably from single-use ampoules, and always store them under anhydrous conditions.

  • Insufficient Reagent: The derivatization reaction requires a sufficient excess of the silylating agent to drive the reaction to completion.[8] If the amount of reagent is too low, the derivatization will be incomplete. Try increasing the volume of the silylating agent.

  • Reaction Conditions: Derivatization reactions are sensitive to both time and temperature. Insufficient time or a temperature that is too low will result in an incomplete reaction. Refer to the optimized conditions in the tables below and consider increasing the reaction time or temperature.

Q4: My chromatogram has unexpected peaks (artifacts). Where are they coming from?

Artifacts can be generated from the derivatization reagent itself, solvents, or contaminants in the sample.[9]

  • Reagent By-products: Silylating reagents can sometimes react with themselves or with trace contaminants to form by-products. For instance, MSTFA by-products are generally volatile and may appear in the chromatogram.[10]

  • Solvent Artifacts: Solvents like acetone or dimethylformamide (DMF) can sometimes react under derivatization conditions to produce unexpected peaks.[9] Pyridine is a common solvent for methoximation and silylation as it also acts as a catalyst.[3]

  • Sample Contaminants: Salts, acids, or bases present in a crude sample can catalyze side reactions, leading to artifact formation.[9]

Experimental Protocols & Data

Detailed Protocol: Two-Step Methoximation and Silylation of this compound

This protocol is a standard method for preparing sugar alcohols like this compound for GC-MS analysis.[3][4][11]

1. Sample Preparation & Drying:

  • Start with a dried sample extract. It is crucial that the sample is completely free of water.[5]
  • Lyophilization (freeze-drying) or drying in a centrifugal evaporator (SpeedVac) is highly recommended.[4][8]

2. Methoximation Step:

  • Prepare a solution of Methoxyamine hydrochloride (MeOx) in anhydrous pyridine (e.g., 20 mg/mL).
  • Add 20-50 µL of the MeOx solution to the dried sample.[8]
  • Vortex the vial to ensure the residue is fully dissolved.
  • Incubate the mixture. Common conditions are 90 minutes at 30-37°C or 60 minutes at 60°C with agitation.[4][12] This step stabilizes carbonyl groups and prevents the formation of multiple isomers.[3]

3. Silylation Step:

  • After the methoximation reaction, cool the sample to room temperature.
  • Add 80-100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Using MSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst can improve reaction efficiency.[8]
  • Vortex the vial again.
  • Incubate the mixture. Typical conditions are 30 minutes at 37°C or 60°C with agitation.[4][13]

4. Analysis:

  • The sample is now ready for injection into the GC-MS. For best results, analyze the derivatized sample as soon as possible, as silyl derivatives can degrade over time, especially if exposed to moisture.[2]

Table 1: Recommended Derivatization Conditions
ParameterCondition 1Condition 2Condition 3Notes
Methoximation
ReagentMethoxyamine HCl in Pyridine (20 mg/mL)Methoxyamine HCl in Pyridine (40 mg/mL)Methoxyamine HCl in Pyridine (20 mg/mL)Pyridine acts as both solvent and catalyst.[3]
Volume50 µL20 µL40 µLEnsure volume is sufficient to dissolve the sample.[8]
Temperature37°C30°C60°CHigher temperatures can speed up the reaction.[3][4]
Time90 minutes60 minutes45 minutesLonger times may be needed for complex matrices.[4][13]
Silylation
ReagentMSTFA + 1% TMCSMSTFABSTFAMSTFA is often preferred as its by-products are more volatile.[10]
Volume90 µL80 µL100 µLUse a significant excess to ensure a complete reaction.[8]
Temperature37°C30°C80°CHigher temperatures can improve the yield for sterically hindered groups.[14]
Time30 minutes30 minutes60 minutesEnsure sufficient time for all hydroxyl groups to react.[3][14]

Visual Guides

Experimental Workflow

The following diagram illustrates the standard two-step derivatization workflow for this compound analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization Steps cluster_analysis Analysis Start Start with Sample Extract Dry Complete Drying (Lyophilization / SpeedVac) Start->Dry Methoximation Step 1: Methoximation (MeOx + Pyridine) Dry->Methoximation Anhydrous Conditions Critical Incubate1 Incubate (e.g., 37°C, 90 min) Methoximation->Incubate1 Silylation Step 2: Silylation (MSTFA) Incubate1->Silylation Incubate2 Incubate (e.g., 37°C, 30 min) Silylation->Incubate2 GCMS GC-MS Analysis Incubate2->GCMS Inject Promptly End End GCMS->End

A standard workflow for this compound derivatization.
Troubleshooting Decision Tree

Use this diagram to diagnose and solve common issues encountered during this compound derivatization.

G Start Problem Observed in Chromatogram P1 Multiple Peaks for this compound Start->P1 Multiple Peaks P2 Peak Tailing Start->P2 Tailing Peaks P3 Low / No Product Peak Start->P3 Low Yield C1a Incomplete Reaction? P1->C1a C1b Moisture Present? P1->C1b C2a Incomplete Derivatization? P2->C2a C2b Active Sites in GC System? P2->C2b C3a Reagent Quality? P3->C3a C3b Reaction Conditions? P3->C3b C1a->P1 No S_Optimize Increase Reagent, Time, or Temp C1a->S_Optimize Yes C1b->P1 No S_Dry Ensure Anhydrous Conditions (Dry Sample & Reagents) C1b->S_Dry Yes C2a->P2 No C2a->S_Optimize Yes C2b->P2 No S_GC_Maint Use Deactivated Liner Trim Column C2b->S_GC_Maint Yes C3a->P3 No S_Fresh_Reagent Use Fresh Reagents C3a->S_Fresh_Reagent Yes C3b->P3 No C3b->S_Optimize Yes

A decision tree for troubleshooting derivatization issues.

References

Technical Support Center: Enhancing Rhamnitol Production in Bacterial Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing rhamnitol production during bacterial fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which bacterial strains are known to produce it?

This compound is a sugar alcohol (or alditol) derived from the reduction of rhamnose. While rhamnolipids, which contain a rhamnose moiety, are widely studied and produced by bacteria like Pseudomonas aeruginosa, the direct production of this compound is less commonly reported.[1][2] However, several bacterial species possess the metabolic machinery for rhamnose metabolism and could potentially be engineered or optimized for this compound production.[3] Strains of Acinetobacter calcoaceticus, Enterobacter asburiae, Enterobacter hormaechei, and Pantoea stewartii have been identified as rhamnolipid producers and could be investigated for this compound synthesis.[4][5]

Q2: What are the key metabolic pathways involved in this compound biosynthesis?

The biosynthesis of this compound starts from L-rhamnose. In bacteria, L-rhamnose can be catabolized through several pathways.[3] The production of this compound would likely involve the enzymatic reduction of L-rhamnose. This is analogous to the production of other sugar alcohols like mannitol from fructose. The key enzyme would be an L-rhamnose reductase. The precursor, L-rhamnose, is typically synthesized from dTDP-L-rhamnose, a key intermediate in the biosynthesis of rhamnolipids.[6]

Q3: What are the primary factors influencing this compound yield in fermentation?

Several factors can significantly impact the yield of this compound in bacterial fermentation. These include:

  • Producer Organism and Genetic Makeup: The inherent metabolic capacity of the bacterial strain is a primary determinant.[1]

  • Carbon Source: The type and concentration of the carbon source (e.g., glucose, glycerol, waste oils) can influence the carbon flux towards rhamnose and subsequently this compound.[7][8]

  • Nitrogen Source: The choice and concentration of the nitrogen source are also critical for cell growth and product formation.[7]

  • Fermentation Conditions: Parameters such as pH, temperature, dissolved oxygen, and agitation speed must be carefully controlled and optimized.[1][7][9]

  • In situ Product Removal: Accumulation of the product can sometimes inhibit further production.[1]

Q4: How can this compound production be quantified?

Accurate quantification of this compound is crucial for process optimization. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) is a precise method for identifying and quantifying this compound and its precursors.[10] Other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization can also be employed. For a general estimation of sugar alcohols, colorimetric assays can be used, but these are less specific.[11]

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation experiments.

Problem Potential Causes Troubleshooting Steps & Solutions
Low or No this compound Production 1. Inappropriate bacterial strain. 2. Suboptimal fermentation conditions (pH, temperature, aeration).[12] 3. Incorrect media composition (carbon/nitrogen ratio). 4. Feedback inhibition by product accumulation.1. Screen different bacterial strains known for rhamnose metabolism.[4][5] Consider metabolic engineering to introduce or enhance the L-rhamnose reductase activity. 2. Optimize fermentation parameters using a design of experiments (DoE) approach.[13][14] 3. Systematically vary the carbon and nitrogen sources and their concentrations.[15] 4. Implement in situ product removal techniques like membrane filtration.[9]
Inconsistent Batch-to-Batch Yields 1. Variability in inoculum preparation. 2. Inconsistent media preparation. 3. Fluctuations in fermentation parameters.[12] 4. Contamination with other microorganisms.[16]1. Standardize the age, cell density, and volume of the inoculum. 2. Ensure precise weighing of media components and consistent sterilization procedures. 3. Calibrate probes (pH, DO) before each run and ensure tight control of temperature and agitation. 4. Implement strict aseptic techniques and perform regular culture purity checks.
Formation of Undesired By-products 1. Metabolic flux diverted to other pathways. 2. Presence of contaminants in the substrate. 3. Non-specific enzymatic activity.1. Use metabolic engineering to knock out competing pathways. 2. Use pure substrates or pre-treat raw materials to remove impurities. 3. Purify the target enzyme (L-rhamnose reductase) and characterize its substrate specificity.
Foaming in the Bioreactor 1. High cell density and metabolic activity leading to excessive CO2 production.[17] 2. Presence of surface-active compounds in the media.1. Add food-grade antifoaming agents (e.g., silicone-based) as needed. 2. Optimize the agitation speed to reduce mechanical foaming. 3. Modify the media composition to exclude components that promote foaming.
Cell Lysis and Decreased Viability 1. Accumulation of toxic by-products. 2. Nutrient limitation. 3. Extreme pH or temperature shifts.[12]1. Identify and quantify potential toxic metabolites and devise strategies for their removal. 2. Implement a fed-batch or continuous fermentation strategy to maintain optimal nutrient levels.[9] 3. Ensure robust process control to maintain pH and temperature within the optimal range for the specific strain.

Data Presentation

Table 1: Comparison of Rhamnolipid Production by Different Bacterial Strains and Carbon Sources.

While specific data for this compound is limited, this table on rhamnolipids (a related compound) provides a reference for potential producer strains and effective carbon sources.

Bacterial StrainCarbon SourceRhamnolipid Titer (g/L)Reference
Pseudomonas aeruginosa GS9-119Soybean Oil4.31[8]
Pseudomonas aeruginosa DS10-129Soybean Oil4.31[8]
Pseudomonas aeruginosa DS10-129Safflower Oil2.98[8]
Pseudomonas aeruginosa DS10-129Glycerol1.77[8]
Pseudomonas aeruginosa 6k-11Residual Frying Oil52.2[7]
Acinetobacter calcoaceticusWaste Frying Oil12.7[1]
Genetically Engineered P. aeruginosa WJPABRapeseed Oil57.83[1]

Table 2: Effect of Fermentation Parameters on Rhamnolipid Production by P. aeruginosa 6k-11.

Nitrogen (g/L)Aeration (vvm)Agitation (rpm)Rhamnolipid Production (g/L)
2.40.618020.4
3.040.518052.2

Data adapted from a study on optimizing rhamnolipid production, which can serve as a starting point for this compound optimization.[7]

Experimental Protocols

1. Protocol for Shake Flask Fermentation for this compound Production

  • Strain Activation: Inoculate a single colony of the selected bacterial strain into 5 mL of Luria-Bertani (LB) broth. Incubate at 37°C with shaking at 200 rpm for 16-18 hours.

  • Seed Culture Preparation: Transfer 1 mL of the activated culture into 100 mL of seed medium in a 500 mL Erlenmeyer flask. The seed medium composition should be optimized for biomass production. Incubate at 37°C with shaking at 200 rpm for 24 hours.

  • Production Medium Inoculation: Inoculate 5% (v/v) of the seed culture into 200 mL of production medium in a 1 L Erlenmeyer flask. The production medium should contain the desired carbon and nitrogen sources for this compound production.

  • Fermentation: Incubate the production culture at the optimized temperature (e.g., 30-37°C) with shaking at a suitable speed (e.g., 180-220 rpm) for a predetermined duration (e.g., 72-168 hours).

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 12 or 24 hours) to monitor cell growth (OD600), pH, substrate consumption, and this compound concentration.

  • Analysis: Centrifuge the samples to separate the cells from the supernatant. Analyze the supernatant for this compound concentration using HPLC-MS/MS.

2. Protocol for this compound Quantification using HPLC-MS/MS

  • Sample Preparation: Centrifuge the fermentation broth at 10,000 x g for 10 minutes to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.

  • Chromatographic Separation:

    • Column: Use a suitable column for sugar alcohol separation, such as an amino-based or ion-exchange column.

    • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is commonly used.

    • Flow Rate: Set a flow rate appropriate for the column, typically between 0.5 and 1.0 mL/min.

    • Injection Volume: Inject 5-10 µL of the prepared sample.

  • Mass Spectrometric Detection:

    • Ionization Mode: Use electrospray ionization (ESI) in either positive or negative mode, depending on which provides better sensitivity for this compound.

    • Detection Mode: Operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Standard Curve: Prepare a standard curve using pure this compound of known concentrations to quantify the amount in the samples.

Mandatory Visualizations

Rhamnitol_Biosynthesis_Pathway Glucose Glucose / Carbon Source Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Precursors Metabolic Precursors TCA_Cycle->Precursors dTDP_L_Rhamnose_Pathway dTDP-L-Rhamnose Biosynthesis Pathway Precursors->dTDP_L_Rhamnose_Pathway dTDP_L_Rhamnose dTDP-L-Rhamnose dTDP_L_Rhamnose_Pathway->dTDP_L_Rhamnose L_Rhamnose L-Rhamnose dTDP_L_Rhamnose->L_Rhamnose This compound This compound L_Rhamnose->this compound Reduction L_Rhamnose_Reductase L-Rhamnose Reductase L_Rhamnose_Reductase->L_Rhamnose

Caption: Proposed metabolic pathway for this compound production in bacteria.

Fermentation_Troubleshooting_Workflow Start Start Fermentation Monitor Monitor this compound Titer Start->Monitor Low_Yield Low Yield? Monitor->Low_Yield Check_Strain Check Strain Viability & Purity Low_Yield->Check_Strain Yes Successful_Fermentation Successful Fermentation Low_Yield->Successful_Fermentation No Optimize_Media Optimize Media Composition Check_Strain->Optimize_Media Optimize_Conditions Optimize Fermentation Conditions Optimize_Media->Optimize_Conditions Check_Byproducts Analyze for Inhibitory By-products Optimize_Conditions->Check_Byproducts Check_Byproducts->Monitor End End Successful_Fermentation->End

Caption: A logical workflow for troubleshooting low this compound yield.

Experimental_Workflow_for_Optimization cluster_0 Strain Selection & Media Design cluster_1 Fermentation Process cluster_2 Analysis & Optimization Strain_Screening Strain Screening Media_Optimization Media Component Optimization (C/N Sources) Strain_Screening->Media_Optimization Inoculum_Prep Inoculum Preparation Media_Optimization->Inoculum_Prep Shake_Flask Shake Flask Experiments Inoculum_Prep->Shake_Flask Bioreactor_Scale_Up Bioreactor Scale-Up Shake_Flask->Bioreactor_Scale_Up Sampling Regular Sampling Shake_Flask->Sampling Bioreactor_Scale_Up->Sampling Quantification This compound Quantification (HPLC-MS/MS) Sampling->Quantification DOE Design of Experiments (DoE) for Parameter Optimization Quantification->DOE DOE->Shake_Flask

Caption: An experimental workflow for optimizing this compound production.

References

Overcoming co-elution problems in Rhamnitol chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common co-elution problems encountered during the chromatography of rhamnitol.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Poor resolution between this compound and other sugar alcohols (e.g., mannitol, sorbitol).

When analyzing samples containing multiple sugar alcohols, co-elution is a common challenge due to their similar structures and high polarity.[1][2]

Possible Causes and Solutions:

CauseSolution
Inappropriate Chromatographic Mode For highly polar compounds like this compound that show poor retention in reversed-phase chromatography, consider switching to Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Exclusion Chromatography.[1][2][3] HILIC, in particular, is effective at separating isomeric sugar alcohols.[1]
Suboptimal Mobile Phase Composition Modify the mobile phase. In HILIC, the organic solvent (typically acetonitrile) is the weak solvent; increasing its concentration enhances retention.[4] Adjusting the buffer concentration (a good starting point is 10 mM) and pH can also significantly impact selectivity.[4]
Unsuitable Stationary Phase If mobile phase optimization is insufficient, select a column with a different stationary phase. For HILIC, options include bare silica, amide-based, or zwitterionic phases, each offering unique selectivity.[1][4] For ion-exclusion chromatography, columns with different metal counter-ions (e.g., Calcium) can resolve sugar alcohols based on the differential formation of complexes.[2]
Inadequate Temperature Control Optimize the column temperature. Increasing the column temperature can sometimes improve peak shape and resolution.
Issue 2: Peak tailing or fronting for the this compound peak.

Asymmetrical peaks can compromise the accuracy of quantification and indicate underlying issues with the chromatographic system or method.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Stationary Phase For silica-based columns, residual silanol groups can interact with polar analytes, causing tailing. Using a highly deactivated, end-capped column or adding a competing base like triethylamine (TEA) to the mobile phase can mitigate this.[4]
Column Overload If the sample concentration is too high, it can lead to peak fronting.[5] Dilute the sample and re-inject to see if peak shape improves.
Injection Solvent Mismatch In HILIC, the injection solvent should closely match the initial mobile phase conditions (high organic content) to ensure good peak shape.[6]
Column Contamination or Degradation If the column is old or has been exposed to complex matrices, the stationary phase may be degraded. Flushing the column according to the manufacturer's instructions or replacing it may be necessary.
Improper Column Installation (GC) For Gas Chromatography (GC), an incorrect column insertion depth into the inlet can cause peak splitting or tailing.[7] Ensure the column is installed according to the manufacturer's guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound?

A1: Due to their structural similarities (isomers), other sugar alcohols like mannitol and sorbitol are the most common co-eluting compounds with this compound.[1][2] Depending on the sample matrix, other sugars and polar compounds may also co-elute.

Q2: How can I confirm if a peak is pure this compound or a co-elution of multiple compounds?

A2: If you are using a detector like a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity. With a DAD, you can check if the UV-Vis spectrum is consistent across the entire peak. With an MS detector, you can examine the mass spectrum across the peak to see if ions corresponding to other compounds are present.[8]

Q3: Is derivatization necessary for this compound analysis?

A3: For HPLC analysis, derivatization is generally not required. However, for Gas Chromatography (GC), derivatization is essential because this compound and other sugar alcohols are not volatile.[9][10] A common derivatization method is silylation , which replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.[11][12]

Q4: What are the recommended sample preparation techniques for this compound analysis in complex matrices like fermentation broths or plant tissues?

A4: For fermentation broths , minimal sample preparation such as dilution and filtration may be sufficient.[13][14] For plant tissues , a more extensive preparation is often needed, which may include drying, grinding, and extraction with a suitable solvent.[15][16][17] Solid-phase extraction (SPE) can be used to clean up the sample and remove interfering matrix components.

Quantitative Data Summary

The following table summarizes typical chromatographic parameters for the separation of sugar alcohols. Note that retention times can vary significantly based on the specific instrument, column, and experimental conditions.

CompoundChromatographic ModeStationary PhaseMobile PhaseRetention Time (min)Resolution (Rs)
Mannitol HILICAmide Polyol/AmineAcetonitrile/10 mM Ammonium Acetate Buffer~5.5>1.5 (between Mannitol and Sorbitol)
Sorbitol HILICAmide Polyol/AmineAcetonitrile/10 mM Ammonium Acetate Buffer~6.2>1.5 (between Mannitol and Sorbitol)
Xylitol HILICAmide Polyol/AmineAcetonitrile/10 mM Ammonium Acetate Buffer~4.8-
This compound HILICAmide Polyol/AmineAcetonitrile/10 mM Ammonium Acetate Buffer[Typically elutes before mannitol and sorbitol]-
Mannitol Ion-ExclusionSulfonated Polystyrene-Divinylbenzene with Calcium counter-ionWater~12>2.0 (between Mannitol and Sorbitol)
Sorbitol Ion-ExclusionSulfonated Polystyrene-Divinylbenzene with Calcium counter-ionWater~14>2.0 (between Mannitol and Sorbitol)

Note: Specific retention time for this compound under these exact conditions was not available in the searched literature, but its elution order is generally before mannitol and sorbitol in HILIC systems.

Experimental Protocols

Protocol 1: HILIC-HPLC-RI Method for this compound and Co-eluting Sugar Alcohols

This protocol is adapted from a method for the analysis of sugar alcohols using an Atlantis Premier BEH Z-HILIC Column.

1. Sample Preparation:

  • For liquid samples (e.g., beverages, fermentation broth), dilute with a 50:50 acetonitrile:water solution.
  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: Atlantis Premier BEH Z-HILIC Column (or equivalent HILIC column)
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need to be optimized for your specific separation.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • Detector: Refractive Index (RI) Detector

3. Data Analysis:

  • Identify peaks by comparing retention times with those of pure standards.
  • Quantify the amount of each sugar alcohol by creating a calibration curve with standards of known concentrations.

Protocol 2: GC-MS Analysis of this compound via Silylation

This protocol is a general procedure for the derivatization and GC-MS analysis of sugar alcohols.

1. Sample Preparation and Derivatization:

  • Lyophilize (freeze-dry) the aqueous sample to complete dryness.
  • To the dried sample, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
  • Incubate at 37 °C for 90 minutes with shaking.
  • Add 70 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
  • Incubate at 37 °C for 30 minutes with shaking.
  • The sample is now ready for GC-MS analysis.[11]

2. GC-MS Conditions:

  • GC Column: A non-polar column such as a DB-5ms or equivalent.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Inlet Temperature: 250 °C
  • Oven Temperature Program:
  • Initial temperature: 70 °C, hold for 1 minute.
  • Ramp to 170 °C at 10 °C/min.
  • Ramp to 280 °C at 30 °C/min, hold for 5 minutes.
  • MS Conditions:
  • Ion Source: Electron Impact (EI) at 70 eV.
  • Scan Range: m/z 45-550.

3. Data Analysis:

  • Identify the derivatized sugar alcohols by their characteristic mass spectra and retention times compared to standards.
  • Quantify using an internal standard and calibration curves.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Complex Sample (e.g., Fermentation Broth) filtration Filtration/ Centrifugation sample->filtration Initial Cleanup extraction Solid Phase Extraction (SPE) filtration->extraction Optional Purification hplc HPLC System (HILIC or Ion-Exclusion) filtration->hplc derivatization Derivatization (for GC-MS) extraction->derivatization extraction->hplc gcms GC-MS System derivatization->gcms chromatogram Chromatogram hplc->chromatogram gcms->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: A generalized experimental workflow for the analysis of this compound and other sugar alcohols.

troubleshooting_logic cluster_hplc HPLC Troubleshooting cluster_gc GC-MS Troubleshooting cluster_general General Troubleshooting start Co-elution or Poor Peak Shape Observed check_mode Is the chromatographic mode appropriate? (e.g., HILIC for polar compounds) start->check_mode HPLC check_derivatization Is derivatization complete? start->check_derivatization GC-MS check_sample_prep Review Sample Preparation start->check_sample_prep General optimize_mobile_phase Optimize Mobile Phase (Solvent ratio, pH, Buffer) check_mode->optimize_mobile_phase Yes change_column Change Stationary Phase (e.g., different HILIC chemistry) check_mode->change_column No, switch mode optimize_mobile_phase->change_column Issue Persists end Problem Resolved optimize_mobile_phase->end Resolution Improved change_column->end Resolution Improved check_derivatization->check_derivatization optimize_temp Optimize Oven Temperature Program check_derivatization->optimize_temp Yes check_inlet Check Inlet Conditions and Column Installation optimize_temp->check_inlet Issue Persists optimize_temp->end Resolution Improved check_inlet->end Resolution Improved check_system Check System for Leaks and Contamination check_sample_prep->check_system check_system->start Re-inject check_system->end Issue Identified and Fixed

Caption: A logical workflow for troubleshooting co-elution problems in this compound chromatography.

References

Technical Support Center: Minimizing Rhamnitol Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in minimizing the degradation of Rhamnitol during sample preparation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during sample preparation?

A1: this compound, a sugar alcohol, is generally more stable than its corresponding sugar, rhamnose. However, degradation can still occur under certain conditions. The primary factors include:

  • Extreme pH: Both highly acidic and alkaline conditions can promote degradation, although sugar alcohols are relatively resistant to acid hydrolysis compared to sugars.

  • High Temperatures: Prolonged exposure to high temperatures, especially in the presence of other reactive molecules, can lead to degradation.

  • Enzymatic Activity: If samples are of biological origin (e.g., plant or microbial extracts), endogenous enzymes can potentially metabolize or modify this compound.

  • Oxidizing Agents: Strong oxidizing agents can lead to the breakdown of this compound.

Q2: How can I prevent enzymatic degradation of this compound in my biological samples?

A2: To prevent enzymatic degradation, it is crucial to inactivate enzymes immediately upon sample collection. This process is often referred to as "quenching." A common and effective method is to flash-freeze the sample in liquid nitrogen. Following freezing, extraction with a cold organic solvent, such as methanol or a methanol-water mixture, helps to denature enzymes and preserve the metabolite profile.

Q3: What are the best practices for storing samples to ensure this compound stability?

A3: Proper storage is critical to prevent degradation over time. For long-term stability, samples should be stored at -80°C. It is also advisable to store extracts in a solvent that minimizes degradation, such as a neutral, non-reactive organic solvent. Avoid repeated freeze-thaw cycles, as this can introduce variability and potentially accelerate degradation.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Low recovery of this compound in extracted samples.
Possible Cause Troubleshooting Step
Incomplete Extraction Optimize your extraction protocol. For plant materials, grinding the sample in liquid nitrogen to a fine powder can improve extraction efficiency. Consider using a solvent mixture, such as methanol/water, which has been shown to be effective for extracting sugar alcohols. Sonication or vortexing during extraction can also enhance recovery.
Degradation during Extraction Ensure that the extraction is performed at low temperatures (e.g., on ice) to minimize thermal degradation. If enzymatic activity is suspected, implement a quenching step immediately after sample collection.
Analyte Loss during Solvent Evaporation If your protocol involves a solvent evaporation step, be mindful of the temperature and duration. Use a gentle stream of nitrogen gas at a controlled temperature to avoid excessive heat that could lead to this compound degradation.
Issue 2: Inconsistent this compound concentrations across replicate samples.
Possible Cause Troubleshooting Step
Inhomogeneous Sample Ensure your starting material is thoroughly homogenized before taking aliquots for extraction. For solid samples, grinding to a uniform, fine powder is essential.
Variable Enzymatic Activity If not properly quenched, enzymatic activity can vary between samples, leading to inconsistent degradation. Standardize your quenching protocol to ensure all samples are treated identically and rapidly after collection.
Pre-analytical Variables Factors such as differences in sample collection time, transport, and short-term storage before processing can introduce variability. Standardize all pre-analytical procedures to minimize these effects.
Issue 3: Appearance of unexpected peaks in chromatograms when analyzing this compound.
Possible Cause Troubleshooting Step
This compound Degradation Products Degradation of this compound can lead to the formation of new compounds that appear as extra peaks in your analysis. To confirm if these are degradation products, you can perform a forced degradation study by intentionally exposing a pure this compound standard to harsh conditions (e.g., strong acid, base, high temperature, or oxidant). The appearance of the same unknown peaks in both your sample and the stressed standard suggests they are degradation products.
Derivatization Artifacts (for GC-MS) The derivatization process required for GC-MS analysis of polar molecules like this compound can sometimes produce side-products or incomplete derivatization, resulting in extra peaks. Optimize your derivatization reaction by adjusting the reagent concentration, temperature, and reaction time. Ensure your sample is completely dry before adding the derivatization reagent, as moisture can interfere with the reaction.
Contamination Contaminants from solvents, glassware, or the instrument itself can appear as extraneous peaks. Ensure you are using high-purity solvents and thoroughly cleaned glassware. Running a blank (injecting only the solvent) can help identify system-related contamination.

Data Presentation

Condition Expected Stability of this compound Potential Degradation Products
Acidic (pH < 4) Relatively StableDehydration products (at high temperatures)
Neutral (pH 6-8) Highly Stable-
Alkaline (pH > 10) Moderately StableEpimerization or fragmentation products
High Temperature (>80°C) Degradation increases with temperatureDehydration and fragmentation products
Oxidizing Conditions (e.g., H₂O₂) Susceptible to OxidationAldehydes, ketones, and smaller organic acids

Experimental Protocols

Protocol 1: Quenching and Extraction of this compound from Plant Tissue

This protocol is designed to rapidly halt enzymatic activity and efficiently extract this compound for subsequent analysis.

  • Sample Collection: Harvest fresh plant tissue and immediately flash-freeze it in liquid nitrogen. This is a critical quenching step to stop enzymatic degradation.

  • Grinding: While still frozen, grind the plant tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 100 mg of the frozen powder into a pre-chilled centrifuge tube.

    • Add 1 mL of a pre-chilled (-20°C) extraction solvent (e.g., 80% methanol in water).

    • Vortex the tube vigorously for 1 minute.

    • Place the tube in an ultrasonic bath for 10 minutes at a low temperature.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the solid debris.

  • Collection: Carefully transfer the supernatant containing the extracted metabolites to a new tube.

  • Storage: Store the extract at -80°C until analysis.

Protocol 2: Forced Degradation Study of this compound

This protocol can be used to generate potential degradation products of this compound to aid in their identification in complex samples.

  • Prepare this compound Stock Solution: Prepare a 1 mg/mL solution of pure this compound in a suitable solvent (e.g., water or methanol).

  • Acidic Degradation:

    • Mix equal volumes of the this compound stock solution and 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 M NaOH before analysis.

  • Alkaline Degradation:

    • Mix equal volumes of the this compound stock solution and 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours.

  • Thermal Degradation:

    • Heat the this compound stock solution at 80°C for 48 hours.

  • Analysis: Analyze the stressed samples alongside an unstressed control sample using your analytical method (e.g., HPLC or GC-MS) to identify any new peaks corresponding to degradation products.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample 1. Sample Collection (e.g., Plant Tissue) quench 2. Quenching (Liquid Nitrogen) sample->quench Immediate extract 3. Extraction (Cold Solvent) quench->extract cleanup 4. Cleanup/Filtration extract->cleanup hplc HPLC Analysis cleanup->hplc derivatization Derivatization cleanup->derivatization data 5. Data Acquisition & Analysis hplc->data gcms GC-MS Analysis gcms->data derivatization->gcms

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem Encountered (e.g., Low Recovery, Extra Peaks) degradation Analyte Degradation? start->degradation extraction Inefficient Extraction? start->extraction contamination Contamination? start->contamination implement_quenching Implement Quenching (e.g., Liquid N2) degradation->implement_quenching forced_degradation Perform Forced Degradation Study degradation->forced_degradation To identify degradation products optimize_extraction Optimize Extraction (Solvent, Temp, Time) extraction->optimize_extraction check_blanks Run Blanks & Use Pure Reagents contamination->check_blanks

Caption: Troubleshooting logic for this compound analysis issues.

rhamnose_metabolism rhamnose L-Rhamnose rhamnulose L-Rhamnulose rhamnose->rhamnulose Rhamnose Isomerase rhamnulose_p L-Rhamnulose-1-Phosphate rhamnulose->rhamnulose_p Rhamnulokinase dhap Dihydroxyacetone Phosphate rhamnulose_p->dhap Aldolase lactaldehyde L-Lactaldehyde rhamnulose_p->lactaldehyde Aldolase lactate L-Lactate lactaldehyde->lactate Lactaldehyde Dehydrogenase pyruvate Pyruvate lactate->pyruvate Lactate Dehydrogenase

Caption: L-Rhamnose metabolic pathway.

Calibration curve issues in Rhamnitol quantification.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with rhamnitol quantification, particularly concerning calibration curves.

Frequently Asked Questions (FAQs)

Q1: What is a typical concentration range for a this compound calibration curve?

A1: The concentration range for a this compound calibration curve can vary depending on the sample matrix and the analytical instrument's sensitivity. For general sugar alcohol analysis using HPLC with Refractive Index (RI) detection, a typical calibration curve might range from 0.16 to 5 mg/mL. For more sensitive methods like LC-MS/MS, the linear range can extend over three orders of magnitude, with limits of quantification (LOQ) in the low ng/mL to sub-µg/mL range, depending on the matrix[1].

Q2: What is an acceptable linearity (R² value) for a this compound calibration curve?

A2: A common acceptance criterion for the coefficient of determination (R²) is ≥ 0.995[1]. For pharmaceutical analysis, R² > 0.990 is often acceptable for impurities, while for assay methods, a stricter value of R² > 0.999 may be required[2]. It's important to note that while a high R² value is a good indicator, it doesn't solely guarantee linearity[3][4]. Visual inspection of the curve and analysis of residuals are also recommended.

Q3: What are common causes of non-linear calibration curves in this compound analysis?

A3: Non-linearity in calibration curves for sugar alcohols like this compound can stem from several factors:

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of this compound in mass spectrometry, leading to ion suppression or enhancement[5][6][7][8].

  • Isomeric Overlap: Co-elution with other sugar alcohol isomers can interfere with accurate quantification[1].

  • Inaccurate Standard Preparation: Errors in serial dilutions or incorrect stock solution concentration will lead to a non-linear response.

  • Low Ionization Efficiency: this compound, as a sugar alcohol, may have low ionization efficiency, which can affect signal response at different concentrations[1].

Q4: How can I mitigate matrix effects in my this compound quantification?

A4: Mitigating matrix effects is crucial for accurate quantification. Here are some strategies:

  • Use an Internal Standard: An isotopically labeled internal standard (e.g., ¹³C-rhamnitol) is the most effective way to compensate for matrix effects and variations in sample preparation[9][10].

  • Sample Preparation: Employ robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components[6].

Troubleshooting Guide: Calibration Curve Issues

This guide provides a systematic approach to troubleshooting common problems with this compound calibration curves.

Problem 1: Poor Linearity (Low R² Value)
Potential Cause Troubleshooting Step
Incorrect Standard Preparation Prepare fresh stock and working standards. Use calibrated pipettes and ensure accurate dilutions.
Detector Saturation Extend the calibration curve to lower concentrations or dilute the higher concentration standards.
Inappropriate Curve Fit Evaluate if a different regression model (e.g., quadratic) is more appropriate, though linear is preferred.
Instrumental Issues Check for leaks, column degradation, or detector malfunction. Run system suitability tests.
Problem 2: High Y-Intercept
Potential Cause Troubleshooting Step
Contamination Check for contamination in the blank, mobile phase, or on the analytical column.
Interference Ensure that there are no co-eluting peaks from the matrix or other sample components.
Carryover Inject a blank after a high concentration standard to check for carryover.
Problem 3: Inconsistent Results Between Batches
Potential Cause Troubleshooting Step
Matrix Variability Use an internal standard to account for variations in the matrix between different sample batches[5][8].
Inconsistent Sample Preparation Ensure the sample preparation protocol is followed consistently for all samples and standards.
Instrument Drift Calibrate the instrument regularly and perform system suitability checks before each run.

Data Presentation

Table 1: Typical Performance Characteristics for Sugar Alcohol Quantification
Parameter Typical Value Reference
Linearity (R²)≥ 0.995[1]
Limit of Quantification (LOQ)low-ng/mL to sub-µg/mL[1]
Intra-run Precision (CV)≤ 5%[1]
Inter-run Precision (CV)≤ 10%[1]
Spike-Recovery Accuracy85–115%[1]
Table 2: Example Calibration Curve Range for Sugar Alcohols by HPLC-RI
Analyte Calibration Range (mg/mL) Linearity (R²)
Mixed Sugar Alcohols0.16 - 5> 0.998
This data is for a mixture of sugar alcohols and serves as a general guideline.

Experimental Protocols

Protocol 1: General Workflow for this compound Quantification by LC-MS/MS

This protocol outlines a general procedure for the quantification of this compound in biological fluids.

  • Sample Preparation:

    • Thaw frozen plasma or urine samples at room temperature[11].

    • For plasma, perform protein precipitation by adding a 3:1 ratio of cold acetonitrile. Vortex and centrifuge to pellet the proteins.

    • For urine, dilute the sample with an appropriate volume of mobile phase.

    • Add an internal standard (ideally ¹³C-labeled this compound) to all samples, standards, and quality controls at the beginning of the preparation process.

    • Transfer the supernatant (for plasma) or the diluted sample (for urine) to an autosampler vial for analysis.

  • Calibration Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol:water).

    • Perform serial dilutions to create a series of working standards covering the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

    • Prepare matrix-matched calibrators by spiking the working standards into a blank matrix (e.g., blank plasma or urine).

  • LC-MS/MS Analysis:

    • Chromatography: Use a HILIC column for good retention of polar compounds like this compound[1].

    • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water with a small amount of an additive like ammonium formate to improve ionization.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) for quantification.

      • Quantifier Ion: A specific precursor-to-product ion transition for this compound.

      • Qualifier Ion: A second precursor-to-product ion transition to confirm identity.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the peak area ratio of this compound to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

Mandatory Visualization

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) IS_Addition Add Internal Standard Sample->IS_Addition Extraction Extraction (e.g., Protein Precipitation) IS_Addition->Extraction LC_Separation HILIC Separation Extraction->LC_Separation Standard_Stock This compound Standard Stock Serial_Dilution Serial Dilution Standard_Stock->Serial_Dilution Calibration_Standards Calibration Standards Serial_Dilution->Calibration_Standards Calibration_Standards->LC_Separation Peak_Integration Peak Integration MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection MS_Detection->Peak_Integration Area_Ratio Calculate Area Ratio (Analyte/IS) Peak_Integration->Area_Ratio Calibration_Curve Construct Calibration Curve Area_Ratio->Calibration_Curve Quantification Quantify Unknowns Calibration_Curve->Quantification

Caption: Experimental workflow for this compound quantification.

G Start Calibration Curve Fails (e.g., R² < 0.995) Check_Standards Are standards prepared correctly? (Freshness, dilutions, storage) Start->Check_Standards Yes_Standards Yes Check_Standards->Yes_Standards Yes No_Standards No Check_Standards->No_Standards No Check_Instrument Is the instrument performing correctly? (System suitability, leaks, column health) Yes_Standards->Check_Instrument Remake_Standards Remake all standards and re-run No_Standards->Remake_Standards End Re-evaluate calibration curve Remake_Standards->End Yes_Instrument Yes Check_Instrument->Yes_Instrument Yes No_Instrument No Check_Instrument->No_Instrument No Check_Range Is the concentration range appropriate? (Detector saturation, outside linear range) Yes_Instrument->Check_Range Troubleshoot_Instrument Perform instrument maintenance No_Instrument->Troubleshoot_Instrument Troubleshoot_Instrument->End Yes_Range Yes Check_Range->Yes_Range Yes No_Range No Check_Range->No_Range No Check_Matrix Are matrix effects suspected? (Inconsistent results, ion suppression) Yes_Range->Check_Matrix Adjust_Range Adjust concentration range No_Range->Adjust_Range Adjust_Range->End Yes_Matrix Yes Check_Matrix->Yes_Matrix Yes No_Matrix No Check_Matrix->No_Matrix No Implement_Matrix_Correction Implement matrix effect correction (Internal standard, matrix-matched curve) Yes_Matrix->Implement_Matrix_Correction No_Matrix->End Implement_Matrix_Correction->End

Caption: Troubleshooting decision tree for calibration curve issues.

References

Validation & Comparative

A Comparative Guide to Rhamnitol Analysis: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of rhamnitol, a sugar alcohol with significance in various biological and industrial processes, is crucial. This guide provides a comprehensive comparison of the widely used Gas Chromatography-Mass Spectrometry (GC-MS) method with alternative analytical techniques for this compound analysis. We present a detailed, validated GC-MS methodology, alongside comparative data from High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) and an overview of enzymatic assays.

At a Glance: Method Comparison

FeatureGC-MSHPLC-RIDEnzymatic Assay
Principle Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.Separation based on polarity and detection by changes in refractive index.Specific enzyme-catalyzed reaction with spectrophotometric detection.
Specificity HighModerateVery High
Sensitivity High (ng/mL to µg/mL)Moderate (µg/mL to mg/mL)High (µM range)
Sample Throughput ModerateHighHigh
Derivatization RequiredNot RequiredNot Required
Instrumentation GC-MS systemHPLC system with RIDSpectrophotometer
Primary Advantage High sensitivity and structural confirmation.Simplicity and direct analysis.High specificity and simplicity.
Primary Limitation Requires derivatization, which can be time-consuming.Lower sensitivity compared to GC-MS.Susceptible to interference from other substrates.

Validated GC-MS Method for this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and sensitive technique for the quantification of this compound. Due to the non-volatile nature of sugar alcohols, a derivatization step is essential to convert this compound into a volatile compound suitable for GC analysis. The following protocol outlines a validated method for the analysis of this compound as its per-O-acetylated derivative.

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization:

  • Hydrolysis (if applicable): For samples where this compound is part of a larger molecule, acid hydrolysis is performed to release the free alditol.

  • Reduction: The sample is treated with sodium borohydride (NaBH₄) to ensure all related sugars are converted to their corresponding alditols.

  • Acetylation: The dried residue is acetylated using acetic anhydride in the presence of a catalyst like 1-methylimidazole. This step converts the hydroxyl groups of this compound to acetyl groups, forming the volatile alditol acetate.[1][2]

  • Extraction: The derivatized sample is then extracted into an organic solvent (e.g., dichloromethane) for injection into the GC-MS.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp 1: 8°C/min to 200°C, hold for 5 min.

    • Ramp 2: 10°C/min to 280°C, hold for 5 min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 50-550.

  • Quantification Ion: To be determined from the mass spectrum of the this compound per-O-acetate standard.

Method Validation Data (GC-MS)
ParameterPerformance
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.03 mg/L
Limit of Quantification (LOQ) 0.1 mg/L
Accuracy (Recovery) 93.2% - 147.7%
Precision (Intra-day RSD) 7.1% - 12.8%
Precision (Inter-day RSD) 6.4% - 9.4%

Data based on a validated method for rhamnose analysis.

GCMS_Workflow Sample Sample containing this compound Derivatization Derivatization (Acetylation) Sample->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection & Quantification GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

GC-MS Experimental Workflow for this compound Analysis.

Alternative Analytical Methods

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a common alternative for the analysis of sugars and sugar alcohols that does not require derivatization, making it a simpler and faster technique for sample preparation.[3][4][5]

Experimental Protocol: HPLC-RID

  • Sample Preparation: Samples are typically dissolved in the mobile phase and filtered before injection.

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Bio-Rad Aminex HPX-87H or similar ion-exclusion column.

  • Mobile Phase: Isocratic elution with dilute sulfuric acid (e.g., 0.005 N H₂SO₄).

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 60°C.

  • Detector: Refractive Index Detector (RID).

Method Validation Data (HPLC-RID for Polyols)

The following data is from a validated method for the analysis of various polyols and provides an excellent reference for the expected performance for this compound.[6]

ParameterPerformance
Linearity (R²) > 0.997
Limit of Detection (LOD) 0.01 - 0.17 mg/mL
Limit of Quantification (LOQ) 0.03 - 0.56 mg/mL
Precision (RSD) < 5%

HPLC_vs_GCMS cluster_gcms GC-MS cluster_hplc HPLC-RID gcms_sample Sample gcms_deriv Derivatization gcms_sample->gcms_deriv gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis hplc_sample Sample hplc_analysis HPLC-RID Analysis hplc_sample->hplc_analysis

Comparison of GC-MS and HPLC-RID workflows.
Enzymatic Assay

Enzymatic assays offer a highly specific and often rapid method for the quantification of specific analytes. For this compound, an assay could potentially be developed using an enzyme such as L-rhamnose dehydrogenase, which catalyzes the oxidation of L-rhamnose.[7][8] While this enzyme's primary substrate is L-rhamnose, its activity with this compound would need to be characterized for a quantitative assay.

Principle of a Potential Enzymatic Assay: An enzyme that can specifically oxidize this compound would be used. The reaction would likely involve the reduction of a cofactor such as NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH would be directly proportional to the concentration of this compound in the sample.

Advantages:

  • High specificity for the target analyte.

  • Minimal sample preparation.

  • High throughput potential with microplate readers.

Limitations:

  • Availability of a specific and stable enzyme for this compound.

  • Potential for interference from other compounds in the sample that may affect enzyme activity.

  • The development and validation of a new enzymatic assay can be time-consuming.

Conclusion

The choice of analytical method for this compound quantification depends on the specific requirements of the study.

  • GC-MS is the method of choice when high sensitivity and structural confirmation are paramount. Although it requires a more involved sample preparation process due to the need for derivatization, its ability to provide low detection limits and mass spectral data for unambiguous identification is a significant advantage.[9][10][11]

  • HPLC-RID offers a simpler and more direct approach, making it suitable for routine analysis where high throughput is a priority and the expected concentrations of this compound are within the moderate sensitivity range of the detector.[6][12][13]

  • Enzymatic assays , while not as commonly reported for this compound, present a viable alternative with exceptional specificity and the potential for rapid analysis, provided a suitable enzyme is available and the method is properly validated.[7][14]

For researchers and drug development professionals, a thorough understanding of the strengths and limitations of each technique is essential for selecting the most appropriate method to achieve reliable and accurate quantification of this compound in their specific sample matrices.

References

Rhamnitol vs. Mannitol: A Comparative Analysis of Two Sugar Alcohols as Osmolytes

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular stress response, osmolytes play a pivotal role in maintaining cellular integrity and function. Among these, sugar alcohols, or polyols, are of significant interest to researchers in drug development and biotechnology for their protein-stabilizing and osmoprotective properties. This guide provides a comparative analysis of two such sugar alcohols: rhamnitol and mannitol. While mannitol is a well-studied and widely utilized osmolyte, experimental data on the specific osmoprotective functions of this compound are less abundant in publicly available literature. This analysis, therefore, presents a comprehensive overview of mannitol's properties, supported by experimental data, and provides a foundational comparison for the potential, albeit less documented, roles of this compound.

Quantitative Data on Osmolyte Performance

Table 1: Effect of Mannitol on Protein Stability

ProteinMethodMannitol ConcentrationChange in Melting Temperature (ΔTm)Reference
LysozymeDifferential Scanning Calorimetry1 M+5-7°C[1][2]
Ribonuclease ACircular Dichroism1 M+4-6°C[2]
Lactate DehydrogenaseEnzyme Activity AssayVariousConcentration-dependent protection[3]
β-galactosidaseEnzyme Activity AssayVariousProtection in amorphous state[4]
L-asparaginaseEnzyme Activity AssayVariousProtection in amorphous state[4]

Table 2: Effect of Mannitol on Cell Viability under Osmotic Stress

Cell LineStressorMannitol ConcentrationOutcomeReference
Human Corneal Epithelial CellsHyperosmolar MediaNot specified as protectantProtects against hyperosmolarity-induced cell death[5]
PC12 cellsHigh Glucose50-150 mMServes as osmotic control, high concentrations can reduce viability[6]
Sinorhizobium fredii HH103Non-ionic osmotic stress400 mMInduces changes in gene expression and symbiotic traits[7]
HT22 murine hippocampal neuronal cellsHigh GlucoseNot specifiedUsed as an osmotic control to differentiate from glucose-specific effects[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the efficacy of osmolytes like mannitol.

Protein Stability Assays

Differential Scanning Calorimetry (DSC): This technique is used to measure the thermal stability of a protein by monitoring the heat capacity of a protein solution as a function of temperature.

  • Protocol:

    • Prepare protein solutions in a suitable buffer with and without the osmolyte (e.g., 1 M mannitol).

    • Load the protein solution and a matching buffer reference into the DSC instrument.

    • Scan a range of temperatures (e.g., 20°C to 100°C) at a constant rate.

    • The temperature at which the protein unfolds, resulting in a peak in heat absorption, is the melting temperature (Tm).

    • An increase in Tm in the presence of the osmolyte indicates stabilization.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary and tertiary structure of proteins. Thermal denaturation curves can be generated by monitoring the CD signal at a specific wavelength while increasing the temperature.

  • Protocol:

    • Prepare protein solutions in a suitable buffer with and without the osmolyte.

    • Place the sample in a cuvette in the CD spectrometer.

    • Monitor the CD signal at a wavelength sensitive to the protein's secondary structure (e.g., 222 nm for α-helical content) as the temperature is gradually increased.

    • The midpoint of the sigmoidal unfolding curve represents the Tm.

Cell Viability Assays

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • Seed cells in a multi-well plate and expose them to osmotic stress in the presence or absence of the osmolyte.

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm). Higher absorbance correlates with higher cell viability.[8][9]

Signaling Pathways and Experimental Workflows

Osmolytes can influence various cellular signaling pathways, particularly those related to stress response. Mannitol has been shown to impact several pathways, as depicted in the following diagrams. Due to the lack of specific research, a corresponding diagram for this compound's signaling effects cannot be provided.

Mannitol_Signaling_Pathway cluster_stress Osmotic Stress cluster_cell Cellular Response Osmotic Stress Osmotic Stress Mannitol Mannitol Osmotic Stress->Mannitol induces accumulation of Gene_Expression Altered Gene Expression Osmotic Stress->Gene_Expression triggers Cell_Membrane Cell Membrane Mannitol->Cell_Membrane maintains turgor pressure Protein_Stabilization Protein Stabilization Mannitol->Protein_Stabilization promotes Cell_Viability Enhanced Cell Viability Protein_Stabilization->Cell_Viability Gene_Expression->Cell_Viability

Caption: Mannitol's role in cellular response to osmotic stress.

Experimental_Workflow_Protein_Stability cluster_prep Sample Preparation cluster_analysis Analysis Protein_Solution Protein Solution Mixing Mix Protein_Solution->Mixing Osmolyte_Solution Osmolyte Solution (Mannitol or this compound) Osmolyte_Solution->Mixing DSC Differential Scanning Calorimetry (DSC) Mixing->DSC CD Circular Dichroism (CD) Mixing->CD Tm_Determination Determine Melting Temperature (Tm) DSC->Tm_Determination CD->Tm_Determination

Caption: Workflow for assessing protein stability with osmolytes.

Concluding Remarks

Mannitol is a well-established osmolyte that effectively stabilizes proteins and enhances cell viability under osmotic stress, as supported by a substantial body of experimental evidence. In contrast, while this compound, as a polyol, is expected to exhibit similar osmoprotective properties, there is a notable scarcity of direct experimental data to quantify its efficacy in comparison to mannitol. This knowledge gap presents a valuable opportunity for future research. A thorough investigation into the osmoprotective and protein-stabilizing capabilities of this compound would not only provide a more complete comparative picture but could also unveil novel applications for this less-explored sugar alcohol in the fields of drug formulation and biotechnology. Researchers are encouraged to undertake studies that directly compare the performance of these two osmolytes to elucidate the potentially unique advantages of each.

References

A Comparative Guide to Rhamnitol Quantification: Cross-Validation of HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development requiring precise and reliable measurement of rhamnitol, the choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is a critical decision. This guide provides an objective comparison of these two analytical techniques, supported by experimental data and detailed methodologies, to aid in selecting the most suitable method for your specific research needs.

Methodology Comparison

Both HPLC and GC-MS are powerful techniques for the quantification of small molecules like this compound, each with distinct advantages and considerations. HPLC is well-suited for a broad range of non-volatile and thermally sensitive compounds, often requiring minimal sample preparation. In contrast, GC-MS offers high separation efficiency and definitive structural information, making it a gold standard for identifying unknown volatile compounds. However, GC-MS typically necessitates derivatization for non-volatile analytes like this compound to increase their volatility.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a method for the quantitative determination of this compound using a reversed-phase HPLC system with UV detection, following derivatization to introduce a UV-absorbing chromophore.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Ultrapure water

  • This compound standard

  • Derivatization agent (e.g., 1-phenyl-3-methyl-5-pyrazolone, PMP)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in ultrapure water. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent.

  • Derivatization: To a known volume of the sample extract or standard, add the PMP derivatization agent and incubate at an elevated temperature (e.g., 70°C) for a specified time to ensure complete reaction.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic or gradient elution with a mixture of ACN and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

  • Analysis: Inject the derivatized samples and standards into the HPLC system. Quantify this compound by comparing the peak area of the sample to the calibration curve generated from the standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the quantification of this compound using GC-MS following a two-step derivatization process of methoximation and silylation.[1]

Instrumentation:

  • GC-MS system with a split/splitless injector, a capillary column, and a mass spectrometer detector.

  • Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

Reagents:

  • Pyridine

  • Methoxyamine hydrochloride (MeOx)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • This compound standard

Procedure:

  • Sample Preparation: Lyophilize aqueous samples to complete dryness to remove any water that could interfere with the derivatization reactions.[1]

  • Methoximation: Add a solution of MeOx in pyridine to the dried sample. Incubate at a controlled temperature (e.g., 37°C) with shaking to convert aldehyde and keto groups into oximes.[1] This step is crucial for reducing the number of isomers and byproducts.[1]

  • Silylation: Add MSTFA to the sample and incubate further at the same temperature.[1] This step replaces active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups, increasing the volatility of the analyte.[1]

  • GC-MS Conditions:

    • Injector Temperature: 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

    • Oven Temperature Program: Start at an initial temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).[2][3]

    • MS Transfer Line Temperature: 280°C.[2]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Analysis: Inject the derivatized sample into the GC-MS. Identify this compound based on its retention time and mass spectrum. Quantify using a calibration curve prepared from derivatized this compound standards.

Performance Comparison

The following table summarizes the expected performance characteristics for the quantification of this compound using HPLC and GC-MS, based on data from the analysis of similar compounds.

Performance MetricHPLCGC-MS
Linearity (R²) ≥ 0.999≥ 0.998
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.05 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.3 µg/mL0.1 - 1.0 µg/mL
Accuracy (% Recovery) 95 - 105%80 - 115%
Precision (% RSD) < 5%< 15%

Note: These values are representative and should be confirmed through rigorous in-house validation.

Visualizing the Workflow and Cross-Validation Logic

To better illustrate the experimental processes and the logic of cross-validation, the following diagrams are provided.

This compound Analysis Workflow cluster_HPLC HPLC Workflow cluster_GCMS GC-MS Workflow hplc_start Sample hplc_prep Extraction hplc_start->hplc_prep hplc_deriv PMP Derivatization hplc_prep->hplc_deriv hplc_analysis HPLC-UV Analysis hplc_deriv->hplc_analysis hplc_data Data Processing hplc_analysis->hplc_data gcms_start Sample gcms_lyo Lyophilization gcms_start->gcms_lyo gcms_methox Methoximation gcms_lyo->gcms_methox gcms_sily Silylation gcms_methox->gcms_sily gcms_analysis GC-MS Analysis gcms_sily->gcms_analysis gcms_data Data Processing gcms_analysis->gcms_data

Caption: Experimental workflows for HPLC and GC-MS analysis of this compound.

Cross-Validation Logic data_hplc HPLC Quantitative Results comparison Statistical Comparison (e.g., Bland-Altman, Correlation) data_hplc->comparison data_gcms GC-MS Quantitative Results data_gcms->comparison evaluation Method Agreement Evaluation comparison->evaluation conclusion Conclusion on Method Interchangeability evaluation->conclusion

Caption: Logical flow for the cross-validation of HPLC and GC-MS results.

Conclusion

The choice between HPLC and GC-MS for this compound quantification depends on the specific requirements of the analysis. HPLC offers a robust and straightforward method, particularly for routine quantification in a quality control environment. GC-MS, while requiring a more involved sample preparation with derivatization, provides higher specificity and is invaluable for structural confirmation and the analysis of complex mixtures.

For a comprehensive understanding of a sample, employing both techniques can be highly beneficial. Cross-validation of the results from both methods, as depicted in the logical workflow, ensures the highest level of confidence in the analytical data. Ultimately, the selection should be guided by the desired level of sensitivity, selectivity, and the nature of the sample matrix.

References

Rhamnitol vs. Sorbitol: A Comparative Guide to Their Roles in Microbial Stress Tolerance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms by which microorganisms tolerate environmental stress is paramount. Among the arsenal of protective molecules, sugar alcohols (polyols) like rhamnitol and sorbitol play a significant role. This guide provides an objective comparison of this compound and sorbitol in mediating microbial stress tolerance, supported by available experimental data, detailed methodologies, and pathway visualizations.

While direct comparative studies evaluating this compound and sorbitol under identical stress conditions within the same microbial species are limited, this guide synthesizes findings from independent research to offer valuable insights into their respective protective capabilities. The data presented herein is collated from studies on different microorganisms and under various stress types, a crucial consideration for interpretation.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the effects of rhamnose (the precursor to this compound, as direct data on this compound is scarce) and sorbitol on microbial stress tolerance.

Table 1: Rhamnose-Mediated Oxidative Stress Tolerance in Bacteroides thetaiotaomicron

ParameterConditionRhamnose-Utilizing CellsGlucose-Utilizing CellsReference
Endogenous H₂O₂ Production RateAerated Culture~11 nM/min~16.5 nM/min[1]
Zone of Inhibition by H₂O₂Agar Diffusion Assay~38 mmNot specified[2]

Table 2: Sorbitol-Mediated Osmotic Stress Tolerance in Zymomonas mobilis

OrganismStressor (Sucrose Concentration)Ethanol Production (g/L) with Sorbitol ProductionEthanol Production (g/L) without Sorbitol Production (Δgfo mutant)Reference
Zymomonas mobilis200 g/L~68.7~54.1[3]
Zymomonas mobilis250 g/L~69.9~45.8[3]
Zymomonas mobilis300 g/L~34.4~1.1[3]

Experimental Protocols

Detailed methodologies are crucial for interpreting the presented data and for designing future comparative experiments.

Oxidative Stress Tolerance Assay in Bacteroides thetaiotaomicron

This protocol is based on the methodology used to assess the impact of rhamnose metabolism on oxidative stress tolerance.[2]

1. Bacterial Strains and Growth Conditions:

  • Bacteroides thetaiotaomicron wild-type and mutant strains (e.g., rhaR-deficient) are used.

  • Bacteria are cultured anaerobically in a defined medium containing either glucose (DMG) or rhamnose (DMR) as the sole carbon source.

2. Hydrogen Peroxide (H₂O₂) Production Assay:

  • Anoxically grown cells are washed and resuspended in a suitable buffer.

  • The cell suspension is aerated, and glucose or rhamnose is provided as a carbon source.

  • The rate of endogenous H₂O₂ formation is measured over time. While the specific method for H₂O₂ quantification was not detailed in the reference, common methods include the use of fluorescent probes (e.g., Amplex Red) or colorimetric assays.[4]

3. H₂O₂ Sensitivity Assay (Agar Diffusion Method):

  • B. thetaiotaomicron is cultured on agar plates containing either glucose or rhamnose.

  • A sterile paper disk soaked with a known concentration of H₂O₂ is placed on the center of the agar plate.

  • The plates are incubated under anaerobic conditions.

  • The diameter of the zone of growth inhibition around the disk is measured to determine the sensitivity to H₂O₂.[2]

Osmotic Stress Tolerance Assay in Zymomonas mobilis

This protocol is adapted from studies investigating the role of sorbitol in osmotic stress tolerance in Zymomonas mobilis.[3][5]

1. Bacterial Strains and Culture Conditions:

  • Zymomonas mobilis wild-type and mutant strains (e.g., glucose-fructose oxidoreductase gene (gfo) disruptant) are used.

  • Bacteria are cultured in a rich medium (e.g., RMG containing yeast extract, glucose, and KH₂PO₄).[6]

  • For osmotic stress experiments, the medium is supplemented with high concentrations of sucrose (e.g., 200 g/L, 250 g/L, 300 g/L).[3]

2. Growth and Fermentation Analysis:

  • The growth of Z. mobilis strains under different sucrose concentrations is monitored by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals.

  • At the end of the fermentation, the concentrations of ethanol and sorbitol in the culture supernatant are determined using High-Performance Liquid Chromatography (HPLC).[3]

3. Stress Tolerance Test:

  • Seed cultures are inoculated into fresh medium containing the desired stressor (e.g., high sucrose concentration).

  • The cultures are incubated for a specific period (e.g., 12 hours).

  • The final OD₆₀₀ is measured and compared to control cultures grown without the stressor to evaluate the tolerance.[6]

Signaling Pathways and Biosynthetic Routes

The protective effects of this compound and sorbitol are intrinsically linked to their metabolic pathways.

This compound/Rhamnose Biosynthesis Pathway

This compound is the sugar alcohol derivative of rhamnose. The biosynthesis of L-rhamnose in prokaryotes typically starts from glucose-1-phosphate and involves a series of enzymatic reactions to produce TDP-L-rhamnose, a key precursor.

Rhamnose_Biosynthesis cluster_0 TDP-L-Rhamnose Biosynthesis G1P Glucose-1-Phosphate TDP_G TDP-D-Glucose G1P->TDP_G RmlA TDP_4k6dG TDP-4-keto-6-deoxy-D-Glucose TDP_G->TDP_4k6dG RmlB TDP_4kR TDP-4-keto-L-Rhamnose TDP_4k6dG->TDP_4kR RmlC TDP_R TDP-L-Rhamnose TDP_4kR->TDP_R RmlD This compound This compound TDP_R->this compound Reduction

Caption: Prokaryotic biosynthesis pathway of TDP-L-rhamnose, a precursor to this compound.

Sorbitol Biosynthesis Pathway

In many prokaryotes, sorbitol can be synthesized from glucose-6-phosphate via sorbitol-6-phosphate.

Sorbitol_Biosynthesis cluster_1 Sorbitol Biosynthesis G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase S6P Sorbitol-6-Phosphate F6P->S6P Sorbitol-6-Phosphate Dehydrogenase Sorbitol Sorbitol S6P->Sorbitol Sorbitol-6-Phosphate Phosphatase

Caption: A common prokaryotic pathway for the biosynthesis of sorbitol.

Conclusion

The available evidence suggests that both rhamnose (as a proxy for this compound) and sorbitol contribute to microbial stress tolerance, albeit through mechanisms that may be stress-specific. Rhamnose metabolism in Bacteroides thetaiotaomicron is associated with enhanced tolerance to oxidative stress, potentially by reducing the production of reactive oxygen species.[1][7] In contrast, sorbitol is a well-documented osmoprotectant in various microorganisms, including Zymomonas mobilis, where its accumulation helps maintain cell viability and metabolic function under high osmotic conditions.[3][5]

The lack of direct comparative studies highlights a significant knowledge gap. Future research should focus on side-by-side comparisons of this compound and sorbitol in the same microbial species under a range of stress conditions (osmotic, oxidative, thermal, etc.). Such studies, employing standardized and detailed experimental protocols, will be crucial for a definitive understanding of their relative efficacy and for harnessing their potential in industrial and therapeutic applications. The provided biosynthetic pathways offer a foundation for metabolic engineering approaches aimed at enhancing the production of these protective compounds to improve microbial robustness.

References

A Comparative Guide to Rhamnitol Quantification Methods: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of rhamnitol, a sugar alcohol with growing interest as a biomarker, is crucial for reliable study outcomes. This guide provides an objective comparison of the leading analytical methods for this compound quantification, supported by experimental data to aid in the selection of the most suitable technique for your research needs.

Comparison of Quantitative Performance

The selection of a quantification method often depends on a balance between sensitivity, specificity, throughput, and cost. Below is a summary of the key performance parameters for the most common this compound quantification techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and Enzymatic Assays.

MethodAnalyte (Matrix)Linearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (%RSD)
GC-MS Terpinen-4-ol, 1,8-cineole, (−)-α-bisabolol0.10–10.00 μg/mLNot specifiedNot specified98.3–101.6%≤ 2.56% (Intra- & Inter-day)[1]
UPLC-MS/MS Mannitol (Urine)up to 1000 µg/mL2 µg/mL10 µg/mL94.8–97.5% (Between-run)1.9–4.7% (Between-run)[2]
Rhamnolipids0.1 to 100 μg/mL0.05-0.1 µg/mL0.1-0.5 µg/mLValidated according to FDA guidelinesValidated according to FDA guidelines[3][4]
Capillary Electrophoresis Sorbitol and XylitolNot specified15 µM (Sorbitol), 27 µM (Xylitol)Not specifiedNot specifiedNot specified[5]
Fructose and Glucose (Honey)Not specifiedng/mL rangeng/mL rangeNot specified~0.5% (Migration time), 2.5-4.4% (Peak area)[6]
Enzymatic Assay D-Mannitol0.007 to 3 mM7 µMNot specifiedNot specifiedNot specified[7][8]
D-Glucose/D-Fructose6.1 to 2000 mg/L (Glucose)2.3 mg/L (Glucose)6.1 mg/L (Glucose)101-102%< 6%

Note: Data for closely related sugar alcohols (mannitol) or rhamnose-containing compounds (rhamnolipids) are included where direct this compound data is limited. Method performance can vary based on the specific instrument, experimental conditions, and sample matrix.

Experimental Workflows and Methodologies

A general workflow for the quantification of this compound in biological samples involves sample preparation, analytical separation and detection, and data analysis. The specific steps can vary significantly between methods.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis Sample Biological Sample (e.g., Urine, Plasma, Culture Supernatant) Extraction Extraction/Precipitation Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization If required Chromatography Chromatographic Separation (GC or LC) or Electrophoresis (CE) Extraction->Chromatography Enzymatic Enzymatic Reaction & Photometric Reading Extraction->Enzymatic Derivatization->Chromatography Detection Mass Spectrometry (MS) or other detectors Chromatography->Detection Quantification Quantification against Calibration Curve Detection->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation

A generalized workflow for this compound quantification.

Detailed Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Gas Chromatography-Mass Spectrometry (GC-MS) for Alditol Acetate Derivatives

This method is suitable for the analysis of sugar alcohols like this compound after a two-step derivatization process to increase volatility.

a. Sample Preparation and Derivatization: [9]

  • Reduction: Dissolve 2 mg of the sugar sample in 60 µL of 10 mg/mL sodium borohydride in n-methylimidazole and 250 µL of water. Heat the mixture at 37°C for 90 minutes. Stop the reaction by adding 20 µL of glacial acetic acid.

  • Acetylation: After cooling to room temperature, add 600 µL of acetic anhydride and heat at 37°C for 45 minutes.

  • Quenching: Stop the reaction by freezing the samples at -15°C for 15 minutes. Carefully quench the reaction by the dropwise addition of 2.5 mL of water.

  • Extraction: Extract the alditol acetate derivatives with a suitable organic solvent (e.g., chloroform). The final concentration should be approximately 1.33 mg/mL in the solvent.

b. GC-MS Analysis:

  • GC System: Agilent 7890A GC or equivalent.

  • Column: Rtx-225, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Oven Program: Initial temperature of 40°C, ramp to 240°C at a rate of 4°C/min, and hold at 240°C for 5 minutes.

  • Injector and Detector Temperatures: 240°C and 280°C, respectively.

  • Carrier Gas: Helium at a flow rate of 1.8 mL/min.

  • MS System: JEOL JMS-700 or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Sugar Alcohols

This method, validated for mannitol in urine, can be adapted for this compound quantification in biological fluids.[2][10]

a. Sample Preparation:

  • Dilute urine samples 1:10 with a solution containing isotopically labeled internal standards.

  • Vortex mix the samples.

  • Transfer a 200 µL aliquot into a glass vial for injection.

b. UPLC-MS/MS Analysis:

  • UPLC System: Waters Acquity UPLC system or equivalent.

  • Column: ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase: A linear gradient of acetonitrile and water with 2 mM ammonium formate.

  • Flow Rate: 200 µL/min.

  • Column Temperature: 40°C.

  • MS/MS System: Waters Xevo TQS-Micro triple quadrupole mass spectrometer or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.

Capillary Electrophoresis (CE) for Sugars

This protocol is for the analysis of derivatized sugars using fluorescence detection, which offers high sensitivity.[6]

a. Sample Preparation and Derivatization:

  • Label the sugar standards and honey sugars with 8-aminopyrene-1,3,6-trisulfonic acid (APTS) for fluorescence detection.

b. CE Analysis:

  • CE System: Agilent 7100 Capillary Electrophoresis system or equivalent.

  • Capillary: Fused-silica capillary, 65 cm total length (50 cm effective length), 50 µm i.d.

  • Background Electrolyte (BGE): 25 mM ammonium acetate (pH 4.5) with 0.3% polyethylene oxide (PEO).

  • Injection: Hydrodynamic injection at 50 mbar for 2 seconds.

  • Separation Voltage: -30 kV.

  • Detection: LED-induced fluorescence detector with excitation at 480 nm and emission at 520 nm.

Enzymatic Assay for D-Mannitol

This protocol is based on commercially available kits for D-mannitol and can likely be adapted for this compound if a specific this compound dehydrogenase is available.

a. Principle: D-mannitol is oxidized by mannitol dehydrogenase in the presence of NAD+, producing D-fructose and NADH. The resulting NADH reduces a formazan dye, leading to a color change that is proportional to the D-mannitol concentration and can be measured spectrophotometrically.[3][11]

b. Assay Protocol (based on a generic kit): [3]

  • Standard Curve Preparation: Prepare a dilution series of the D-Mannitol Standard to generate concentrations from 0 to 10 nmol/well. Adjust the volume of each well to 50 µl with Assay Buffer.

  • Sample Preparation: Homogenize solid samples or use liquid samples directly. Add 1-50 µl of the sample to a 96-well plate and adjust the final volume to 50 µl with Assay Buffer.

  • Reaction Mix: Prepare a reaction mix containing Mannitol Assay Buffer, Mannitol Enzyme Mix, and Mannitol Substrate Mix. Add 50 µl of the reaction mix to each well containing the standard and samples.

  • Incubation and Measurement: Incubate the plate at room temperature for approximately 20-30 minutes, protected from light. Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Subtract the background reading from all sample and standard readings. Plot the standard curve and determine the mannitol concentration in the samples from the curve.

Conclusion

The choice of a this compound quantification method should be guided by the specific requirements of the study. LC-MS/MS offers a superb combination of high sensitivity, specificity, and accuracy, making it a gold standard for complex biological matrices. GC-MS is a robust and reliable technique, particularly when high chromatographic resolution is needed, though it requires a derivatization step. Capillary Electrophoresis provides high separation efficiency and is suitable for charged or derivatized analytes, offering a good alternative to chromatography. Enzymatic assays , when available for the specific target, offer high throughput and simplicity, making them ideal for screening large numbers of samples, although they may lack the specificity of mass spectrometry-based methods. For all methods, proper validation is paramount to ensure the generation of reliable and reproducible data.

References

A Comparative Guide to Rhamnitol Biosynthesis in Engineered Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of rhamnitol biosynthesis across different bacterial strains, with a focus on the underlying metabolic pathways, quantitative production data, and the experimental methods used for analysis. This compound, a sugar alcohol derived from rhamnose, and its precursors are of significant interest in various biotechnological and pharmaceutical applications, including the synthesis of antiviral compounds and as components of biosurfactants. Understanding the nuances of its biosynthesis in different microbial hosts is crucial for optimizing production and developing novel applications.

Quantitative Comparison of this compound Precursor Biosynthesis

The biosynthesis of this compound proceeds via the reduction of its precursor, L-rhamnose. In bacteria, L-rhamnose is synthesized as an activated nucleotide sugar, deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose). The intracellular concentration of this key precursor and the subsequent production of rhamnose-containing compounds, such as rhamnolipids, serve as reliable indicators of the biosynthetic potential of a given bacterial strain. The following table summarizes key quantitative data for three commonly studied bacterial systems: Pseudomonas aeruginosa, a natural high-producer of rhamnolipids; Pseudomonas putida, a non-pathogenic and metabolically versatile host; and engineered Escherichia coli, a well-established workhorse for metabolic engineering.

ParameterPseudomonas aeruginosaPseudomonas putida (engineered)Escherichia coli (engineered)
Intracellular dTDP-L-rhamnose Concentration ~2.0 mM[1]~3.5 mM[1]~4.0 mM[1]
Rhamnolipid Titer (proxy for rhamnose biosynthesis) High (strain dependent)Up to 3 g/L[2]Up to 0.64 g/L[3][4]
Key Regulatory Feature of Rhamnose Biosynthesis Quorum-sensing (RhlR) dependentPrimarily for lipopolysaccharide (LPS) synthesis; expression can be engineered.Primarily for lipopolysaccharide (LPS) synthesis; requires heterologous expression of pathway genes for high-level production.

This compound Biosynthesis Pathway and Its Regulation

The biosynthesis of dTDP-L-rhamnose from glucose-1-phosphate is a conserved four-step enzymatic pathway in many bacteria. The enzymes involved are Glucose-1-phosphate thymidylyltransferase (RmlA), dTDP-D-glucose 4,6-dehydratase (RmlB), dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC), and dTDP-4-keto-L-rhamnose reductase (RmlD). These enzymes are typically encoded by the rmlBDAC operon.[5][6][7]

Rhamnitol_Biosynthesis_Pathway cluster_enzymes Enzymatic Conversions G1P Glucose-1-Phosphate dTDP_Glc dTDP-D-Glucose G1P->dTDP_Glc dTTP dTDP_Keto_Glc dTDP-4-keto-6-deoxy-D-Glucose dTDP_Glc->dTDP_Keto_Glc dTDP_Keto_Rha dTDP-4-keto-L-Rhamnose dTDP_Keto_Glc->dTDP_Keto_Rha dTDP_Rha dTDP-L-Rhamnose dTDP_Keto_Rha->dTDP_Rha NADPH This compound This compound dTDP_Rha->this compound RmlA RmlA RmlB RmlB RmlC RmlC RmlD RmlD Reducer Reducer

Fig. 1: General biosynthetic pathway of this compound from Glucose-1-Phosphate.

A key differentiator between these bacterial strains lies in the regulation of the rmlBDAC operon.

  • In Pseudomonas aeruginosa , the expression of the rmlBDAC operon is tightly controlled by the RhlR quorum-sensing transcriptional regulator.[5][6][7] This means that the biosynthesis of dTDP-L-rhamnose is linked to cell population density, being highly induced at later stages of growth when rhamnolipids are actively produced.

  • In Pseudomonas putida and Escherichia coli , the native rml operon is primarily utilized for the synthesis of lipopolysaccharides (LPS), a component of the outer membrane, and its expression is generally lower than in P. aeruginosa during rhamnolipid production.[8] For high-level production of this compound or rhamnolipids in these hosts, the rml genes, often from a high-producing strain like P. aeruginosa, are typically overexpressed using strong, inducible promoters.[2]

Regulatory_Comparison cluster_Pa Pseudomonas aeruginosa cluster_PpEc Pseudomonas putida / Escherichia coli (engineered) QS Quorum Sensing (High Cell Density) RhlR RhlR QS->RhlR activates rml_Pa rmlBDAC operon RhlR->rml_Pa induces Rha_Pa High dTDP-L-Rhamnose Production rml_Pa->Rha_Pa Inducer Inducer (e.g., IPTG) Promoter Inducible Promoter (e.g., Ptac) Inducer->Promoter activates rml_PpEc rmlBDAC operon (heterologous) Promoter->rml_PpEc drives expression Rha_PpEc High dTDP-L-Rhamnose Production rml_PpEc->Rha_PpEc

Fig. 2: Simplified comparison of rmlBDAC operon regulation.

Experimental Protocols

Accurate quantification of this compound and its precursors is essential for comparative studies. Below are detailed methodologies for key experiments.

Quantification of Intracellular dTDP-L-Rhamnose by HPLC-MS/MS

This method allows for the precise measurement of the key precursor to this compound.

1. Sample Preparation (Cell Lysate) a. Grow bacterial cultures to the desired optical density (e.g., mid-exponential or stationary phase). b. Harvest a defined volume of culture by centrifugation at 4°C. c. Quench metabolism by rapidly resuspending the cell pellet in a cold extraction solvent (e.g., 60% ethanol or a chloroform/methanol/water mixture). d. Lyse the cells using methods such as sonication or bead beating while maintaining cold conditions. e. Centrifuge the lysate to remove cell debris and collect the supernatant containing intracellular metabolites. f. Filter the supernatant through a 0.22 µm filter before analysis.

2. HPLC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 50 x 2.1 mm, 1.7 µm) is commonly used.[9]

    • Mobile Phase A: 10 mM ammonium formate in water.[9]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to separate the polar dTDP-L-rhamnose from other cellular components. A typical gradient might start at 10% B, increasing to 90% B over several minutes.

    • Flow Rate: 0.3 mL/min.[9]

    • Injection Volume: 5 µL.[9]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is suitable for detecting the negatively charged phosphate groups of dTDP-L-rhamnose.

    • Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for dTDP-L-rhamnose should be monitored to ensure high selectivity and sensitivity.

Quantification of Rhamnolipids by Orcinol Assay (as a proxy for rhamnose production)

This colorimetric method provides a rapid estimation of total rhamnose content in a sample, often used for screening and relative quantification of rhamnolipids.

1. Sample Preparation a. Centrifuge the bacterial culture to pellet the cells. b. Collect the cell-free supernatant. c. Extract the rhamnolipids from the supernatant using an organic solvent such as ethyl acetate. d. Evaporate the organic solvent to obtain the crude rhamnolipid extract. e. Resuspend the extract in a known volume of water or a suitable buffer.

2. Orcinol Reaction a. Prepare a fresh orcinol reagent (e.g., 0.19% orcinol in 53% sulfuric acid). b. Mix a small volume of the rhamnolipid extract with the orcinol reagent. c. Heat the mixture at 80°C for 30 minutes. d. Cool the samples to room temperature. e. Measure the absorbance at 421 nm using a spectrophotometer.[10]

3. Quantification a. Generate a standard curve using known concentrations of L-rhamnose. b. Determine the rhamnose concentration in the samples by comparing their absorbance to the standard curve.

Fig. 3: General experimental workflow for analyzing this compound precursors.

Conclusion

The comparative analysis of this compound biosynthesis in Pseudomonas aeruginosa, Pseudomonas putida, and Escherichia coli reveals distinct advantages and challenges for each system. P. aeruginosa serves as a natural benchmark with its efficient, quorum-sensing regulated pathway. However, its pathogenic nature limits its industrial applicability. Engineered P. putida emerges as a promising host, demonstrating high production titers and a non-pathogenic background. Engineered E. coli, while requiring more extensive genetic modification, offers a well-understood and highly manipulable platform for this compound and rhamnolipid production. The choice of the optimal bacterial strain for this compound biosynthesis will ultimately depend on the specific application, balancing factors such as production yield, genetic tractability, and safety considerations. The provided experimental protocols offer a robust framework for researchers to quantitatively assess and compare the performance of these and other bacterial strains for the production of this valuable sugar alcohol.

References

A Framework for Inter-Laboratory Comparison of Rhamnitol Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and comparability of analytical data is paramount. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of rhamnitol analysis, a crucial component in various research and development pipelines.

This document outlines standardized experimental protocols for two common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—and provides a clear structure for data presentation and evaluation. The objective is to enable laboratories to assess their performance, identify potential discrepancies, and ultimately improve the reliability of this compound quantification.

Introduction to Inter-laboratory Comparison

Inter-laboratory comparisons, also known as proficiency testing or round-robin studies, are essential for quality assurance in analytical laboratories. They provide an objective means of assessing the performance of a laboratory by comparing its results with those of other laboratories. Participation in such studies is often a requirement for laboratory accreditation to standards like ISO/IEC 17025.

The statistical analysis of data from inter-laboratory comparisons is crucial for a meaningful evaluation. The z-score is a widely accepted statistical tool for this purpose, providing a standardized measure of a laboratory's performance against the consensus value from all participating laboratories. A z-score is calculated to measure the deviation of a single test result from the mean, in terms of the number of standard deviations. According to ISO 13528:2022, z-scores are typically interpreted as follows:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance

  • |z| ≥ 3: Unsatisfactory performance

Analytical Methodologies

This guide proposes two well-established methods for the quantification of this compound. Participating laboratories may choose to perform either or both methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.

2.1.1. Experimental Protocol: GC-MS

  • Sample Preparation (Plasma/Serum):

    • To 100 µL of plasma or serum, add 400 µL of a cold extraction solution (e.g., methanol:water, 80:20, v/v) containing an internal standard (e.g., stable isotope-labeled this compound or a structurally similar sugar alcohol not present in the sample).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 80°C for 20 minutes to protect the carbonyl groups.

    • Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 70°C for 1 hour to form trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound-TMS and the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of polar, non-volatile compounds in complex matrices without the need for derivatization.

2.2.1. Experimental Protocol: LC-MS

  • Sample Preparation (Plasma/Serum):

    • To 100 µL of plasma or serum, add 400 µL of cold acetonitrile containing an internal standard (e.g., stable isotope-labeled this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new vial for injection.

  • LC-MS Analysis:

    • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

    • Column: A column suitable for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) or a mixed-mode column.

    • Mobile Phase A: Water with a volatile additive (e.g., 10 mM ammonium formate or 0.1% formic acid).

    • Mobile Phase B: Acetonitrile with the same volatile additive.

    • Gradient: A suitable gradient to retain and elute this compound (e.g., start at 95% B, decrease to 40% B over 5 minutes, hold for 2 minutes, and then return to initial conditions).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and the internal standard.

In-House Quality Control Materials

Due to the current lack of commercially available certified reference materials (CRMs) for this compound, participating laboratories will need to prepare in-house quality control (QC) materials.

3.1. Preparation of In-House QC Materials

  • Source of this compound: Obtain a high-purity analytical standard of this compound from a reputable supplier.

  • Matrix Selection: Use a pooled human serum or plasma matrix that has been tested and confirmed to have no detectable endogenous this compound.

  • Spiking: Prepare at least two levels of QC materials (low and high concentrations) by spiking the matrix with known amounts of the this compound standard.

  • Homogenization and Aliquoting: Thoroughly mix the spiked matrix to ensure homogeneity and aliquot into single-use vials.

  • Storage: Store the QC materials at -80°C until use.

  • Characterization: The coordinating laboratory should thoroughly characterize the prepared QC materials to establish the assigned value and its uncertainty. This involves repeated analysis using a validated in-house method.

Data Presentation and Comparison

Participating laboratories should report their quantitative results for the provided QC samples. The data will be compiled and analyzed by the coordinating body. The following tables provide a template for data submission and the final comparison report.

Table 1: Participant Laboratory Information

Laboratory IDAnalytical MethodInstrument Model
Lab-001GC-MSAgilent 7890B/5977B
Lab-002LC-MSWaters Acquity/Xevo TQ-S
.........

Table 2: this compound Quantification Results for QC Sample 1 (Low Concentration)

Laboratory IDReported Concentration (µg/mL)Assigned Value (µg/mL)Standard Deviation for Proficiency Assessmentz-score
Lab-001
Lab-002
...

Table 3: this compound Quantification Results for QC Sample 2 (High Concentration)

Laboratory IDReported Concentration (µg/mL)Assigned Value (µg/mL)Standard Deviation for Proficiency Assessmentz-score
Lab-001
Lab-002
...

Experimental Workflow and Signaling Pathways

To visualize the overall process of this inter-laboratory comparison, the following workflow diagram is provided.

InterLab_Comparison_Workflow cluster_preparation Phase 1: Preparation cluster_analysis Phase 2: Analysis by Participating Laboratories cluster_evaluation Phase 3: Data Evaluation and Reporting A Source High-Purity This compound Standard B Prepare In-House QC Materials (Low and High Concentrations) A->B C Characterize QC Materials (Assign Value and Uncertainty) B->C D Distribute QC Samples to Participating Laboratories C->D E Receive and Store QC Samples D->E F Perform Sample Preparation (Protein Precipitation) E->F G Analyze by GC-MS or LC-MS (as per protocol) F->G H Quantify this compound Concentration G->H I Submit Results to Coordinating Body H->I J Collect and Compile Data from all Laboratories I->J K Perform Statistical Analysis (Calculate z-scores) J->K L Generate Inter-Laboratory Comparison Report K->L M Distribute Report to Participants L->M

Inter-laboratory comparison workflow for this compound analysis.

By adhering to the protocols and framework outlined in this guide, participating laboratories can contribute to a valuable assessment of the state of this compound analysis, fostering greater confidence and consistency in research and development outcomes.

Rhamnitol as a Reference Standard in Carbohydrate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the precise quantification of carbohydrates, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results. Rhamnitol, a sugar alcohol, presents itself as a viable candidate for this crucial role. This guide provides a comparative overview of this compound against other commonly used internal standards—sorbitol, mannitol, and xylitol—to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

Performance Comparison of Internal Standards

An ideal internal standard should be chemically similar to the analytes of interest, stable throughout the analytical process, and absent in the original sample. It should also be chromatographically resolved from the analytes. The following table summarizes the performance characteristics of this compound and its alternatives based on available data. Direct comparative studies focusing on this compound are limited; therefore, some of the data for alternatives are presented from studies where they were the primary focus.

FeatureThis compoundSorbitolMannitolXylitol
Chemical Structure 6-deoxy-L-mannitolD-glucitolD-mannitol(2R,3r,4S)-pentane-1,2,3,4,5-pentaol
Molar Mass ( g/mol ) 166.17182.17182.17152.15
Typical Derivatization Acetylation, SilylationAcetylation, SilylationAcetylation, SilylationAcetylation, Silylation
Natural Abundance Reported in some plants (e.g., Malus) but generally low[1].Present in various fruits and berries.Found in plants, algae, and fungi.Occurs naturally in many fruits and vegetables.
GC-MS Compatibility Good, requires derivatization.Good, requires derivatization.Good, requires derivatization.Good, requires derivatization.
HPLC Compatibility Good, can be analyzed directly or with derivatization.Good, can be analyzed directly or with derivatization.Good, can be analyzed directly or with derivatization.Good, can be analyzed directly or with derivatization.
Reported Recovery Data from direct comparative studies is limited.68-119% (as trimethylsilyl derivative in GC-MS)[2].89.8-109.5% (in HPLC-ELSD)[3].Good recovery reported in various studies[4][5].
Reported Precision (RSD%) Data from direct comparative studies is limited.<15% (in GC-MS)[3].<15% (in HPLC-ELSD)[3].<5% (in HPLC-CAD)[6].
Chemical Stability Expected to be stable under typical analytical conditions.Good thermal stability[7].Shows some degradation under prolonged thermal stress[7].Generally stable.

Key Considerations for Selection

  • Natural Occurrence: The primary advantage of this compound lies in its relatively low natural abundance in many biological and pharmaceutical samples compared to more common sugar alcohols like sorbitol and mannitol. This minimizes the risk of interference from endogenous levels of the standard.

  • Chromatographic Resolution: The choice of internal standard heavily depends on the specific sample matrix and the chromatographic method employed. It is crucial to ensure baseline separation of the internal standard from all analytes of interest. For instance, in the analysis of samples containing both sorbitol and mannitol, using either as an internal standard would be inappropriate.

  • Chemical Similarity and Derivatization Efficiency: As a 6-deoxyhexitol, this compound shares structural similarities with hexoses and other sugar alcohols, making it likely to behave similarly during extraction and derivatization steps, which is a key characteristic of a good internal standard.

Experimental Protocols

A common method for the analysis of neutral carbohydrates is Gas Chromatography-Mass Spectrometry (GC-MS) of their alditol acetate derivatives. The following is a representative protocol.

Protocol: GC-MS Analysis of Neutral Sugars as Alditol Acetates

1. Sample Hydrolysis:

  • To approximately 5 mg of a dried carbohydrate-containing sample, add 0.5 mL of 2 M trifluoroacetic acid (TFA).
  • Heat the mixture at 121°C for 2 hours to hydrolyze polysaccharides into monosaccharides.
  • Cool the sample and evaporate the TFA under a stream of nitrogen.

2. Reduction to Alditols:

  • Dissolve the hydrolyzed sample in 1 mL of a reducing solution (e.g., 0.5 M sodium borohydride in DMSO).
  • Add 20 µL of 15 M ammonia to catalyze the reaction.
  • Incubate at 40°C for 90 minutes to reduce the monosaccharides to their corresponding alditols.
  • Stop the reaction by adding 100 µL of glacial acetic acid.

3. Acetylation:

  • Evaporate the sample to dryness.
  • Add 0.5 mL of acetic anhydride and 0.5 mL of pyridine.
  • Heat at 100°C for 1 hour to acetylate the hydroxyl groups.
  • Evaporate the acetic anhydride and pyridine under nitrogen.

4. Extraction:

  • Partition the acetylated sample between 1 mL of dichloromethane (DCM) and 1 mL of water.
  • Vortex and centrifuge to separate the layers.
  • Transfer the lower DCM layer containing the alditol acetates to a clean vial.
  • Repeat the extraction of the aqueous layer with another 1 mL of DCM and combine the DCM fractions.
  • Dry the pooled DCM extract over anhydrous sodium sulfate.

5. GC-MS Analysis:

  • Inject 1 µL of the final extract into the GC-MS system.
  • GC Column: A medium polarity column, such as a (5%-phenyl)-methylpolysiloxane phase (e.g., DB-5 or equivalent), is typically used.
  • Temperature Program:
  • Initial temperature: 60°C, hold for 1 min.
  • Ramp 1: 20°C/min to 180°C.
  • Ramp 2: 5°C/min to 270°C, hold for 5 min.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-600.

Internal Standard Addition: The internal standard (e.g., this compound) should be added to the sample at a known concentration before the hydrolysis step to account for variations throughout the entire procedure.

Visualizing the Workflow and Logic

To better illustrate the analytical process and the decision-making involved in selecting an internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample + Internal Standard Hydrolysis Acid Hydrolysis (e.g., TFA) Sample->Hydrolysis Reduction Reduction (e.g., NaBH4) Hydrolysis->Reduction Acetylation Acetylation (e.g., Acetic Anhydride) Reduction->Acetylation Extraction Liquid-Liquid Extraction Acetylation->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Processing & Quantification GCMS->Data

GC-MS workflow for alditol acetate analysis.

internal_standard_selection Start Select Internal Standard Absent Is it absent in the sample matrix? Start->Absent Similar Is it chemically similar to the analytes? Absent->Similar Yes Unsuitable Unsuitable - Re-evaluate Absent->Unsuitable No Stable Is it stable throughout the procedure? Similar->Stable Yes Similar->Unsuitable No Resolved Is it chromatographically resolved? Stable->Resolved Yes Stable->Unsuitable No Suitable Suitable Internal Standard Resolved->Suitable Yes Resolved->Unsuitable No

Decision tree for internal standard selection.

Conclusion

References

A Researcher's Guide to the Statistical Comparison of Rhamnitol Levels

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the statistical analysis and experimental methodologies required for comparing Rhamnitol levels between different sample groups.

Data Presentation for Comparative Analysis

Effective data presentation is paramount for clear interpretation and comparison. All quantitative data on this compound levels should be summarized in a structured table.

Table 1: Comparative this compound Levels Across Sample Groups

GroupSample IDThis compound Concentration (µg/mL)MeanStandard Deviation
Control C0110.210.50.43
C0210.8
C0310.5
Treatment A T-A0115.715.50.36
T-A0215.2
T-A0315.6
Treatment B T-B0112.112.30.29
T-B0212.5
T-B0312.3

Statistical Methodologies for Comparing this compound Levels

Workflow for Statistical Analysis

cluster_start cluster_decision cluster_two_groups cluster_multi_groups cluster_end start This compound Level Data decision Number of Groups to Compare? start->decision normality_check1 Check for Normality (e.g., Shapiro-Wilk test) decision->normality_check1 Two normality_check2 Check for Normality (e.g., Shapiro-Wilk test) decision->normality_check2 > Two ttest Student's t-test (Parametric) end Statistically Significant Difference? ttest->end mannwhitney Mann-Whitney U Test (Non-parametric) mannwhitney->end normality_check1->ttest Normal normality_check1->mannwhitney Not Normal anova ANOVA (Parametric) posthoc Post-hoc Tests (e.g., Tukey's HSD) anova->posthoc kruskal Kruskal-Wallis Test (Non-parametric) kruskal->end normality_check2->anova Normal normality_check2->kruskal Not Normal posthoc->end

Statistical test selection workflow.

Comparing Two Groups:

For comparing the means of this compound levels between two experimental groups (e.g., control vs. treatment), the Student's t-test is commonly employed.[1][2][3] This test determines if there is a statistically significant difference between the two groups.[2] It is important to distinguish between an independent (unpaired) samples t-test , used when the two groups are independent, and a paired samples t-test , used when the measurements are taken from the same subjects at different times (e.g., before and after treatment).[2][3]

A critical assumption for the t-test is that the data from both groups are approximately normally distributed.[2][4] This can be assessed using tests like the Shapiro-Wilk test.[4][5] If the data significantly deviates from a normal distribution, a non-parametric alternative such as the Mann-Whitney U test should be used.[4]

Comparing More Than Two Groups:

When comparing this compound levels across three or more groups, using multiple t-tests is not appropriate as it increases the probability of a Type I error (false positive). Instead, Analysis of Variance (ANOVA) should be used.[1][3][6]

  • One-Way ANOVA is used when you have one independent variable with more than two levels (e.g., control, treatment A, treatment B).[1]

  • Two-Way ANOVA is used to evaluate the effect of two independent variables on a dependent variable.[1]

ANOVA will indicate if there is a significant difference somewhere among the groups, but it will not specify which groups are different from each other.[1] To identify the specific group differences, post-hoc tests such as Tukey's Honestly Significant Difference (HSD) test are necessary.[1][6]

Similar to the t-test, ANOVA assumes normality of the data.[5] If this assumption is violated, the non-parametric Kruskal-Wallis test should be performed.[5]

Experimental Protocol for this compound Quantification

The following is a representative protocol for the quantitative analysis of this compound in plasma samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Plasma samples

  • Internal Standard (e.g., Adonitol)

  • Acetonitrile, Isopropanol, Water (HPLC grade)

  • Methoxyamine hydrochloride in pyridine

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 30 µL of plasma in a microcentrifuge tube, add 2 µL of the internal standard solution.

    • Add 1 mL of a cold (-20°C) extraction solvent mixture of acetonitrile:isopropanol:water (3:3:2 v/v/v).

    • Vortex the mixture for 10 seconds and incubate on ice for 5 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Dry the supernatant completely using a vacuum concentrator.

  • Derivatization:

    • To the dried residue, add 20 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.

    • Incubate at 37°C for 90 minutes with shaking.

    • Add 80 µL of MSTFA with 1% TMCS.

    • Incubate at 37°C for 30 minutes with shaking.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (example):

      • Inlet temperature: 250°C

      • Oven program: Start at 60°C, hold for 1 min, ramp to 325°C at 10°C/min, hold for 10 min.

      • Carrier gas: Helium at a constant flow rate.

    • MS Conditions (example):

      • Ion source temperature: 230°C

      • Quadrupole temperature: 150°C

      • Scan mode: Full scan from m/z 50-600.

  • Quantification:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Quantify the amount of this compound by comparing the peak area of the analyte to the peak area of the internal standard and referencing a calibration curve prepared with known concentrations of this compound.

Relevant Metabolic Pathway

While a direct signaling pathway for this compound in mammalian cells is not well-defined, it is a sugar alcohol and its metabolism is related to the Polyol Pathway . This pathway is involved in the metabolism of glucose to fructose through a sorbitol intermediate and is relevant in the context of sugar alcohol metabolism.

cluster_polyol Polyol Pathway cluster_glycolysis Glycolysis Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Fructose_6_P Fructose-6-Phosphate Fructose->Fructose_6_P Hexokinase

The Polyol Pathway of sugar alcohol metabolism.

References

Safety Operating Guide

Safe Disposal of Rhamnitol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and laboratory personnel must handle Rhamnitol with care, treating it as a substance of unknown toxicity due to the current lack of comprehensive hazard data. While structurally similar to compounds generally considered non-hazardous, the absence of specific safety information necessitates a cautious approach to its disposal. Adherence to established laboratory safety protocols and institutional waste management policies is paramount.

This compound Disposal Protocol

The following step-by-step procedure outlines the recommended process for the proper disposal of this compound from a laboratory setting. This protocol is designed to prioritize safety and ensure compliance with standard chemical hygiene practices.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including safety goggles, a lab coat, and nitrile gloves, when handling this compound.

2. Waste Segregation and Collection:

  • Solid this compound Waste:

    • Collect solid this compound waste in a dedicated, clearly labeled, and sealable container.

    • The container should be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).

    • Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Solutions Containing this compound:

    • Collect aqueous solutions of this compound in a designated, leak-proof, and clearly labeled waste container.

    • The container should be appropriate for liquid chemical waste and have a secure screw-top cap.

    • Do not dispose of this compound solutions down the drain.

3. Labeling of Waste Containers:

  • Label the waste container clearly with the following information:

    • "Waste this compound"

    • The concentration (if in solution)

    • The date of accumulation

    • The name of the principal investigator or research group

    • Any known associated hazards (in this case, "Toxicity Unknown")

4. Storage of Waste:

  • Store the sealed this compound waste container in a designated satellite accumulation area (SAA) or your laboratory's designated chemical waste storage area.

  • Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.

5. Arrangement for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the this compound waste.

  • Provide the EHS department with all necessary information about the waste, including its name and the fact that its toxicity is not fully known.

  • Follow all institutional procedures for chemical waste pickup and disposal.

6. Documentation:

  • Maintain a log of the this compound waste generated, including the amount and date of disposal.

Summary of this compound Properties and Disposal Information

ParameterInformationSource
Chemical Name This compoundN/A
CAS Number 1114-16-5N/A
Hazard Classification No data availableN/A
Recommended Disposal Method Treat as hazardous waste; dispose of via a licensed chemical waste contractor.N/A
Personal Protective Equipment Safety goggles, lab coat, glovesN/A

Logical Workflow for this compound Disposal Decision

Rhamnitol_Disposal_Workflow start Start: this compound Waste Generated assess_hazard Assess Hazard Information start->assess_hazard sds_check Consult Safety Data Sheet (SDS) for this compound assess_hazard->sds_check hazard_data_available Is Hazard Data Available? sds_check->hazard_data_available is_hazardous Is it Classified as Hazardous? hazard_data_available->is_hazardous Yes treat_as_hazardous Treat as Hazardous Waste of Unknown Toxicity hazard_data_available->treat_as_hazardous No/Unknown is_hazardous->treat_as_hazardous Yes non_hazardous_disposal Follow Institutional Guidelines for Non-Hazardous Chemical Waste is_hazardous->non_hazardous_disposal No collect_waste Collect in a Labeled, Sealed Container treat_as_hazardous->collect_waste non_hazardous_disposal->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup collect_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

Essential Safety and Logistical Information for Handling Rhamnitol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Rhamnitol. The following procedures are designed to minimize risks and ensure a safe laboratory environment.

Physicochemical and Hazard Information

This compound is a derivative of L-mannitol.[1][2][][] While a comprehensive GHS hazard classification is not currently available, it is prudent to handle it with care, following standard laboratory safety protocols. A key property of this compound is that it is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1]

PropertyValueSource
Molecular Formula C₆H₁₄O₅[1]
Molecular Weight 166.17 g/mol [1]
Appearance Crystalline solid
Hygroscopicity Hygroscopic[1]

Personal Protective Equipment (PPE)

Although this compound is not classified as hazardous, appropriate PPE should be worn to protect against potential contact and contamination, especially considering its hygroscopic nature.

PPE CategoryItemSpecification
Hand Protection Disposable Nitrile GlovesStandard laboratory grade
Eye Protection Safety Glasses with Side ShieldsANSI Z87.1 compliant
Body Protection Laboratory CoatStandard length, buttoned
Respiratory Protection Not generally requiredUse in a well-ventilated area. Consider a dust mask if creating aerosols.

Operational Plan: Handling and Storage

Due to its hygroscopic properties, specific procedures should be followed to maintain the integrity of this compound and ensure accurate experimental results.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_storage Storage Prepare_Workspace Prepare Workspace (Clean, Dry Area) Don_PPE Don Appropriate PPE Prepare_Workspace->Don_PPE Ensure Safety Equilibrate Allow this compound to Equilibrate to Room Temp Don_PPE->Equilibrate Proceed to Handling Weigh Weigh Quickly in a Low-Humidity Environment Equilibrate->Weigh Minimize Moisture Absorption Dissolve Dissolve Immediately in Solvent Weigh->Dissolve Prevent Clumping Store Store in a Tightly Sealed Container Dissolve->Store If Not Using Immediately Desiccator Place in a Desiccator with Desiccant Store->Desiccator Maintain Dryness

Caption: Workflow for handling hygroscopic this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the weighing area is clean and dry.

    • Don the appropriate PPE as outlined in the table above.

  • Equilibration:

    • Before opening, allow the this compound container to equilibrate to room temperature to prevent condensation.

  • Weighing:

    • As this compound is hygroscopic, it will absorb atmospheric moisture, which can affect weight accuracy.[5]

    • Perform weighing operations as quickly as possible.

    • If possible, use a glove box with a dry atmosphere or a weighing vessel with a lid.

  • Dissolution:

    • Immediately after weighing, dissolve the this compound in the desired solvent to prevent clumping and maintain concentration accuracy.

  • Storage:

    • Store this compound in a tightly sealed container to prevent moisture absorption.

    • For long-term storage, place the sealed container inside a desiccator containing a suitable desiccant (e.g., silica gel).

Disposal Plan

This compound is not classified as a hazardous substance, and therefore, its disposal should follow standard laboratory procedures for non-hazardous chemical waste.[6][7][8][9]

Waste TypeDisposal Method
Solid this compound Waste Dispose of in the designated solid chemical waste container. Do not dispose of in regular trash.
Aqueous Solutions of this compound Neutral solutions can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Contaminated Labware (e.g., weigh boats, gloves) Dispose of in the appropriate solid waste stream for chemically contaminated items.

Important Considerations:

  • Always consult your institution's specific waste disposal guidelines.

  • For spills, sweep up the solid material, taking care not to generate dust, and place it in a designated waste container. Clean the spill area with water.

By adhering to these guidelines, you can ensure the safe and effective use of this compound in your research endeavors.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.